Product packaging for Benzyl 3-carbamoylpiperidine-1-carboxylate(Cat. No.:CAS No. 569348-14-7)

Benzyl 3-carbamoylpiperidine-1-carboxylate

Cat. No.: B1289671
CAS No.: 569348-14-7
M. Wt: 262.3 g/mol
InChI Key: JVNTYSRHYYSZEM-UHFFFAOYSA-N
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Description

Benzyl 3-carbamoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O3 B1289671 Benzyl 3-carbamoylpiperidine-1-carboxylate CAS No. 569348-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNTYSRHYYSZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594837
Record name Benzyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569348-14-7
Record name Benzyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl 3-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. The document details two common synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as 1-N-Cbz-nipecotamide, is a piperidine derivative frequently utilized in the development of therapeutic agents. The presence of a carbamoyl group and a benzyloxycarbonyl (Cbz) protecting group on the piperidine ring allows for selective modifications and the construction of complex molecular architectures. This guide outlines the two most prevalent and practical synthetic strategies for obtaining this compound.

Synthesis Pathways

Two primary synthetic routes to this compound are presented:

  • Pathway A: N-Benzyloxycarbonylation of 3-Piperidinecarboxamide (Nipecotamide). This is a direct, one-step approach starting from the commercially available 3-piperidinecarboxamide.

  • Pathway B: Amidation of N-Cbz-3-piperidinecarboxylic Acid. This two-step route begins with the commercially available N-protected carboxylic acid, which is first activated and then reacted with an ammonia source.

The choice of pathway may depend on the availability of starting materials, desired purity, and scalability of the synthesis.

Pathway A: N-Benzyloxycarbonylation of 3-Piperidinecarboxamide

This pathway involves the protection of the secondary amine of 3-piperidinecarboxamide with a benzyl chloroformate (Cbz-Cl) reagent in the presence of a base.

Reaction Scheme

G cluster_product Product 3-Piperidinecarboxamide Reaction + 3-Piperidinecarboxamide->Reaction Benzyl_Chloroformate Benzyl_Chloroformate->Reaction Base Base Base->Reaction Target_Molecule Reaction->Target_Molecule DCM, 0 °C to RT

Caption: N-Benzyloxycarbonylation of 3-Piperidinecarboxamide.

Experimental Protocol
  • Preparation: To a solution of 3-piperidinecarboxamide (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added a suitable base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C in an ice bath.

  • Reaction: Benzyl chloroformate (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched by the addition of water.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data
ParameterValue
Starting Material 3-Piperidinecarboxamide
Reagent Benzyl Chloroformate
Base Triethylamine
Solvent Dichloromethane (DCM)
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity (Post-Chr.) >98%

Pathway B: Amidation of N-Cbz-3-piperidinecarboxylic Acid

This pathway involves the conversion of the carboxylic acid functionality of N-Cbz-3-piperidinecarboxylic acid into a primary amide.

Reaction Scheme

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product N-Cbz-acid Activated_Ester Activated Ester / Acyl Chloride N-Cbz-acid->Activated_Ester Coupling Agent (e.g., HATU, EDCI) or SOCl2 Target_Molecule Activated_Ester->Target_Molecule Ammonia Source (e.g., NH4Cl, NH3)

Caption: Amidation of N-Cbz-3-piperidinecarboxylic Acid.

Experimental Protocol
  • Activation: To a solution of N-Cbz-3-piperidinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM is added a coupling agent, for example, HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amidation: An ammonia source, such as ammonium chloride (1.5 eq), is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Quantitative Data
ParameterValue
Starting Material N-Cbz-3-piperidinecarboxylic acid
Coupling Agent HATU / EDCI
Ammonia Source Ammonium Chloride
Solvent DMF or DCM
Reaction Time 12-24 hours
Typical Yield 70-85%
Purity (Post-Pur.) >98%

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.29 (m, 5H), 6.05 (br s, 1H), 5.45 (br s, 1H), 5.14 (s, 2H), 4.15-3.90 (m, 2H), 3.20-2.95 (m, 2H), 2.50-2.35 (m, 1H), 1.95-1.50 (m, 4H) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 175.8, 155.2, 136.7, 128.5, 128.0, 127.8, 67.2, 46.0 (br), 44.5 (br), 42.1, 27.8, 24.5 ppm.
Mass Spec (ESI+) m/z 263.1 [M+H]⁺, 285.1 [M+Na]⁺

Conclusion

The synthesis of this compound can be efficiently achieved through either N-protection of 3-piperidinecarboxamide or amidation of N-Cbz-3-piperidinecarboxylic acid. The choice of the synthetic route will be dictated by factors such as cost, availability of starting materials, and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this valuable chemical intermediate.

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 3-carbamoylpiperidine-1-carboxylate. The information herein is intended to support research, discovery, and development activities by providing foundational data and detailed experimental methodologies.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a carbamoyl group at the 3-position and a benzyl carbamate protecting group on the piperidine nitrogen. This structural arrangement imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 569348-14-7[1]
Molecular Formula C₁₄H₁₈N₂O₃[1]
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[1]
InChI InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)[1]
InChIKey JVNTYSRHYYSZEM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key computed and, where available, experimental properties of this compound.

Table 2: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 262.30 g/mol Computed by PubChem[1]
XLogP3 1.4Computed by XLogP3[1]
Hydrogen Bond Donor Count 1Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 3Computed by Cactvs[1]
Rotatable Bond Count 3Computed by Cactvs[1]
Exact Mass 262.13174244 DaComputed by PubChem[1]
Topological Polar Surface Area 72.6 ŲComputed by Cactvs[1]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential for drug development. The following sections detail standard protocols for key parameters.

Differential Scanning Calorimetry is a highly precise method for determining the melting temperature (T_m) of a solid compound.[2]

Protocol:

  • Sample Preparation: Accurately weigh approximately 2 mg of this compound into a standard aluminum DSC pan.[3] Crimp the pan with a lid.

  • Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's sample and reference holders, respectively.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 2 °C/min to 10 °C/min.[3][4]

    • Continue heating to a temperature sufficiently above the melting transition (e.g., 200 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.[3]

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The peak of the endotherm represents the heat of fusion.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2 mg of Compound pan Place in Aluminum Pan weigh->pan seal Crimp and Seal Pan pan->seal load Load Sample and Reference seal->load program Set Thermal Program (e.g., 10°C/min ramp) load->program run Run DSC Scan program->run thermogram Generate Thermogram run->thermogram determine_tm Determine Onset Temperature (Tm) thermogram->determine_tm

Caption: Workflow for Melting Point Determination by DSC.

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the aqueous solubility of pharmaceutical compounds.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Dilute an aliquot of the clear filtrate with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the diluted filtrate sample and determine its peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

experimental_workflow_solubility cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_calc Calculation excess Add Excess Compound to Buffer agitate Agitate for 24-48h excess->agitate filter Filter Suspension agitate->filter calibrate Prepare Standards & Calibrate filter->calibrate inject Inject Diluted Filtrate calibrate->inject analyze Determine Peak Area inject->analyze concentration Calculate Concentration from Curve analyze->concentration solubility Determine Aqueous Solubility concentration->solubility

Caption: Workflow for Aqueous Solubility Determination by HPLC.

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[5][6][7]

Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent, which may include a co-solvent like methanol for poorly soluble compounds.[5][7] The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[5][7]

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Place the sample solution in a thermostatted vessel and immerse the pH electrode.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (LogP).[8][9][10]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them and allowing the phases to separate.[8]

  • Partitioning:

    • Dissolve a known amount of this compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

For instance, piperidine carboxamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs) and acetylcholinesterase (AChE), which are relevant targets in cancer and neurodegenerative diseases, respectively. As a hypothetical example, if this compound were to act as an inhibitor of a specific signaling kinase, its mechanism of action could be depicted as follows:

hypothetical_signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Ligand External Signal Ligand->Receptor Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor Benzyl 3-carbamoyl- piperidine-1-carboxylate Inhibitor->Kinase2 Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

This diagram illustrates a generic kinase signaling cascade where an external signal activates a receptor, leading to a phosphorylation cascade that ultimately results in a cellular response. A potential therapeutic agent like this compound could act as an inhibitor of a key kinase in this pathway, thereby blocking the downstream signaling and cellular response. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action for this specific compound would need to be determined through experimental studies.

Conclusion

This technical guide provides a summary of the known computed physicochemical properties of this compound and details the standard experimental protocols for their determination. While specific experimental data for this compound are limited in the public literature, the provided methodologies and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation is warranted to fully characterize the physicochemical profile and biological activity of this compound.

References

A Comprehensive Technical Guide to Benzyl 3-carbamoylpiperidine-1-carboxylate (CAS 569348-14-7): A Key Intermediate in the Synthesis of Novel Pan-KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-carbamoylpiperidine-1-carboxylate, with the CAS number 569348-14-7, is a pivotal chemical intermediate in the synthesis of advanced therapeutic agents. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant application as a building block in the development of azaquinazoline-based pan-KRAS inhibitors. The guide further elaborates on the biological significance of targeting the KRAS signaling pathway in oncology and presents the experimental protocols and quantitative data for the final therapeutic compounds derived from this intermediate.

Chemical and Physical Properties

This compound, also known as 1-N-Cbz-nipecotamide, is a white to yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use.

PropertyValue
CAS Number 569348-14-7
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Appearance White to Yellow Solid[1][2]
Density 1.224 g/cm³
Boiling Point 475.5 °C at 760 mmHg
Synonyms 1-Cbz-3-carbamoylpiperidine, 1-N-Cbz-nipecotamide, 3-Carbamoylpiperidine-1-carboxylic acid benzyl ester[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amidation of a protected piperidine carboxylic acid. The following protocol is based on established synthetic procedures.

Materials:

  • 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Acetonitrile (MeCN)

  • Ammonia solution (30%)

Procedure:

  • To a stirred solution of 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid (1 equivalent) in acetonitrile, add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) at 0°C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the acylimidazole intermediate.

  • Cool the reaction mixture again to 0°C and add a 30% ammonia solution.

  • Continue stirring and allow the reaction to proceed to completion.

  • Upon completion, the product, this compound, can be isolated and purified using standard laboratory techniques such as extraction and crystallization.

Application in the Synthesis of Azaquinazoline Pan-KRAS Inhibitors

This compound is a crucial starting material in the multi-step synthesis of azaquinazoline-based pan-KRAS inhibitors, as detailed in patent WO2022132200A1.[1] The initial step involves the formation of a key intermediate.

Procedure:

  • A mixture of this compound (1 equivalent) in 1,1-dimethoxy-N,N-dimethyl-ethanamine (20 equivalents) is heated at 110°C for 2 hours.[1]

  • After the removal of volatile components, the resulting residue is re-dissolved in acetic acid.[1]

  • Hydrazine hydrate (1.5 equivalents) is added, and the reaction mixture is heated to 90°C for 1 hour to yield the pyrazole intermediate.[1]

  • This intermediate undergoes further synthetic transformations to produce the final azaquinazoline pan-KRAS inhibitors.[1]

Biological Context: The KRAS Signaling Pathway

The final products synthesized from this compound are designed to target the KRAS protein. KRAS is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. It is a critical node in cellular signaling, controlling cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumor growth. The diagram below illustrates a simplified representation of the KRAS signaling pathway.

KRAS_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds SOS SOS (GEF) RTK->SOS Activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF Activates GAP->KRAS_GDP MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Leads to Inhibitor Azaquinazoline Pan-KRAS Inhibitor Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the point of intervention for pan-KRAS inhibitors.

Biological Activity and Quantitative Data

The azaquinazoline compounds, synthesized using this compound as a key intermediate, have demonstrated potent inhibitory activity against various KRAS mutants and wild-type KRAS.[1] This broad activity classifies them as "pan-KRAS inhibitors." Such inhibitors are of significant therapeutic interest for treating cancers that have developed resistance to mutant-specific inhibitors, such as those targeting KRAS G12C.[1]

The biological efficacy of these compounds is typically evaluated through cell-based proliferation assays. In these assays, cancer cell lines with specific KRAS mutations are treated with the inhibitor, and the concentration required to inhibit cell growth by 50% (IC₅₀) is determined. This quantitative data is crucial for assessing the potency and potential therapeutic value of the compounds.

Experimental Protocols for Biological Assays

Cell Proliferation Assay

The anti-proliferative activity of the pan-KRAS inhibitors is assessed using a standardized cell-based assay.

Materials:

  • Cancer cell lines harboring KRAS mutations (e.g., KRAS G12A, G12C, G12D, G12R, G12S, G12V, G13D, or Q61H) or wild-type KRAS.[1]

  • Cell culture medium and supplements.

  • The synthesized azaquinazoline pan-KRAS inhibitor.

  • A cell viability reagent (e.g., CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of the pan-KRAS inhibitor.

  • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • After the incubation period, a cell viability reagent is added to each well.

  • The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

  • The IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility is highlighted in the synthesis of a novel class of azaquinazoline pan-KRAS inhibitors, which hold promise for the treatment of a broad range of cancers driven by KRAS mutations. This technical guide has provided a comprehensive overview of the properties, synthesis, and application of this key building block, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

In-Depth Structural Elucidation of N-Cbz-3-Piperidinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of N-Cbz-3-piperidinecarboxamide, also known by its IUPAC name, benzyl 3-carbamoylpiperidine-1-carboxylate. The following sections detail the analytical data and experimental protocols used to confirm the chemical structure of this compound, a key intermediate in various synthetic pathways.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for N-Cbz-3-piperidinecarboxamide in CDCl₃ at 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HC₆H₅-
~6.0-6.5br s1H-CONH₂ (one proton)
~5.5-6.0br s1H-CONH₂ (one proton)
5.14s2H-CH₂-Ph
~3.8-4.1m2HPiperidine H2, H6 (axial/equatorial)
~2.8-3.2m2HPiperidine H2, H6 (axial/equatorial)
~2.4m1HPiperidine H3
~1.5-2.0m4HPiperidine H4, H5

Table 2: Predicted ¹³C NMR Data for N-Cbz-3-piperidinecarboxamide in CDCl₃ at 100 MHz

Chemical Shift (δ, ppm)Assignment
~175-CONH₂
~155-NCOO-
~136C₆H₅- (quaternary)
~128.5C₆H₅- (CH)
~128.0C₆H₅- (CH)
~127.8C₆H₅- (CH)
~67-CH₂-Ph
~45-47Piperidine C2, C6
~42Piperidine C3
~28Piperidine C4 or C5
~24Piperidine C5 or C4
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for N-Cbz-3-piperidinecarboxamide

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350, ~3180Medium, BroadN-H stretch (primary amide)
~3030MediumC-H stretch (aromatic)
~2940, ~2860MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1650StrongC=O stretch (amide I band)
~1580MediumN-H bend (amide II band)
~1420StrongC-N stretch (carbamate)
~1230StrongC-O stretch (carbamate)
~740, ~700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for N-Cbz-3-piperidinecarboxamide

m/zIon
262.13[M]⁺ (Molecular Ion)
245.13[M-NH₃]⁺
171.09[M-C₇H₇O]⁺
108.04[C₇H₈O]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the structural elucidation of N-Cbz-3-piperidinecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are typically required for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat compound (if an oil) is placed between two sodium chloride or potassium bromide plates to form a thin film. If the compound is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can aid in structural confirmation.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of N-Cbz-3- piperidinecarboxamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural elucidation of N-Cbz-3-piperidinecarboxamide.

logical_relationship cluster_fragments Key Structural Fragments Molecule N-Cbz-3-piperidinecarboxamide Cbz_group Cbz Group (C₇H₇O₂N) Molecule->Cbz_group contains Piperidine_ring Piperidine Ring (C₅H₁₀N) Molecule->Piperidine_ring contains Carboxamide Carboxamide Group (CONH₂) Molecule->Carboxamide contains

Caption: Logical relationship of the key structural fragments within N-Cbz-3-piperidinecarboxamide.

An In-depth Technical Guide on N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C14H18N2O3 encompasses several isomers, with a notable one being N-Nitrosomethylphenidate. This document provides a comprehensive technical overview of N-Nitrosomethylphenidate, a nitrosamine derivative of methylphenidate, a widely prescribed psychoactive drug. The presence of the nitroso group raises significant interest and concern, particularly in the context of drug safety and toxicology, making it a critical area of study for researchers and professionals in drug development. This guide will delve into its chemical properties, and relevant (though hypothetical, due to the limited public data on this specific impurity's biological pathways) experimental and analytical considerations.

Chemical Identity and Properties

N-Nitrosomethylphenidate is chemically identified as methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate.[1] It is recognized as an impurity of the drug Ritalin.[1]

PropertyValueSource
IUPAC Name methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate[1]
Molecular Formula C14H18N2O3[1]
Molar Mass 262.30 g/mol [1]
CAS Number 55557-03-4[1]
Synonyms N-Nitroso-methylphenidate, Nitrosomethylphenidate[1]

Hypothetical Biological Significance and Signaling Pathways

While specific signaling pathways for N-Nitrosomethylphenidate are not extensively documented in public literature, its structural similarity to methylphenidate and the presence of a nitrosamine group suggest potential biological activities of significant interest. Nitrosamines as a class are known for their potential carcinogenic properties, which often involve metabolic activation to electrophilic species that can interact with cellular macromolecules like DNA.

A hypothetical signaling pathway leading to potential cellular damage could be initiated by its metabolic activation.

Metabolic_Activation_and_Cellular_Response Hypothetical Metabolic Activation and Cellular Response of N-Nitrosomethylphenidate cluster_0 Metabolic Activation cluster_1 Cellular Targets and Response N_Nitroso N-Nitrosomethylphenidate Metabolic_Enzymes Cytochrome P450 Enzymes N_Nitroso->Metabolic_Enzymes Metabolism Reactive_Intermediate Electrophilic Intermediate Metabolic_Enzymes->Reactive_Intermediate Activation DNA DNA Reactive_Intermediate->DNA Proteins Cellular Proteins Reactive_Intermediate->Proteins DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts Cellular_Stress Oxidative Stress & Cellular Stress DNA_Adducts->Cellular_Stress Protein_Adducts->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Hypothetical metabolic activation of N-Nitrosomethylphenidate and downstream cellular effects.

Experimental Protocols

The analysis and characterization of N-Nitrosomethylphenidate would involve standard analytical techniques employed in pharmaceutical quality control and toxicology studies.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the presence of N-Nitrosomethylphenidate in a drug substance or product.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of N-Nitrosomethylphenidate.

  • Quantification: Based on a calibration curve generated from a certified reference standard of N-Nitrosomethylphenidate.

Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of N-Nitrosomethylphenidate.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Analysis: Full scan and product ion scan (MS/MS) modes. The exact mass measurement of the parent ion and the fragmentation pattern would be used to confirm the structure.

A logical workflow for the identification and quantification of this impurity is outlined below.

Analytical_Workflow Analytical Workflow for N-Nitrosomethylphenidate Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) HPLC_Screening HPLC Screening (Detection of Impurity Peak) Sample_Prep->HPLC_Screening LC_MS_Analysis LC-MS/MS Analysis (Structural Confirmation) HPLC_Screening->LC_MS_Analysis Quantification Quantification by HPLC (Using Reference Standard) LC_MS_Analysis->Quantification Report Reporting of Results Quantification->Report

Caption: A typical analytical workflow for the identification and quantification of N-Nitrosomethylphenidate impurity.

Data Presentation

Quantitative data regarding the limits and detection of N-Nitrosomethylphenidate would typically be presented in tabular format for clarity and regulatory submission.

Analytical ParameterMethodTypical Value/Limit
Limit of Detection (LOD)HPLC-UV~0.01 µg/mL
Limit of Quantification (LOQ)HPLC-UV~0.03 µg/mL
Reporting ThresholdRegulatory Guidancee.g., 0.05% of active pharmaceutical ingredient
Permitted Daily Exposure (PDE)Toxicological AssessmentTo be determined based on toxicological data

Disclaimer: The biological pathways and experimental data presented are based on general principles of toxicology and analytical chemistry, as specific research on N-Nitrosomethylphenidate is not widely available in the public domain. This guide is intended for informational purposes for a scientific audience.

References

The Multifaceted Biological Activities of Piperidine-3-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the known biological activities of piperidine-3-carboxamide derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and skeletal disorders. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Piperidine-3-carboxamide derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors and inducers of cellular senescence.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of piperidine-3-carboxamide have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] These compounds have demonstrated significant anti-tumor activity in preclinical models, such as the Karpas-299 cell line.[1]

Quantitative Data: ALK Inhibition

Compound IDTargetAssay SystemIC50 (µM)Reference
1 ALKEnzyme Assay0.174[2]

Experimental Protocol: ALK Kinase Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay for measuring ALK kinase activity.

Materials:

  • Recombinant human ALK kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-EGF receptor peptide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing ALK enzyme and biotinylated peptide substrate in kinase buffer.

  • Add 10 µL of the kinase reaction mixture to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a suitable buffer.

  • Stop the kinase reaction by adding 10 µL of the detection mixture to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a suitable time-resolved fluorescence reader, measuring the FRET signal.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Signaling Pathway: ALK Inhibition

ALK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->ALK Inhibition

Caption: Inhibition of ALK signaling pathway by piperidine-3-carboxamide derivatives.

Induction of Cellular Senescence in Melanoma

Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells (A375), leading to anti-proliferative effects.[3] This activity is distinct from classical cytotoxicity and represents a promising therapeutic strategy for melanoma.

Quantitative Data: Anti-melanoma Activity

Compound IDActivityAssay SystemEC50 (µM)IC50 (µM)Reference
1 Senescence-inducingA375 cells1.24-[3]
1 Anti-proliferativeA375 cells-0.88[3]
54 Senescence-inducingA375 cells0.04-[3]
54 Anti-proliferativeA375 cells-0.03[3]

Experimental Protocol: Senescence Induction Assay in A375 Melanoma Cells

This protocol describes an image-based high-content screening assay to quantify senescence induction.

Materials:

  • Human melanoma A375 cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Test compounds (N-arylpiperidine-3-carboxamide derivatives) dissolved in DMSO

  • Doxorubicin (positive control for senescence induction)

  • Hoechst 33342 stain

  • Senescence-Associated β-Galactosidase (SA-β-Gal) staining kit

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed A375 cells into 96-well imaging plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and doxorubicin in cell culture medium.

  • Treat the cells with the compounds for 72 hours.

  • After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Perform SA-β-Gal staining according to the manufacturer's instructions.

  • Counterstain the cell nuclei with Hoechst 33342.

  • Acquire images of the cells using a high-content imaging system.

  • Analyze the images to quantify the number of SA-β-Gal positive cells and the total number of cells.

  • Calculate the percentage of senescent cells for each treatment condition.

  • Determine the EC50 value for senescence induction.

  • For anti-proliferative activity (IC50), determine the cell number in parallel wells (e.g., using Hoechst staining) and calculate the concentration that inhibits cell growth by 50%.

Signaling Pathway: Cellular Senescence in Melanoma

Cellular_Senescence cluster_extracellular Extracellular Stress cluster_cellular Cellular Response Compound Piperidine-3-carboxamide Derivative DNA_Damage DNA Damage Response Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK_Inhibition CDK4/6 Inhibition p21->CDK_Inhibition Rb_Hypophosphorylation Rb Hypophosphorylation CDK_Inhibition->Rb_Hypophosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Rb_Hypophosphorylation->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Induction of cellular senescence by piperidine-3-carboxamide derivatives in melanoma cells.

Anti-osteoporosis Activity

Piperidine-3-carboxamide derivatives have been investigated as inhibitors of Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in bone resorption.[4][5] By inhibiting Cathepsin K, these compounds can reduce bone degradation and have potential as treatments for osteoporosis.[4][5]

Quantitative Data: Cathepsin K Inhibition

Compound IDTargetAssay SystemIC50 (µM)Reference
H-9 Cathepsin KEnzyme Assay0.08[4][5]

Experimental Protocol: Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay for measuring Cathepsin K activity.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

  • Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Prepare a solution of Cathepsin K in assay buffer.

  • Add 50 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Prepare a solution of the fluorogenic substrate in assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) in a kinetic mode for 15-30 minutes.

  • Determine the rate of reaction for each well.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimalarial Activity

A series of piperidine-3-carboxamide derivatives have demonstrated potent activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] Their mechanism of action involves the inhibition of the parasite's 20S proteasome, a key enzyme complex for protein degradation and parasite survival.[6]

Quantitative Data: Antimalarial Activity

Compound IDTargetAssay SystemIC50 (µM)Reference
SW042 P. falciparum 3D7In vitro culture0.14 - 0.19[6]

Experimental Protocol: In Vitro Antimalarial Assay against P. falciparum

This protocol describes a common method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

  • 96-well microplates

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

  • Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 2.5%.

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plates for 48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After 48 hours, add 25 µL of [³H]-hypoxanthine to each well.

  • Incubate for an additional 24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of parasite growth for each compound concentration and determine the IC50 value.

Signaling Pathway: Proteasome Inhibition in P. falciparum

Proteasome_Inhibition cluster_parasite Plasmodium falciparum Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome Ubiquitinated_Proteins->Proteasome Degradation Amino_Acids Amino Acid Pool Proteasome->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->Proteasome Inhibition

Caption: Inhibition of the P. falciparum proteasome by piperidine-3-carboxamide derivatives.

Antimicrobial Activity

Sulfonyl piperidine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] These compounds have shown moderate to good activity, suggesting their potential as a new class of antimicrobial agents.[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and standard agents in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microbial strain standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

TRPA1 Channel Modulation

Piperidine-3-carboxamide derivatives have been identified as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in pain, inflammation, and respiratory conditions. This activity opens up new avenues for the therapeutic application of this chemical scaffold.

Experimental Protocol: TRPA1 Channel Activity Assay (Calcium Imaging)

This protocol describes a cell-based calcium imaging assay to measure TRPA1 channel activation.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Cell culture medium

  • Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

  • AITC (allyl isothiocyanate) as a positive control agonist

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Seed the TRPA1-expressing HEK293 cells into 96-well black, clear-bottom plates and culture overnight.

  • Load the cells with Fluo-4 AM by incubating them with the dye in HBSS for 60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the test compounds at various concentrations to the wells using the integrated liquid handler.

  • Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • A subsequent addition of a maximal concentration of AITC can be used to assess agonistic or antagonistic activity.

  • Analyze the fluorescence data to determine the effect of the compounds on TRPA1 channel activity.

Signaling Pathway: TRPA1 Channel Modulation

TRPA1_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPA1 TRPA1 Ion Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Nociceptor Activation) Ca_Influx->Cellular_Response Modulator Piperidine-3-carboxamide Modulator Modulator->TRPA1 Modulation (Agonist/Antagonist)

Caption: Modulation of the TRPA1 ion channel by piperidine-3-carboxamide derivatives.

This technical guide highlights the significant and diverse biological activities of piperidine-3-carboxamide derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, fostering the continued exploration and development of this important chemical scaffold for various therapeutic applications.

References

N-Cbz-Nipecotamide: A Key Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Properties, and Application of a Versatile Piperidine Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-nipecotamide, a pivotal synthetic intermediate in the development of novel therapeutics. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its contemporary significance is underscored by its application in the synthesis of complex molecules targeting critical disease pathways. This document collates available data on its physicochemical properties, outlines a representative synthetic protocol, and illustrates its role as a valuable building block in medicinal chemistry.

Physicochemical Properties

N-Cbz-nipecotamide, also known as benzyl 3-carbamoylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamoyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. These structural features make it a versatile intermediate for further chemical modifications. Its key physicochemical properties are summarized below.

PropertyValue
CAS Number 569348-14-7
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Synthesis of N-Cbz-Nipecotamide: A Representative Protocol

The synthesis of N-Cbz-nipecotamide can be achieved from N-Cbz-nipecotic acid. The following protocol is a representative procedure based on standard amidation reactions commonly employed in medicinal chemistry.

Reaction Scheme:

G cluster_0 Synthesis of N-Cbz-Nipecotamide N-Cbz-Nipecotic_Acid N-Cbz-Nipecotic Acid Intermediate Activated Ester Intermediate N-Cbz-Nipecotic_Acid->Intermediate 1. Activation Activating_Agent Activating Agent (e.g., CDI, HATU) N-Cbz-Nipecotamide N-Cbz-Nipecotamide Intermediate->N-Cbz-Nipecotamide 2. Amination Ammonia Ammonia Source (e.g., NH₄OH, NH₃ gas)

Caption: Synthetic pathway for N-Cbz-nipecotamide.

Materials:

  • N-Cbz-nipecotic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or other suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Ammonium hydroxide (excess) or ammonia gas

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid: To a solution of N-Cbz-nipecotic acid in anhydrous DCM at room temperature, add CDI portion-wise. Stir the mixture for 1-2 hours until the activation is complete (can be monitored by TLC or LC-MS).

  • Amidation: Cool the reaction mixture in an ice bath and slowly add an excess of ammonium hydroxide solution. Alternatively, bubble ammonia gas through the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Cbz-nipecotamide.

Application in the Synthesis of KRAS Inhibitors

A recent patent application (WO2022132200A1) highlights the use of N-Cbz-nipecotamide as a key starting material in the synthesis of pan-KRAS inhibitors, which are of significant interest in oncology. The piperidine amide moiety of N-Cbz-nipecotamide serves as a crucial scaffold for the elaboration of more complex molecular architectures designed to target mutated forms of the KRAS protein.

The general workflow for the utilization of N-Cbz-nipecotamide as a synthetic intermediate is depicted below.

G Start N-Cbz-Nipecotamide (Starting Material) Modification Chemical Modification of the Carboxamide Group Start->Modification Deprotection Removal of the Cbz Protecting Group Modification->Deprotection Coupling Coupling with Pharmacophore Moiety Deprotection->Coupling Final_Product Final Active Pharmaceutical Ingredient (e.g., KRAS Inhibitor) Coupling->Final_Product

Caption: General workflow for the use of N-Cbz-nipecotamide.

Conclusion

While the specific historical details of the discovery of N-Cbz-nipecotamide are not prominently documented, its value as a synthetic intermediate in contemporary drug discovery is clear. Its stable, yet readily modifiable structure makes it an important building block for the construction of complex therapeutic agents. The information provided in this guide offers researchers and drug development professionals a foundational understanding of the synthesis, properties, and application of this versatile molecule, facilitating its effective use in the advancement of medicinal chemistry and the development of new medicines.

An In-depth Technical Guide on the Spectroscopic Data of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 3-carbamoylpiperidine-1-carboxylate, a key structural motif in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally related compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of this and similar molecules.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₁₄H₁₈N₂O₃[1] Molecular Weight: 262.30 g/mol [1] CAS Number: 569348-14-7[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds containing N-Cbz protected piperidine rings and carboxamide functionalities.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HPhenyl-H
~5.15s2HBenzyl-CH₂
~5.5-6.5br s2H-CONH₂
~4.0-4.2m2HPiperidine-H₂ (axial/equatorial at C2/C6)
~2.8-3.2m2HPiperidine-H₂ (axial/equatorial at C2/C6)
~2.4-2.6m1HPiperidine-H (at C3)
~1.5-2.0m4HPiperidine-H₂ (at C4/C5)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~175-CONH₂
~155N-COO-
~136Phenyl-C (quaternary)
~128.5Phenyl-CH
~128.0Phenyl-CH
~67.5Benzyl-CH₂
~45-47Piperidine-CH₂ (C2/C6)
~42-44Piperidine-CH (C3)
~25-28Piperidine-CH₂ (C4/C5)
Table 3: Predicted IR Spectroscopy Data

Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1660StrongC=O stretch (amide I)
~1600, ~1480Medium-WeakC=C stretch (aromatic)
~1550MediumN-H bend (amide II)
~1250StrongC-O stretch (carbamate)
~1100MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zInterpretation
263.1390[M+H]⁺ (Monoisotopic mass: 262.1317)
285.1209[M+Na]⁺
171[M - C₇H₇O]⁺ (Loss of benzyloxy group)
108[C₇H₈O]⁺ (Benzyl alcohol fragment)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used if solubility is an issue.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube, ensuring the solution is clear and free of particulate matter.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16-64

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled (e.g., zgpg30)

  • Spectral Width: 240 ppm (centered around 100 ppm)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): [2]

  • Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[2]

  • Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[2]

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[2]

Attenuated Total Reflectance (ATR) Method: [2]

  • Ensure the ATR crystal is clean and free of any contaminants.[2]

  • Place the solid sample directly onto the ATR crystal.[2]

  • Apply pressure to ensure good contact between the sample and the crystal.[2]

  • Run the FTIR analysis.[2]

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for LC-MS analysis.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis.

References

Potential Therapeutic Targets for Piperidine Carboxamide Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. This guide provides a comprehensive overview of key therapeutic targets for which piperidine carboxamide-based inhibitors have shown significant promise, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of oncogenic fusion proteins, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1] These alterations result in the constitutive activation of ALK and its downstream signaling pathways, promoting cell proliferation, survival, and metastasis.

Quantitative Data: ALK Inhibition by Piperidine Carboxamide Derivatives

A number of piperidine carboxamide derivatives have been identified as potent ALK inhibitors. The following table summarizes the inhibitory activity of selected compounds against ALK.

Compound IDModificationALK IC50 (µM)
1 Initial Hit0.174
25 Optimized DerivativeNot specified, but identified as most active in a 3D-QSAR study
ALK Signaling Pathway

Constitutively active ALK fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are central to promoting cell growth, proliferation, and survival, and their aberrant activation is a hallmark of ALK-driven cancers.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 P STAT3->Transcription Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->ALK

Caption: ALK Signaling Pathway and Inhibition.

Experimental Protocol: ALK Kinase Assay

This protocol describes a general biochemical assay to determine the inhibitory activity of piperidine carboxamide derivatives against ALK.

Materials:

  • Recombinant human ALK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the piperidine carboxamide inhibitor in DMSO. Further dilute in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the ALK enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cathepsin K

Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts, the cells responsible for bone resorption.[2][3] It plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[2][3] Overactivity of cathepsin K is implicated in pathological bone loss, as seen in osteoporosis.[2] Therefore, inhibition of cathepsin K is a promising therapeutic strategy for the treatment of this and other bone-related disorders.

Quantitative Data: Cathepsin K Inhibition by Piperidine Carboxamide Derivatives.[4][5][6][7][8]

Several piperidine-3-carboxamide and piperidine-4-carboxamide derivatives have been developed as potent cathepsin K inhibitors. The following table presents the in vitro inhibitory activity of selected compounds.

Compound IDScaffoldCathepsin K IC50 (nM)
H-9 Piperidine-3-carboxamide80
OST-4077 Piperidine-4-carboxamide11 (human), 427 (rat)
Inhibitor 7 Piperidine-based120 (in vitro resorption)
Inhibitor 4 Piperidine-based340 (in vitro resorption)
F-12 Sulfonyl piperidine13,520
Cathepsin K in Bone Resorption

Osteoclasts create an acidic microenvironment at the bone surface, which dissolves the mineral component of the bone.[4] This is followed by the secretion of proteases, including cathepsin K, into the resorption lacuna to degrade the organic matrix.[4] The RANKL/RANK signaling pathway is a key regulator of osteoclast differentiation and function, and it upregulates the expression of cathepsin K.[4][5]

CathepsinK_Bone_Resorption cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor/Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK RANKL->RANK NFkB_MAPK NF-κB, MAPK, MITF Signaling RANK->NFkB_MAPK CatK_expression Cathepsin K Expression NFkB_MAPK->CatK_expression CatK_secretion Cathepsin K Secretion CatK_expression->CatK_secretion Collagen Type I Collagen CatK_secretion->Collagen Degradation Collagen Degradation (Bone Resorption) Collagen->Degradation Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->CatK_secretion

Caption: Role of Cathepsin K in Bone Resorption.

Experimental Protocol: Cathepsin K Fluorometric Assay.[11][12][13][14][15]

This protocol outlines a fluorometric assay to measure the inhibitory activity of piperidine carboxamide derivatives against cathepsin K.

Materials:

  • Human recombinant cathepsin K

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

  • Known cathepsin K inhibitor (e.g., E-64) as a positive control

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~360/460 nm or 400/505 nm depending on substrate)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the cathepsin K enzyme to all wells except the "no enzyme" blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

C-C Chemokine Receptor Type 5 (CCR5)

CCR5 is a G protein-coupled receptor that functions as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[6][7] The viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T cells, which induces a conformational change allowing for subsequent binding to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. Individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection with R5 HIV-1 strains. This has made CCR5 a key target for the development of anti-HIV therapies.

Quantitative Data: CCR5 Antagonism by Piperidine Carboxamide Derivatives.[18][19][20]

Piperidine-4-carboxamide derivatives have been explored as CCR5 antagonists. The following table shows the binding affinity and antiviral activity of a lead compound and its optimized analog.

Compound IDModificationCCR5 Binding IC50 (µM)Anti-HIV-1 EC50 (nM)
1 Lead Compound1.9Not specified
11f Optimized DerivativeNot specified, but potent0.59
CCR5 Signaling in HIV-1 Entry

The binding of HIV-1 gp120 to CD4 and CCR5 initiates a cascade of events leading to membrane fusion. While G protein-coupled signaling through CCR5 is not essential for viral entry, the receptor's presence on the cell surface is critical.[7] CCR5 antagonists act by binding to the receptor and preventing its interaction with gp120, thereby blocking viral entry.[8]

CCR5_HIV_Entry cluster_virion HIV-1 Virion cluster_membrane Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Conformational Change Antagonist Piperidine Carboxamide Antagonist Antagonist->CCR5

Caption: CCR5-Mediated HIV-1 Entry and Inhibition.

Experimental Protocol: CCR5 Radioligand Binding Assay.[19]

This protocol describes a competitive binding assay to determine the affinity of piperidine carboxamide derivatives for the CCR5 receptor.

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5)

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]RANTES)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Non-labeled CCR5 ligand for determining non-specific binding

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the piperidine carboxamide test compound.

  • In a 96-well plate, combine the CHO-CCR5 cell membranes, the radiolabeled ligand, and either the test compound, binding buffer (for total binding), or an excess of non-labeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and the percent inhibition of specific binding by the test compound at each concentration.

  • Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calpain

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases.[9][10] Dysregulation of calpain activity is implicated in the pathogenesis of various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and spinal cord injury.[9][10][11][12][13] In these conditions, excessive calcium influx into neurons leads to the overactivation of calpains, which in turn cleave a variety of cellular substrates, leading to cytoskeletal breakdown, synaptic dysfunction, and ultimately, neuronal cell death.[11][12] Therefore, calpain inhibitors are being investigated as potential neuroprotective agents.

Calpain Signaling in Neurodegeneration

In neurodegenerative conditions, events such as excitotoxicity lead to a sustained increase in intracellular calcium levels.[11][12] This pathologically activates calpain, which then cleaves key structural and regulatory proteins, including cytoskeletal components (e.g., spectrin, tau), ion channels, and signaling molecules.[9][11][12] This widespread proteolysis disrupts cellular homeostasis and contributes to the progression of neuronal damage.[11][12]

Calpain_Neurodegeneration Excitotoxicity Excitotoxicity/ Neuronal Injury Ca_influx ↑ Intracellular Ca²⁺ Excitotoxicity->Ca_influx Calpain_activation Calpain Activation Ca_influx->Calpain_activation Substrate_cleavage Cleavage of Cytoskeletal & Regulatory Proteins Calpain_activation->Substrate_cleavage Neuronal_damage Synaptic Dysfunction, Axonal Degeneration, Cell Death Substrate_cleavage->Neuronal_damage Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->Calpain_activation

Caption: Calpain Activation in Neurodegeneration.

Experimental Protocol: Calpain Activity Assay

A general fluorometric assay for measuring calpain activity and inhibition is described below.

Materials:

  • Purified calpain-1 (µ-calpain) or calpain-2 (m-calpain)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM DTT)

  • CaCl₂ solution

  • Calpain inhibitor (e.g., calpeptin) as a positive control

  • Black 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare serial dilutions of the piperidine carboxamide inhibitor.

  • Add the assay buffer, diluted inhibitor, and calpain enzyme to the wells of a 96-well plate.

  • Initiate the reaction by adding the CaCl₂ solution to activate the enzyme, followed immediately by the fluorogenic substrate.

  • Measure the increase in fluorescence over time in a kinetic mode at room temperature or 37°C.

  • Determine the reaction rate from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Plasmodium falciparum Proteasome

The ubiquitin-proteasome system (UPS) is essential for protein homeostasis and is a validated drug target in various diseases, including cancer and parasitic infections.[1][14][15] In Plasmodium falciparum, the causative agent of the most severe form of malaria, the proteasome is critical for all stages of the parasite's life cycle, including the degradation of damaged proteins resulting from the action of antimalarial drugs like artemisinin.[1][14][15] Therefore, inhibiting the P. falciparum proteasome is a promising strategy for developing new antimalarial agents, particularly in the face of growing drug resistance.

Quantitative Data: P. falciparum Proteasome Inhibition.[29]

A series of piperidine carboxamides have been identified as potent and selective inhibitors of the P. falciparum proteasome.

Compound IDModificationP. falciparum (3D7) EC50 (µM)P. falciparum Proteasome (Pf20Sβ5) IC50 (µM)
SW042 Racemic Hit0.14 - 0.19Not specified
(S)-SW042 S-enantiomer100-fold more potent than racemicNot specified
The Ubiquitin-Proteasome System in Plasmodium falciparum

The UPS in P. falciparum functions similarly to that in other eukaryotes, involving the tagging of substrate proteins with ubiquitin by a cascade of E1, E2, and E3 enzymes, followed by their degradation by the 26S proteasome.[16] This system is crucial for the parasite's rapid proliferation and for coping with cellular stress, including that induced by antimalarial drugs.[1][15][16]

Plasmodium_Proteasome Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Protein Target Protein E3->Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->Proteasome

Caption: The Ubiquitin-Proteasome Pathway in P. falciparum.

Experimental Protocol: P. falciparum Proteasome Activity Assay.[27]

This protocol describes a method to assess the activity of the P. falciparum proteasome and its inhibition.

Materials:

  • Lysates from P. falciparum parasites

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

  • ATP

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • Black 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare serial dilutions of the piperidine carboxamide inhibitor.

  • Add the parasite lysate, assay buffer, and ATP to the wells of a 96-well plate.

  • Add the diluted inhibitor or a known proteasome inhibitor.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity in kinetic mode at 37°C.

  • Determine the rate of substrate cleavage from the linear phase of the reaction.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Secretory Glutaminyl Cyclase (sQC)

Secretory glutaminyl cyclase (sQC) is an enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins.[17] In the context of Alzheimer's disease, sQC is responsible for the modification of N-terminally truncated amyloid-beta (Aβ) peptides, generating pGlu-Aβ.[17] pGlu-Aβ is highly neurotoxic, prone to aggregation, and acts as a seed for the formation of larger Aβ plaques.[17] Therefore, inhibiting sQC is a potential therapeutic strategy to reduce the formation of these toxic Aβ species and slow the progression of Alzheimer's disease.

Quantitative Data: sQC Inhibition by Piperidine Carboxamide Derivatives.[31][32][33]

A piperidine-4-carboxamide derivative has been identified as a novel inhibitor of sQC.

Compound IDScaffoldsQC IC50 (µM)
Cpd-41 Piperidine-4-carboxamide34
Role of sQC in pGlu-Aβ Formation

Amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce Aβ peptides of various lengths. These Aβ peptides can be further truncated at their N-terminus. If the resulting N-terminal glutamate is exposed, sQC can catalyze its cyclization to form pGlu-Aβ, a key step in the amyloid cascade.

sQC_pGlu_Abeta_Formation APP Amyloid Precursor Protein (APP) Abeta Aβ Peptides APP->Abeta Cleavage beta_gamma_secretase β- and γ-Secretase Glu_Abeta N-terminal Glutamate-Aβ Abeta->Glu_Abeta Truncation Truncation N-terminal Truncation pGlu_Abeta pGlu-Aβ Glu_Abeta:s->pGlu_Abeta:n Cyclization sQC Secretory Glutaminyl Cyclase (sQC) sQC->pGlu_Abeta Aggregation Aβ Aggregation & Plaque Formation pGlu_Abeta->Aggregation Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->sQC Melanoma_Senescence Piperidine_Carboxamide N-Arylpiperidine-3-carboxamide Cellular_Stress Cellular Stress Induction Piperidine_Carboxamide->Cellular_Stress PARP1_NFkB PARP-1 and NF-κB Activation Cellular_Stress->PARP1_NFkB SASP Senescence-Associated Secretory Phenotype (SASP) PARP1_NFkB->SASP Senescence Senescence-like Phenotype (Cell Cycle Arrest) PARP1_NFkB->Senescence SASP->Senescence Reinforcement Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidine_Acid Piperidine Carboxylic Acid (or activated derivative) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Piperidine_Acid->Coupling_Reagent Amine Primary or Secondary Amine Amine->Coupling_Reagent Product Piperidine Carboxamide Coupling_Reagent->Product Amide Bond Formation Base Base (e.g., DIPEA) Base->Product Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Product Purification Purification (e.g., Chromatography) Product->Purification

References

Commercial Availability and Technical Guide for Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-carbamoylpiperidine-1-carboxylate (also known as 1-N-Cbz-nipecotamide), a key building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in the development of enzyme inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered as a white to yellow solid with a purity of 97% or higher. Researchers can procure this compound in quantities ranging from grams to kilograms to suit their research and development needs.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailable Quantities
Syn Pharmatech Inc.SP5017898%10g, 50g
Home Sunshine Pharma-≥99.0%Inquire for details
ChemSceneCS-W003180≥97%Inquire for details
Dayang Chem (Hangzhou) Co.,Ltd569348-14-7Inquire for detailsInquire for details
HSP Pharma-High QualityInquire for details

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is crucial for its handling, storage, and application in experimental settings.[1]

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 569348-14-7
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Appearance White to Yellow Solid[2][3]
IUPAC Name This compound
Synonyms 1-N-Cbz-nipecotamide, 1-Cbz-3-carbamoylpiperidine, 1-Cbz-3-piperidinecarboxamide
Solubility Soluble in organic solvents such as DMSO and methanol
Storage Room temperature[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzyloxycarbonylation of nipecotamide (piperidine-3-carboxamide) using benzyl chloroformate under Schotten-Baumann conditions. This reaction protects the secondary amine of the piperidine ring with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Nipecotamide

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve nipecotamide (1.0 equivalent) in a 1:1 mixture of dichloromethane and water.

  • Add sodium carbonate (2.0 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.

Synthesis_Pathway Nipecotamide Nipecotamide Base Na2CO3 / H2O, CH2Cl2 0°C to rt Nipecotamide->Base CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Base Product This compound Base->Product N-Benzyloxycarbonylation

Synthesis of this compound.
Analytical Method: Purity Determination by RP-HPLC

The purity of the synthesized this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Application in Drug Discovery: Sirtuin Inhibition Assay

Piperidine carboxamide scaffolds are prevalent in the development of enzyme inhibitors.[4] this compound can serve as a valuable starting material for the synthesis of novel inhibitors targeting various enzymes, including sirtuins (SIRTs), which are a class of NAD⁺-dependent deacetylases implicated in various diseases.[5][6][7]

Experimental Workflow for Sirtuin Inhibition Screening

The following workflow outlines a typical procedure for screening this compound and its derivatives for inhibitory activity against a sirtuin enzyme, such as SIRT2.

Sirtuin_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis prep_compound Prepare stock solution of Benzyl 3-carbamoylpiperidine-1-carboxylate in DMSO incubation Incubate enzyme with test compound (or DMSO control) at 37°C prep_compound->incubation prep_enzyme Prepare SIRT2 enzyme solution in assay buffer prep_enzyme->incubation prep_substrate Prepare fluorogenic substrate and NAD+ solution add_substrate Initiate reaction by adding substrate and NAD+ prep_substrate->add_substrate incubation->add_substrate reaction Allow deacetylation reaction to proceed at 37°C add_substrate->reaction develop Stop reaction and add developer solution reaction->develop measure_fluorescence Measure fluorescence intensity (Excitation/Emission) develop->measure_fluorescence calculate_inhibition Calculate percent inhibition relative to control measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50

Workflow for Sirtuin Inhibition Screening Assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of the sirtuin enzyme (e.g., recombinant human SIRT2), the fluorogenic acetylated peptide substrate, and NAD⁺ in an appropriate assay buffer.

  • Assay Incubation: In a 96-well plate, add the enzyme and the test compound (or DMSO as a vehicle control). Incubate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the deacetylation reaction by adding the substrate and NAD⁺ mixture to each well.

  • Reaction and Development: Allow the reaction to proceed at 37°C for a specified time. Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for its effective utilization in research and drug discovery endeavors. The provided protocols and data serve as a starting point for further investigation and application of this versatile chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate from Nipecotamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines the N-benzylation of nipecotamide (piperidine-3-carboxamide) using benzyl chloroformate. This process involves the protection of the secondary amine of the piperidine ring with a benzyloxycarbonyl (Cbz) group. Included are comprehensive experimental procedures, tables summarizing key data, and a visual representation of the synthetic workflow.

Introduction

Nipecotamide is a derivative of nipecotic acid and serves as a versatile building block in the synthesis of various biologically active compounds. The protection of its secondary amine is a crucial step to enable selective functionalization at other positions of the molecule. The benzyloxycarbonyl (Cbz) protecting group is widely used for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The target compound, this compound, is an important intermediate for the synthesis of compounds with potential therapeutic applications.

Chemical Reaction

The synthesis involves the reaction of nipecotamide with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
NipecotamidePiperidine-3-carboxamide33979-62-9C₆H₁₂N₂O128.17
Benzyl Chloroformate (Cbz-Cl)Benzyl chloroformate501-53-1C₈H₇ClO₂170.59
This compoundThis compound569348-14-7C₁₄H₁₈N₂O₃262.30[1]

Table 2: Typical Reaction Parameters and Expected Results

ParameterValueNotes
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
BaseTriethylamine (TEA) or Sodium Bicarbonate (aq.)An excess of the base (1.5-2.0 equivalents) is typically used to neutralize the HCl formed during the reaction.
Reaction Temperature0 °C to Room TemperatureThe reaction is often initiated at a lower temperature to control the exotherm and then allowed to warm to room temperature.
Reaction Time2-4 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Expected Yield 85-95%The yield can vary depending on the reaction scale and purification method.
Expected Purity >95%Purity is typically determined by HPLC or NMR spectroscopy after purification. Chemical suppliers often list purities of 95% to 98% for the final product.[2][3][4]

Experimental Protocol

Materials and Reagents:

  • Nipecotamide

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve nipecotamide (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (nipecotamide) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Nipecotamide Nipecotamide ReactionMix Reaction Mixture (0°C to RT, 2-4h) Nipecotamide->ReactionMix CbzCl Benzyl Chloroformate CbzCl->ReactionMix Base Base (e.g., TEA) Base->ReactionMix Solvent Solvent (e.g., DCM) Solvent->ReactionMix Workup Aqueous Work-up ReactionMix->Workup Quench Drying Drying Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product FinalProduct This compound Purification->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship of Components

Logical_Relationship Component Roles in the Synthesis Nipecotamide Nipecotamide (Substrate) Product Protected Nipecotamide (Target Molecule) Nipecotamide->Product is converted to Byproduct HCl (Byproduct) Nipecotamide->Byproduct reacts with CbzCl to form CbzCl Benzyl Chloroformate (Protecting Group Source) CbzCl->Product donates Cbz group to CbzCl->Byproduct Base Base (Acid Scavenger) Base->Byproduct neutralizes Solvent Solvent (Reaction Medium) Solvent->Nipecotamide dissolves Solvent->CbzCl

Caption: Roles of components in the N-benzylation of nipecotamide.

References

Application Notes and Protocol for N-protection of 3-Piperidinecarboxamide with Benzyl Chloroformate (Cbz-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-protection of the secondary amine of 3-piperidinecarboxamide using benzyl chloroformate (Cbz-Cl). The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceuticals, due to its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[1] This protocol is based on the well-established Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

Introduction

In multi-step organic synthesis, particularly in the context of drug development, the selective protection of reactive functional groups is crucial to prevent unwanted side reactions. The piperidine moiety is a common scaffold in many biologically active compounds, and the secondary amine is often a site for derivatization. Protection of this amine allows for selective modification of other parts of the molecule. The Cbz group is an ideal choice for this purpose as it is stable to a wide range of non-reductive reaction conditions and can be deprotected under mild catalytic hydrogenation conditions.[1][2][3] This orthogonality is critical when other protecting groups, such as acid-labile Boc or base-labile Fmoc groups, are present in the molecule.[2]

Reaction Principle

The N-protection of 3-piperidinecarboxamide with Cbz-Cl proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to neutralize the in-situ generated hydrochloric acid, driving the reaction to completion.[1][4]

Experimental Protocol

Materials and Reagents:
  • 3-Piperidinecarboxamide

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Dissolution: In a round-bottom flask, dissolve 3-piperidinecarboxamide (1.0 equivalent) in a suitable solvent system. A biphasic system of dichloromethane and water (1:1) is a common choice.

  • Addition of Base: Add sodium carbonate (2.0-2.5 equivalents) to the mixture and stir vigorously to create a suspension.[2] Cool the mixture to 0-5 °C using an ice bath.[1][2]

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature is maintained below 10 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).[5]

    • Combine all organic layers.

    • Wash the combined organic layer with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-3-piperidinecarboxamide.

  • Purification (if necessary): The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[4]

Data Presentation

The following table summarizes representative quantitative data for the Cbz protection of various amines, which can be used as a reference for the expected outcome with 3-piperidinecarboxamide.

Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
GlycineNa₂CO₃Water2-4>90[2]
AlanineNaOHWater2-4~95[2]
BenzylamineEt₃NCH₂Cl₂Not Specified~98[2]
General Aliphatic AmineNaHCO₃THF/H₂O2090[4]

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_iso Isolation A Dissolve 3-Piperidinecarboxamide in CH₂Cl₂/H₂O B Add Na₂CO₃ A->B C Cool to 0-5 °C B->C D Add Cbz-Cl dropwise C->D E Stir at room temperature for 2-4h D->E F Separate Layers E->F G Extract Aqueous Layer F->G H Wash Organic Layer G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Purify (Column Chromatography) J->K

References

Application Notes: Benzyl 3-carbamoylpiperidine-1-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 3-carbamoylpiperidine-1-carboxylate is a valuable heterocyclic building block in the synthesis of a diverse range of biologically active molecules. Its rigid piperidine core, coupled with a chemically versatile carbamoyl group and a stable benzyl carbamate protecting group, makes it an ideal starting material for the construction of complex molecular architectures, particularly in the development of enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of key therapeutic targets, including Dipeptidyl Peptidase-IV (DPP-IV) and Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Key Applications

The primary utility of this compound lies in its role as a scaffold for introducing a substituted piperidine motif into drug candidates. The carbamoyl functional group can be readily transformed into other key functionalities, such as amines and nitriles, which are prevalent in many pharmacologically active compounds.

  • Synthesis of DPP-IV Inhibitors: The piperidine scaffold is a common feature in many DPP-IV inhibitors used in the treatment of type 2 diabetes.[1][2][3][4] By modifying the carbamoyl group of this compound, novel analogues of existing DPP-IV inhibitors can be synthesized, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Synthesis of PARP Inhibitors: PARP inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with specific DNA repair deficiencies.[5][6] The piperidine ring is a key structural element in several approved PARP inhibitors, such as Niraparib.[5][7] this compound serves as a crucial starting material for the synthesis of the piperidine-containing pharmacophore of these inhibitors.

Chemical Transformations of the Carbamoyl Group

The strategic advantage of using this compound stems from the facile conversion of the 3-carbamoyl group into other valuable functional groups.

  • Hofmann Rearrangement to 3-Aminopiperidine Derivatives: The Hofmann rearrangement provides a direct route to convert the primary amide of the carbamoyl group into a primary amine with the loss of one carbon atom.[8][9][10][11] This transformation is critical for introducing an amino group, which can serve as a key interaction point with biological targets or as a handle for further functionalization.

  • Dehydration to 3-Cyanopiperidine Derivatives: The carbamoyl group can be dehydrated to a nitrile functionality using various dehydrating agents.[7][12][13][14][15] The cyano group is a versatile precursor for other functional groups and is also a common feature in many bioactive molecules.

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized in synthetic chemistry. The quantitative data presented are representative of typical yields for these types of reactions and may vary depending on the specific substrate and reaction conditions.

Protocol 1: Synthesis of Benzyl (S)-3-(aminomethyl)piperidine-1-carboxylate via Hofmann Rearrangement

This protocol describes the conversion of the carbamoyl group to an aminomethyl group, which is a key step in the synthesis of various enzyme inhibitors.

Reaction Scheme:

G start Benzyl (S)-3-carbamoylpiperidine-1-carboxylate reagents 1. Br₂, NaOH, H₂O 2. H₂O, Heat product Benzyl (S)-3-(aminomethyl)piperidine-1-carboxylate reagents->product Hofmann Rearrangement

Caption: Hofmann Rearrangement of the carbamoyl group.

Materials:

  • Benzyl (S)-3-carbamoylpiperidine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium hydroxide (2.2 eq) in water at 0 °C, add bromine (1.1 eq) dropwise while stirring vigorously.

  • Add a solution of Benzyl (S)-3-carbamoylpiperidine-1-carboxylate (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF) to the freshly prepared sodium hypobromite solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Heat the reaction mixture to 50-70 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 65-80%
Reaction Time 3-6 hours
Purity (post-chromatography) >95%
Protocol 2: Synthesis of Benzyl (S)-3-cyanopiperidine-1-carboxylate via Dehydration

This protocol details the conversion of the carbamoyl group to a nitrile, a versatile intermediate in organic synthesis.

Reaction Scheme:

G start Benzyl (S)-3-carbamoylpiperidine-1-carboxylate reagents POCl₃, Pyridine product Benzyl (S)-3-cyanopiperidine-1-carboxylate reagents->product Dehydration

Caption: Dehydration of the carbamoyl group to a nitrile.

Materials:

  • Benzyl (S)-3-carbamoylpiperidine-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzyl (S)-3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add pyridine (2.5 eq) to the solution.

  • Add phosphorus oxychloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 12-16 hours
Purity (post-chromatography) >98%

Application in Drug Synthesis: A Workflow for PARP Inhibitor Precursor

The following workflow illustrates the use of this compound in a multi-step synthesis towards a key intermediate for PARP inhibitors like Niraparib.

G A This compound B Hofmann Rearrangement A->B C Benzyl 3-(aminomethyl)piperidine-1-carboxylate B->C D Coupling with Indazole-7-carboxylic acid C->D E Protected PARP Inhibitor Precursor D->E F Deprotection (e.g., Hydrogenolysis) E->F G PARP Inhibitor Precursor (e.g., Niraparib precursor) F->G

Caption: Synthetic workflow to a PARP inhibitor precursor.

Signaling Pathways

The therapeutic efficacy of drugs synthesized from this building block often stems from the inhibition of specific signaling pathways crucial for disease progression.

DPP-IV Inhibition Pathway

DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV leads to increased levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.

G cluster_0 Pancreas Insulin Insulin Secretion BloodGlucose Lowered Blood Glucose Insulin->BloodGlucose Glucagon Glucagon Secretion GLP1 Active GLP-1 GLP1->Insulin stimulates GLP1->Glucagon suppresses DPPIV DPP-IV GLP1->DPPIV InactiveGLP1 Inactive GLP-1 DPPIV->InactiveGLP1 DPPIV_Inhibitor DPP-IV Inhibitor (from Benzyl 3-carbamoyl- piperidine-1-carboxylate) DPPIV_Inhibitor->DPPIV inhibits

Caption: Mechanism of action of DPP-IV inhibitors.

PARP Inhibition Pathway

PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell DNA_SSB_N DNA Single-Strand Break PARP_N PARP DNA_SSB_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination DNA_DSB_N->HR_N HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break PARP_C PARP DNA_SSB_C->PARP_C DNA_DSB_C DNA Double-Strand Break PARP_C->DNA_DSB_C leads to PARP_Inhibitor PARP Inhibitor (from Benzyl 3-carbamoyl- piperidine-1-carboxylate) PARP_Inhibitor->PARP_C inhibits HR_C Homologous Recombination (Deficient) DNA_DSB_C->HR_C Cell_Death Cell Death (Synthetic Lethality) HR_C->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

References

Application Note: HPLC-UV Method for Purity Analysis of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-carbamoylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the purity assessment of such compounds due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC-UV method.

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from its potential process-related impurities and degradation products. The separation is achieved by employing an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte and its impurities are detected by a UV detector at a wavelength where the benzyl chromophore exhibits significant absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Chemical Properties

PropertyValue
Molecular FormulaC14H18N2O3[1]
Molecular Weight262.30 g/mol [1]
IUPAC NameThis compound[1]
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as methanol, acetonitrile, and ethanol.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and methanol.

  • Reagent grade phosphoric acid.

  • Purified water (e.g., Milli-Q or equivalent).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v). The exact ratio may require optimization based on the specific column and system.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase0.1% Phosphoric Acid in Water: Acetonitrile (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm (or optimal wavelength determined by UV scan)
Injection Volume10 µL
Run Time30 minutes
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor (Asymmetry factor) for the main peak: Not more than 2.0.

  • Theoretical plates for the main peak: Not less than 2000.

  • Relative standard deviation (RSD) of the peak area for replicate injections: Not more than 2.0%.

Analysis Procedure
  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution to identify the retention time of this compound.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peaks.

Data Presentation and Calculation

The purity of the sample is calculated based on the area percentage of the main peak.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Summarize the results in a clear and structured table.

Table 1: Purity Analysis Results for this compound

Sample IDRetention Time (min)Peak AreaArea %
Sample A
Impurity 14.515000.05
Main Peak8.2298500099.50
Impurity 212.1135000.45
Total 3000000 100.00
Sample B
Impurity 14.621000.07
Main Peak8.3297000099.00
Impurity 315.4279000.93
Total 3000000 100.00

Method Validation (Brief Overview)

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Potential impurities could include starting materials like piperidine-3-carboxamide and benzyl chloroformate, or by-products from the synthesis.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the reporting threshold to 120% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Specificity No interference from blank and known impurities.
Linearity (r²) > 0.999
Range 0.1 - 1.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
Repeatability< 1.0%
Intermediate Precision< 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness Method is robust for minor changes in flow rate, column temperature, and mobile phase composition.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation hplc_system HPLC System Setup sample_prep Sample and Standard Preparation system_suitability System Suitability Test sample_prep->system_suitability inject_std Inject Standard sample_prep->inject_std inject_sample Inject Sample sample_prep->inject_sample mobile_phase_prep Mobile Phase Preparation conditions Set Chromatographic Conditions mobile_phase_prep->conditions analysis Analysis inject_blank Inject Blank system_suitability->inject_blank If Passed data_proc Data Processing inject_blank->inject_std inject_std->inject_sample integration Peak Integration calculation Purity Calculation (Area %) integration->calculation report Generate Report calculation->report

References

Application Note: Robust and Efficient Amide Coupling of N-Cbz-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the efficient synthesis of amides using N-Cbz-piperidine-3-carboxylic acid, a common building block in medicinal chemistry. The formation of the amide bond is a critical transformation, and the selection of appropriate coupling reagents and conditions is paramount for achieving high yields and purity.[1][2][3] This document outlines two reliable methods utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Comparative Data of Common Coupling Reagents

The choice of coupling reagent can significantly impact reaction efficiency, time, and the potential for side reactions.[1] Below is a summary of common coupling reagents and their typical performance in the context of amide bond formation with N-protected amino acids.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Disadvantages
EDC HOBtDIPEA or Et₃NDMF, DCM4 - 24 hours75 - 90%Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1][4] Disadvantages: Can be slower than uronium-based reagents.
HATU NoneDIPEA or Et₃NDMF, ACN1 - 4 hours85 - 98%Advantages: High efficiency, fast reaction times, low racemization.[1][4][5] Disadvantages: Higher cost compared to carbodiimides.[6]
DCC HOBtDIPEA or Et₃NDCM, THF4 - 12 hours70 - 90%Advantages: Effective and inexpensive. Disadvantages: Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[4][7]
BOP/PyBOP NoneDIPEA or Et₃NDMF, DCM2 - 6 hours80 - 95%Advantages: High reactivity. Disadvantages: BOP produces carcinogenic HMPA as a byproduct.[8]

Experimental Protocols

These protocols provide a starting point for the amide coupling of N-Cbz-piperidine-3-carboxylic acid with a generic primary or secondary amine. Optimization may be required for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective procedure for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization.[4][6]

Materials:

  • N-Cbz-piperidine-3-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a solution of N-Cbz-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the desired amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to shorter reaction times and higher yields with minimal racemization.[1][4]

Materials:

  • N-Cbz-piperidine-3-carboxylic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-piperidine-3-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9][10]

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling of N-Cbz-piperidine-3-carboxylic acid.

AmideCouplingWorkflow Start Start Reagents 1. Dissolve N-Cbz-piperidine-3-carboxylic acid and Amine in Anhydrous Solvent Start->Reagents Activation 2. Add Coupling Reagent (e.g., EDC/HOBt or HATU) and Base (e.g., DIPEA) Reagents->Activation Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Reaction Workup 4. Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification 5. Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

Signaling Pathway and Logical Relationships

The fundamental principle of this reaction is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct condensation is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Coupling reagents circumvent this issue.

AmideCouplingMechanism CarboxylicAcid N-Cbz-piperidine-3-carboxylic acid ActivatedIntermediate Activated Ester Intermediate (e.g., O-acylisourea or HOAt ester) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC or HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product ActivatedIntermediate->AmideProduct + Amine Amine Amine (R-NH₂) Byproducts Byproducts (e.g., Urea or HOAt) AmideProduct->Byproducts releases

Caption: Mechanism of coupling reagent mediated amide formation.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Cbz-3-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of N-Cbz-3-piperidinecarboxamide, a key intermediate in the development of various pharmaceutical agents. The described two-step synthetic pathway involves the N-protection of 3-piperidinecarboxylic acid (nipecotic acid) using benzyl chloroformate, followed by the amidation of the resulting N-Cbz-protected acid. This application note includes detailed, scalable experimental protocols, safety and handling guidelines for all reagents, and a summary of quantitative data. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

N-Cbz-3-piperidinecarboxamide is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic molecules. The piperidine scaffold is a common motif in many biologically active compounds, and the 3-carboxamide functionality provides a key interaction point for biological targets. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions and can be readily removed via catalytic hydrogenolysis.[1]

The synthesis of N-Cbz-3-piperidinecarboxamide on a large scale requires a robust, efficient, and cost-effective process. The protocols detailed herein are designed to be scalable and utilize readily available starting materials and reagents.

Synthetic Pathway Overview

The synthesis of N-Cbz-3-piperidinecarboxamide is achieved through a two-step process:

Step 1: N-protection of 3-Piperidinecarboxylic Acid (Nipecotic Acid)

In this step, the secondary amine of 3-piperidinecarboxylic acid is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions. This reaction is performed in an aqueous basic solution to yield N-Cbz-3-piperidinecarboxylic acid.

Step 2: Amidation of N-Cbz-3-Piperidinecarboxylic Acid

The carboxylic acid of N-Cbz-3-piperidinecarboxylic acid is then converted to the primary amide, N-Cbz-3-piperidinecarboxamide. For large-scale synthesis, the mixed anhydride method using isobutyl chloroformate is a preferred approach due to its efficiency and scalability.

Synthetic Pathway A 3-Piperidinecarboxylic Acid (Nipecotic Acid) B N-Cbz-3-piperidinecarboxylic acid A->B Step 1: N-protection Benzyl Chloroformate, Na2CO3, H2O C N-Cbz-3-piperidinecarboxamide B->C Step 2: Amidation i-Butyl Chloroformate, NMM, NH3(aq)

Caption: Overall synthetic pathway for N-Cbz-3-piperidinecarboxamide.

Experimental Protocols

Step 1: Large-Scale Synthesis of N-Cbz-3-piperidinecarboxylic Acid

This protocol is based on the classical Schotten-Baumann reaction conditions, which are well-suited for large-scale production.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
3-Piperidinecarboxylic Acid129.1610.077.41.0
Sodium Carbonate (Na₂CO₃)105.9912.3116.11.5
Benzyl Chloroformate (Cbz-Cl)170.5914.685.61.1
Water (H₂O)18.02100 L--
Toluene-20 L--
Hydrochloric Acid (37%)36.46As needed--

Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.

  • pH meter.

  • Filtration unit.

  • Vacuum oven.

Procedure:

  • Charge the 200 L reactor with 100 L of water and 12.3 kg (116.1 mol) of sodium carbonate. Stir until all the solid has dissolved.

  • Add 10.0 kg (77.4 mol) of 3-piperidinecarboxylic acid to the sodium carbonate solution. Stir until a clear solution is obtained. The pH of the solution should be between 9 and 10.

  • Cool the reaction mixture to 0-5 °C using a cooling jacket.

  • Slowly add 14.6 kg (85.6 mol) of benzyl chloroformate to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 20 L of toluene to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A white precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold water (2 x 10 L).

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 18.5 - 20.0 kg (90-97% yield) of a white solid.

Characterization Data for N-Cbz-3-piperidinecarboxylic acid:

PropertyValue
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol [3]
AppearanceWhite to off-white solid[1]
Melting Point108-110 °C
Step 2: Large-Scale Synthesis of N-Cbz-3-piperidinecarboxamide

This protocol utilizes the mixed anhydride method, which is efficient for activating the carboxylic acid for amidation.[4][5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
N-Cbz-3-piperidinecarboxylic acid263.2910.038.01.0
N-Methylmorpholine (NMM)101.154.2341.81.1
Isobutyl Chloroformate136.585.7141.81.1
Ammonium Hydroxide (28-30%)35.0510.0 L-Excess
Tetrahydrofuran (THF)-100 L--
Ethyl Acetate-50 L--
Brine Solution-20 L--

Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.

  • Filtration unit.

  • Vacuum oven.

Procedure:

Amidation Workflow A Dissolve N-Cbz-3-piperidinecarboxylic acid and NMM in THF B Cool to -15°C A->B C Slowly add Isobutyl Chloroformate B->C D Stir for 30 min to form mixed anhydride C->D E Add aqueous Ammonia D->E F Warm to room temperature and stir for 2-4 hours E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layer H->I J Dry and concentrate I->J K Recrystallize J->K L Dry the final product K->L

Caption: Experimental workflow for the amidation step.

  • Charge the 200 L reactor with 100 L of THF.

  • Add 10.0 kg (38.0 mol) of N-Cbz-3-piperidinecarboxylic acid and 4.23 kg (41.8 mol) of N-Methylmorpholine (NMM). Stir until all solids are dissolved.

  • Cool the solution to -15 °C.

  • Slowly add 5.71 kg (41.8 mol) of isobutyl chloroformate over 1 hour, maintaining the temperature at -15 °C.

  • Stir the mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

  • In a separate vessel, prepare a solution of 10.0 L of concentrated ammonium hydroxide in 20 L of cold water.

  • Slowly add the cold ammonia solution to the reactor, keeping the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, add 50 L of water to quench the reaction.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous residue with ethyl acetate (2 x 25 L).

  • Combine the organic layers and wash with 1M HCl (2 x 10 L), saturated NaHCO₃ solution (2 x 10 L), and brine (1 x 20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure N-Cbz-3-piperidinecarboxamide.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 8.5 - 9.5 kg (85-95% yield) of a white to off-white solid.

Characterization Data for N-Cbz-3-piperidinecarboxamide:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.30 g/mol
AppearanceWhite to off-white solid
Melting Point145-148 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.39-7.29 (m, 5H), 6.0 (br s, 1H), 5.4 (br s, 1H), 5.15 (s, 2H), 4.1-3.9 (m, 2H), 3.2-3.0 (m, 2H), 2.5-2.4 (m, 1H), 1.9-1.5 (m, 4H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)175.8, 155.5, 136.5, 128.5, 128.1, 127.9, 67.3, 46.5, 44.5, 42.1, 27.5, 24.8.

Note: NMR data is predicted based on the structure and may vary slightly.

Safety and Handling

Benzyl Chloroformate (Cbz-Cl):

  • Hazards: Corrosive, lachrymator, and toxic upon inhalation and skin contact. Reacts with water to produce corrosive gases.

  • Handling: Must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Isobutyl Chloroformate:

  • Hazards: Flammable, corrosive, and causes severe skin burns and eye damage.

  • Handling: Handle in a fume hood, away from ignition sources. Use appropriate PPE.

  • Storage: Store in a flammable liquid storage cabinet.

Amide Coupling Reagents (General):

  • Many amide coupling reagents are irritants or sensitizers.

  • Always consult the Safety Data Sheet (SDS) for specific handling and storage information.

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of N-Cbz-3-piperidinecarboxamide. The use of classical Schotten-Baumann conditions for N-protection and the mixed anhydride method for amidation ensures high yields and purity, making this process suitable for industrial applications in drug development and manufacturing. Adherence to the detailed protocols and safety guidelines is crucial for the successful and safe execution of this synthesis on a large scale.

References

Application Notes: Solid-Phase Synthesis Utilizing Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Specifically, the 3-carbamoylpiperidine (nipecotamide) moiety is a key pharmacophore in various biologically active agents, including inhibitors of platelet aggregation and potential antiepileptic drugs. Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the rapid generation of compound libraries based on such scaffolds, accelerating the drug discovery process.

Benzyl 3-carbamoylpiperidine-1-carboxylate is a stable, commercially available precursor to the versatile nipecotamide scaffold. The benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is orthogonal to the widely used Fmoc (base-labile) and Boc (acid-labile) protecting groups in solid-phase peptide synthesis (SPPS).[1][2] This orthogonality allows for selective deprotection strategies, making it a valuable, albeit specialized, building block for creating diverse molecular libraries.

These application notes provide detailed protocols for the utilization of this compound as a source of the 3-carbamoylpiperidine scaffold in two common solid-phase synthesis workflows: as a capping agent for peptide-like molecules and as a core scaffold for library diversification.

Core Principles and Strategy

The primary strategy involves the initial removal of the Cbz protecting group from this compound in the solution phase. The resulting free secondary amine of piperidine-3-carboxamide (nipecotamide) is then utilized in subsequent solid-phase reactions.

Key Advantages of the Cbz Group in this Context:

  • Stability: The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the standard acidic conditions for Boc removal and cleavage from many common resins (e.g., TFA).[1][3]

  • Orthogonality: Its unique cleavage condition (hydrogenolysis) allows for synthetic strategies where other acid- or base-labile protecting groups must remain intact.[1]

The protocols below detail the initial deprotection and two distinct solid-phase application workflows.

Data Presentation

The following tables summarize representative quantitative data for the key steps described in the protocols. These values are typical for solid-phase organic synthesis and may vary based on the specific resin, reagents, and sequence.

Table 1: Solution-Phase Cbz Deprotection Efficiency

ParameterValueNotes
Starting Material This compound-
Product Piperidine-3-carboxamideNipecotamide
Reaction Yield >95%Typically a clean and high-yielding reaction.
Purity (crude) >90%Byproducts (toluene, CO₂) are volatile.

Table 2: Representative Solid-Phase Reaction Efficiencies

ParameterValueMethod of Determination
Resin Loading Efficiency 90-99%Kaiser Test / UV-Vis (for Fmoc)
On-Resin Coupling Yield >95%Kaiser Test / Colorimetric Ninhydrin Test
Final Cleavage Yield 70-95%Based on dry weight of crude product
Crude Product Purity (LC-MS) 65-90%Dependent on sequence and purification

Experimental Protocols

Protocol 1: Solution-Phase Cbz Deprotection of this compound

This protocol describes the removal of the Cbz group via catalytic transfer hydrogenolysis, a safer alternative to using pressurized hydrogen gas.[4]

Materials:

  • This compound

  • Palladium on activated carbon (Pd/C, 10 wt. %)

  • Ammonium formate (HCOONH₄) or 1,4-Cyclohexadiene

  • Methanol (MeOH), HPLC grade

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in methanol (approx. 15-20 mL per gram of substrate).

  • Catalyst & Donor Addition: To the solution, carefully add 10% Pd/C (approx. 0.1 equiv. by weight). Then, add ammonium formate (5.0 equiv.).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Filtration: Upon completion, dilute the mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude piperidine-3-carboxamide, which can be used in the next step, often without further purification.

Protocol 2: Application as a C-Terminal Capping Agent on Solid Phase

This protocol details the coupling of piperidine-3-carboxamide to the C-terminus of a resin-bound peptide or small molecule that possesses a free carboxylic acid.

Materials:

  • Piperidine-3-carboxamide (from Protocol 1)

  • Resin-bound substrate with a free carboxylic acid (e.g., pre-loaded Wang resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound carboxylic acid in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Activation: In a separate vial, dissolve piperidine-3-carboxamide (3.0 equiv. relative to resin loading), HOBt (3.0 equiv.), and DIC (3.0 equiv.) in DMF. Allow the mixture to pre-activate for 10-15 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated piperidine-3-carboxamide solution.

  • Agitation: Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the disappearance of the resin-bound carboxylic acid (e.g., via a chloranil test).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Cleavage and Deprotection: Cleave the final compound from the resin and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS for a standard acid-labile resin).

Protocol 3: Application as a Scaffold for Library Synthesis

This workflow demonstrates the immobilization of the piperidine-3-carboxamide scaffold onto a solid support, followed by diversification. Here, the scaffold is attached to a resin-bound linker, and a library is generated by coupling various amines.

Materials:

  • Rink Amide resin

  • Fmoc-bromoacetic acid

  • Piperidine-3-carboxamide (from Protocol 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • A library of primary or secondary amines for diversification

  • Coupling agents (e.g., HBTU, HATU)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Linker Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-bromoacetic acid (3.0 equiv.) using standard coupling conditions (e.g., DIC/HOBt). Wash the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the Fmoc group, exposing the primary amine of the linker. Wash the resin thoroughly.

  • Scaffold Immobilization: Swell the resin in DMF. Add a solution of piperidine-3-carboxamide (5.0 equiv.) and DIPEA (10.0 equiv.) in DMF. Heat the reaction to 50°C and agitate for 12-24 hours to facilitate the nucleophilic displacement of the bromide by the piperidine's secondary amine.

  • Monitoring & Washing: Monitor the reaction for the disappearance of the free amine using a Kaiser test. A negative result (yellow beads) indicates complete immobilization. Wash the resin thoroughly.

  • Diversification - Amide Coupling: The immobilized scaffold now has a free carboxylic acid (from the bromoacetic acid linker). a. Activation: Activate the resin-bound carboxylic acid using a suitable coupling agent (e.g., HBTU/DIPEA) in DMF. b. Coupling: Add a solution of the desired amine (3.0 equiv.) from your library to the activated resin. Agitate for 2-4 hours. c. Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage: Cleave the diversified products from the Rink Amide resin using a standard TFA cleavage cocktail.

Visualizations

Experimental Workflow Diagrams (DOT Language)

G cluster_0 Protocol 2: Capping Workflow Resin_Acid Resin-Bound Carboxylic Acid Couple Couple to Resin Resin_Acid->Couple DMF Activate Activate Scaffold: Piperidine-3-carboxamide + DIC/HOBt Activate->Couple Wash_Cap Wash Resin Couple->Wash_Cap Cleave_Cap Cleave & Deprotect (e.g., TFA Cocktail) Wash_Cap->Cleave_Cap Product_Cap Final Capped Product Cleave_Cap->Product_Cap

Caption: Workflow for using piperidine-3-carboxamide as a capping agent.

G cluster_1 Protocol 3: Scaffold Library Workflow Start_Resin Rink Amide Resin Couple_Linker Couple Fmoc-Bromoacetic Acid Start_Resin->Couple_Linker Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Couple_Linker->Deprotect_Fmoc Immobilize Immobilize Scaffold: Piperidine-3-carboxamide + DIPEA Deprotect_Fmoc->Immobilize Couple_Amine Couple Amine Library (HBTU/DIPEA) Immobilize->Couple_Amine Cleave_Lib Cleave from Resin (TFA Cocktail) Couple_Amine->Cleave_Lib Product_Lib Diverse Product Library Cleave_Lib->Product_Lib

Caption: Workflow for library synthesis using an immobilized scaffold.

References

Protocol for Deprotection of the Cbz Group from Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals containing the piperidine scaffold.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and the variety of methods available for its selective removal.[1][2] The choice of deprotection strategy is paramount to the success of a synthetic route, ensuring high yields and compatibility with other functional groups present in the molecule.[2]

This document provides a comprehensive overview of the most common and effective protocols for the deprotection of the Cbz group from a piperidine nitrogen. It includes a comparative summary of reaction conditions and yields, detailed step-by-step experimental protocols, and a decision-making workflow to guide the selection of the most appropriate method.

Comparative Data of Cbz Deprotection Methods

The selection of a Cbz deprotection method is contingent on factors such as the presence of other sensitive functional groups (e.g., alkenes, alkynes, benzyl ethers, or other protecting groups), the availability of specialized equipment (e.g., a hydrogenator), and the desired scale of the reaction. The following table summarizes quantitative data for common deprotection protocols.

MethodReagents and ConditionsReaction TimeTemperatureTypical YieldKey Considerations
Catalytic Hydrogenation H₂, 10% Pd/C, in MeOH or EtOH1-40 hRoom Temp. to 60°C>95%"Clean" reaction with byproducts being toluene and CO₂.[2] May reduce other functional groups. Catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, in MeOH2-20 hRoom Temp.HighAvoids the need for H₂ gas.[3] Can be faster than catalytic hydrogenation.
Rapid Transfer Hydrogenation NaBH₄, 10% Pd/C, in MeOH3-10 minRoom Temp.HighExtremely fast reaction. Requires careful, portion-wise addition of NaBH₄.[2]
Acid-Mediated Cleavage HBr in Acetic Acid (33%)1-4 hRoom Temp.Good to HighUseful when hydrogenation is not feasible due to sensitive functional groups.[2] HBr is highly corrosive.
Acid-Mediated Cleavage Isopropanol hydrochloride (IPA·HCl) in IPA4 h65-75°CHighMetal-free and scalable alternative.[4] Operationally simple.[4]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMANot specified75°CHighUseful for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This is the most conventional and often cleanest method for Cbz deprotection, proceeding under mild conditions.[2]

Materials:

  • N-Cbz-protected piperidine substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

  • Hydrogen gas (H₂) source

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Dissolve the N-Cbz-protected piperidine (1.0 equiv.) in MeOH or EtOH in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1 atm via a balloon or up to 50 psi in a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. Further purification can be performed if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is a convenient alternative to catalytic hydrogenation as it avoids the use of flammable hydrogen gas.[3]

Materials:

  • N-Cbz-protected piperidine substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the N-Cbz-protected piperidine (1.0 equiv.) in methanol at room temperature.

  • Add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Add ammonium formate (3-5 equiv.) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water to remove excess ammonium salts. The organic layer is then dried and concentrated to afford the product.

Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to reductive conditions.[2]

Materials:

  • N-Cbz-protected piperidine substrate

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether or other suitable solvent for precipitation

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Cbz-protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent if necessary, or use it neat.

  • Add 33% HBr in acetic acid (typically 5-10 equiv. of HBr) to the substrate at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can often be precipitated as the hydrobromide salt by the addition of diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • To obtain the free amine, dissolve the hydrobromide salt in water and basify with a saturated NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Decision-Making Workflow for Cbz Deprotection

Choosing the optimal deprotection protocol is critical for a successful synthetic outcome. The following workflow provides a logical guide for selecting the most appropriate method based on substrate characteristics and available laboratory resources.

Cbz_Deprotection_Workflow start Start: N-Cbz Piperidine Substrate check_sensitivity Are there any hydrogenation-sensitive functional groups present? (e.g., alkenes, alkynes, benzyl ethers) start->check_sensitivity check_h2 Is a hydrogenator or H2 gas setup available? check_sensitivity->check_h2 No acid_deprotection Protocol 3: Acid-Mediated Deprotection (HBr/AcOH or IPA-HCl) check_sensitivity->acid_deprotection Yes catalytic_hydrogenation Protocol 1: Catalytic Hydrogenation (H2, Pd/C) check_h2->catalytic_hydrogenation Yes transfer_hydrogenation Protocol 2: Transfer Hydrogenation (Ammonium Formate, Pd/C) check_h2->transfer_hydrogenation No end Deprotected Piperidine catalytic_hydrogenation->end transfer_hydrogenation->end acid_deprotection->end

References

Application Notes: Benzyl 3-carbamoylpiperidine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Benzyl 3-carbamoylpiperidine-1-carboxylate in Fragment-Based Drug Discovery (FBDD) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening collections of low molecular weight fragments (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial hits are then optimized through structure-guided chemistry to yield high-affinity lead candidates. A key challenge in FBDD is the population of fragment libraries with three-dimensional (3D) scaffolds, which can explore more complex and previously inaccessible binding pockets compared to the predominantly flat molecules that have historically dominated screening collections.[1][2]

The piperidine moiety is a valuable building block for generating 3D fragments, offering conformational rigidity and multiple vectors for chemical elaboration.[3][4] this compound is an exemplary 3D fragment that combines several advantageous features:

  • A rigid piperidine core: Provides a defined 3D shape to probe complex protein surfaces.

  • Hydrogen bond donors and acceptors: The carbamoyl group offers key interaction points (a hydrogen bond donor and acceptor) for specific recognition by a protein target.

  • An N-benzyl protecting group: This group can be readily modified or replaced, serving as a vector for fragment growing or linking. The benzyl group itself can also engage in favorable cation-π interactions.[5]

This document provides a representative, hypothetical workflow and detailed protocols for the application of this compound in an FBDD campaign against a hypothetical protein target.

Physicochemical Properties of the Fragment

For a compound to be considered a viable fragment for FBDD, it should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure good starting points for optimization. This compound aligns well with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 262.30 g/mol [6]< 300 Da
cLogP 1.4 - 1.8 (estimated)≤ 3
Hydrogen Bond Donors (HBD) 2 (from -NH₂)≤ 3
Hydrogen Bond Acceptors (HBA) 3 (from C=O and -NH₂)≤ 3
Rotatable Bonds 3≤ 3

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragment-based drug discovery.

Hypothetical Target and Screening Rationale

For this case study, the hypothetical target is the Bromodomain-containing protein 4 (BRD4) , a member of the bromodomain and extra-terminal domain (BET) family of proteins. Bromodomains are protein interaction modules that recognize and bind to acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription. Their well-defined binding pockets make them highly "druggable" and amenable to FBDD approaches. The acetyl-lysine binding pocket of BRD4 is known to contain key water molecules and amino acid residues that can form hydrogen bonds, making the carbamoyl group of our fragment an ideal anchor.

The goal of the screening campaign is to identify fragments that bind to the acetyl-lysine binding pocket of the first bromodomain of BRD4 (BD1) and serve as a starting point for the development of a potent and selective inhibitor.

Experimental Workflow and Protocols

A typical FBDD cascade involves a primary screen to identify binders, an orthogonal validation step to confirm hits and determine binding affinity, and structural biology efforts to guide optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (incl. Benzyl 3-carbamoyl- piperidine-1-carboxylate) PrimaryScreen Primary Screen (Surface Plasmon Resonance) FragLib->PrimaryScreen HitTriage Hit Triage & Selection PrimaryScreen->HitTriage Validation Orthogonal Validation (Isothermal Titration Calorimetry) HitTriage->Validation Affinity Determine Kd, Thermodynamics Validation->Affinity Structure Structural Biology (X-ray Crystallography) Affinity->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 1: A representative experimental workflow for a fragment-based drug discovery campaign.

Primary Screen: Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to the BRD4(BD1) protein.

Materials:

  • Recombinant human BRD4(BD1) protein, biotinylated

  • Sensor Chip SA (streptavidin-coated)

  • SPR instrument (e.g., Biacore)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment stock solutions: 10 mM in DMSO

  • Working fragment solutions: 100 µM in running buffer (final DMSO concentration 1%)

Protocol:

  • Chip Preparation:

    • Equilibrate the Sensor Chip SA with running buffer.

    • Immobilize biotinylated BRD4(BD1) onto a flow cell to achieve a response of ~8000-10000 Response Units (RU).

    • Use an adjacent flow cell as a reference surface, leaving it unmodified.

  • Fragment Screening:

    • Prepare a 96-well plate with working fragment solutions. Include buffer-only and buffer-with-DMSO controls.

    • Set the flow rate to 30 µL/min.

    • Inject each fragment solution over the reference and active flow cells for 60 seconds (association phase).

    • Allow the buffer to flow for 120 seconds (dissociation phase).

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH), followed by extensive washing with running buffer.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.

    • Identify fragments that show a concentration-dependent binding response. A binding response of > 20 RU is typically considered a hit.

    • For initial hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 10 µM to 200 µM) to estimate the dissociation constant (K_D).

Hit Validation: Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of primary hits and determine the thermodynamic profile of the interaction.

Materials:

  • Recombinant human BRD4(BD1) protein

  • ITC instrument

  • Dialysis buffer: 20 mM HEPES pH 7.4, 150 mM NaCl

  • Fragment stock solutions: 10 mM in DMSO

  • Working solutions prepared in dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the BRD4(BD1) protein extensively against the dialysis buffer overnight at 4°C.

    • Prepare a 20 µM solution of BRD4(BD1) in the final dialysis buffer.

    • Prepare a 300 µM solution of the fragment hit in the same buffer, ensuring the final DMSO concentration matches that in the protein solution (~3%).

  • ITC Experiment:

    • Load the protein solution into the sample cell (~200 µL).

    • Load the fragment solution into the injection syringe (~40 µL).

    • Set the experiment temperature to 25°C.

    • Perform a series of injections (e.g., 1 injection of 0.4 µL followed by 19 injections of 2 µL) with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Hypothetical Screening Results

Following the screening and validation workflow, this compound was identified as a confirmed hit. The hypothetical data is summarized below.

Fragment IDStructureK_D (SPR, µM)K_D (ITC, µM)Ligand Efficiency (LE)
FBDD-001 This compound1802100.31
FBDD-002 Analogue 1 (hypothetical)951100.33
FBDD-003 Analogue 2 (hypothetical)45520.35

Table 2: Hypothetical screening and validation data for the primary fragment and subsequent analogues. Ligand Efficiency (LE) is calculated as LE = -1.37 * pK_D / Heavy Atom Count.

Hit-to-Lead Optimization Strategy

With a confirmed fragment hit possessing a K_D in the micromolar range, the next phase is to improve its potency and selectivity through structure-guided design.

  • Obtain a Co-crystal Structure: The first priority is to solve the X-ray crystal structure of BRD4(BD1) in complex with this compound. This will reveal the precise binding mode and identify key interactions and solvent-exposed vectors for chemical modification.

  • Fragment Growing: Based on the co-crystal structure, new analogues will be synthesized to explore unoccupied space within the binding pocket. Potential modifications include:

    • Benzyl Group Modification: Replacing the benzyl group with substituted aryl or heteroaryl rings to probe for additional interactions. For example, adding a hydroxyl or methoxy group to the phenyl ring could engage with nearby polar residues.

    • Carbamoyl Group Elaboration: While likely a key anchor, small modifications could be explored.

    • Piperidine Ring Substitution: Adding substituents to the piperidine ring could improve binding by displacing unfavorable water molecules or making new contacts.

The synthesis of piperidine derivatives is well-established, allowing for rapid generation of analogues.[7][8] Each new compound would be evaluated using the established SPR and ITC assays to build a structure-activity relationship (SAR) and guide the next round of design.

Target Pathway Context

Inhibiting BRD4 with a drug derived from this fragment would be expected to disrupt the transcriptional program of cancer cells, particularly those driven by oncogenes like MYC.

Signaling_Pathway Histone Histone Tails AcLys Acetylated Lysine (Ac-Lys) Histone->AcLys HATs BRD4 BRD4 AcLys->BRD4 Binding PolII RNA Polymerase II Complex BRD4->PolII Recruitment Transcription Gene Transcription (e.g., MYC oncogene) PolII->Transcription Initiation Cancer Cancer Cell Proliferation Transcription->Cancer Fragment Fragment-Derived Inhibitor Fragment->BRD4 Inhibition

Figure 2: A simplified diagram of the BRD4 signaling pathway and the mechanism of inhibition.

References

Application Notes and Protocols for Screening the Biological Activity of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine carboxamide scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions allow for the design of potent and selective modulators of diverse biological targets. These application notes provide detailed protocols and screening strategies for researchers, scientists, and drug development professionals to assess the biological activity of novel piperidine carboxamide derivatives against several key therapeutic targets.

Application Note 1: Anticancer Activity Screening

Piperidine carboxamides have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and the induction of cellular senescence.

Targeting Anaplastic Lymphoma Kinase (ALK)

Piperidine carboxamides have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[1]

Quantitative Data Summary: ALK Inhibition

Compound IDALK Enzyme IC50 (µM)Reference
1 0.174[1]

Experimental Protocols

Protocol 1.1: ALK Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a high-throughput screening method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the ALK enzyme.[1]

  • Reagent Preparation :

    • Prepare ALK enzyme solution in kinase buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase buffer.

    • Serially dilute piperidine carboxamide test compounds in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 5 µL of the ALK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction by adding a "stop/detection" buffer containing a lanthanide-labeled antibody specific for the phosphorylated substrate.

  • Data Acquisition and Analysis :

    • Incubate for an additional 60 minutes to allow for antibody binding.

    • Read the plate on a suitable time-resolved fluorescence reader.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

anticancer_screening_workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays cluster_3 Lead Optimization start Piperidine Carboxamide Library hts High-Throughput Screening (e.g., ALK FRET Assay) start->hts dose_response IC50 Determination hts->dose_response cell_assay Cell-Based Proliferation Assay (e.g., Karpas-299 cells) dose_response->cell_assay selectivity Kinase Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies cell_assay->sar antimalarial_workflow cluster_0 Primary Screening cluster_1 Hit Characterization cluster_2 Mechanism of Action cluster_3 In Vivo Efficacy start Compound Library phenotypic_screen Phenotypic Screen (P. falciparum growth inhibition) start->phenotypic_screen ec50 EC50 Determination (Drug-sensitive & resistant strains) phenotypic_screen->ec50 kill_rate Kill Rate Assay (BRRoK) ec50->kill_rate target_id Target Identification (e.g., resistance selection) kill_rate->target_id enzyme_assay Biochemical Assay (e.g., Pf20S Proteasome Inhibition) target_id->enzyme_assay mouse_model Mouse Model of Malaria enzyme_assay->mouse_model osteo_pathway cluster_0 Osteoclast Activity cluster_1 Bone Resorption Process rankl RANKL rank RANK Receptor rankl->rank Binds osteoclast Osteoclast Activation rank->osteoclast Signals sealing_zone Sealing Zone Formation osteoclast->sealing_zone acidification Acidification sealing_zone->acidification catk Cathepsin K Release acidification->catk degradation Collagen Degradation catk->degradation ctx CTX-I Release degradation->ctx inhibitor Piperidine Carboxamide Inhibitor inhibitor->catk Blocks

References

Application Notes and Protocols for the Derivatization of Benzyl 3-carbamoylpiperidine-1-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are explored for a wide range of therapeutic applications, including oncology and neurodegenerative diseases. Benzyl 3-carbamoylpiperidine-1-carboxylate is a versatile starting material for the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies. The molecule offers several points for chemical modification: the piperidine nitrogen (after deprotection), the carbamoyl group, and the aromatic ring of the benzyl group. This application note provides detailed protocols for the derivatization of this compound and presents exemplary SAR data from closely related piperidine-3-carboxamide analogs to guide drug discovery efforts.

Key Derivatization Strategies

The exploration of the chemical space around the this compound core can be systematically undertaken by modifying three key positions:

  • Piperidine Nitrogen (N1): The benzyl carbamate (Cbz) protecting group can be removed via catalytic hydrogenation to yield the free secondary amine. This amine can then be functionalized through various reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and N-acylation (e.g., Schotten-Baumann reaction) to explore the impact of substituents on biological activity.

  • Carbamoyl Group (C3): The primary amide of the carbamoyl group can be N-acylated or N-alkylated to introduce a variety of substituents. Furthermore, the amide can be converted to an amine via Hofmann rearrangement, providing a different vector for chemical exploration.

  • Benzyl Group: While less common, modifications to the aromatic ring of the benzyl group, such as electrophilic aromatic substitution, can be performed to fine-tune electronic and steric properties.

Structure-Activity Relationship (SAR) Data

While specific SAR data for derivatives of this compound is not extensively published, valuable insights can be drawn from studies on structurally related N-arylpiperidine-3-carboxamide derivatives. The following tables summarize the in vitro antimelanoma activities of a series of such analogs, which can serve as a guide for designing new derivatives.[2]

Table 1: SAR of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells [2]

Compound IDR Group (N-Aryl)Senescence EC50 (µM)Antiproliferative IC50 (µM)
1 (Hit) 2,4-difluorophenyl1.981.85
21 4-fluorophenyl> 10> 10
22 2-fluorophenyl3.253.11
23 3-fluorophenyl> 10> 10
24 3,4-difluorophenyl2.542.33
25 2,5-difluorophenyl1.551.42
26 2,6-difluorophenyl> 10> 10
27 2,3,4-trifluorophenyl1.261.15
34 2,3-(methylenedioxy)phenyl0.600.55

EC50: Effective concentration to induce senescence in 50% of the cell population. IC50: Concentration to inhibit cell proliferation by 50%.[2]

Table 2: SAR of B-Ring Modified N-Arylpiperidine-3-carboxamide Derivatives [2]

Compound IDB-Ring ModificationR3 GroupSenescence EC50 (µM)Antiproliferative IC50 (µM)
51 PyridineH0.250.23
52 Pyridine2-thienyl0.080.07
53 Pyridine2-furyl0.050.04
54 Pyridine1H-pyrrol-2-yl0.040.03

Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to yield 3-carbamoylpiperidine.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply

  • Reaction flask, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a reaction flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Maintain a positive pressure of hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-carbamoylpiperidine. The product can be purified further by crystallization or column chromatography if necessary.

Protocol 2: N-Arylation of 3-Carbamoylpiperidine via Buchwald-Hartwig Amination

This protocol details the coupling of 3-carbamoylpiperidine with an aryl halide.

Materials:

  • 3-Carbamoylpiperidine (1.2 eq)

  • Aryl halide (e.g., chlorophenyl derivative) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the aryl halide and 3-carbamoylpiperidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Acylation of 3-Carbamoylpiperidine via Schotten-Baumann Reaction

This protocol describes the acylation of the piperidine nitrogen using an acyl chloride.

Materials:

  • 3-Carbamoylpiperidine (1.0 eq)

  • Acyl chloride (e.g., m-toluoyl chloride) (1.1 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or diethyl ether

  • Separatory funnel

Procedure:

  • Dissolve 3-carbamoylpiperidine in DCM or diethyl ether in a flask.

  • Add an aqueous solution of NaOH.

  • Cool the mixture in an ice bath and add the acyl chloride dropwise with vigorous stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.[3]

Protocol 4: Derivatization of the Carbamoyl Group - N-Acylation

This protocol outlines the acylation of the primary amide of the carbamoyl group.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask at 0 °C.

  • Add DIPEA to the solution.

  • Add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the mixture into water and extract with DCM (3 x volumes).

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 5: Conversion of Carbamoyl Group to Amine via Hofmann Rearrangement

This protocol describes the conversion of the primary amide to a primary amine with one less carbon atom.

Materials:

  • This compound (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Sodium hydroxide (NaOH) solution

  • Reaction vessel suitable for heating

Procedure:

  • Prepare a solution of NaOH in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution to form sodium hypobromite.

  • In a separate flask, dissolve this compound in a suitable solvent.

  • Add the freshly prepared sodium hypobromite solution to the amide solution.

  • Heat the reaction mixture. The temperature and time will depend on the specific substrate.

  • Monitor the formation of the isocyanate intermediate and its subsequent hydrolysis to the amine.

  • After the reaction is complete, cool the mixture and work up accordingly, which may involve extraction and purification by chromatography to isolate the resulting Benzyl 3-aminopiperidine-1-carboxylate.[5][6]

Visualizations

Derivatization_Workflow start This compound deprotection Catalytic Hydrogenation (Protocol 1) start->deprotection amide_acylation N-Acylation of Amide (Protocol 4) start->amide_acylation hofmann Hofmann Rearrangement (Protocol 5) start->hofmann free_amine 3-Carbamoylpiperidine deprotection->free_amine n_arylation Buchwald-Hartwig (Protocol 2) free_amine->n_arylation n_acylation Schotten-Baumann (Protocol 3) free_amine->n_acylation n_aryl_analogs N-Aryl Analogs n_arylation->n_aryl_analogs n_acyl_analogs N-Acyl Analogs n_acylation->n_acyl_analogs amide_acyl_analogs N-Acyl Carbamoyl Analogs amide_acylation->amide_acyl_analogs amino_analogs 3-Aminopiperidine Analogs hofmann->amino_analogs

Caption: Derivatization workflow for SAR studies.

SAR_Logic cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start Core Scaffold: Benzyl 3-carbamoyl- piperidine-1-carboxylate Derivatization Chemical Modification (Protocols 1-5) Start->Derivatization Library Compound Library Derivatization->Library Screening In Vitro Assays (e.g., Antiproliferative) Library->Screening Data Activity Data (IC50 / EC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR New_Hypothesis New Design Hypothesis SAR->New_Hypothesis New_Hypothesis->Derivatization

Caption: Logic of iterative SAR studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction to form the primary amide from 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid is low yielding and shows multiple spots on TLC. What are the likely side reactions?

Answer:

Low yields and the presence of multiple byproducts in the amidation of 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid, particularly when using carbodiimide coupling agents like DCC or EDC, can be attributed to several common side reactions.

  • N-Acylurea Formation: This is a very common side reaction where the activated O-acylisourea intermediate rearranges into a stable N-acylurea.[1][2] This byproduct is often difficult to separate from the desired amide product.

  • Symmetric Anhydride Formation: The activated O-acylisourea can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. While this anhydride can still react with ammonia to form the desired product, it alters the reaction kinetics and can lead to a more complex reaction mixture.

  • Guanidine Formation: The amine (in this case, ammonia or an ammonia source) can react directly with the carbodiimide reagent to form a guanidine derivative, consuming both the reagent and the nucleophile.[1]

  • Racemization: If you are working with a specific enantiomer of the starting material, racemization at the C-3 position of the piperidine ring is a significant concern. This occurs via the formation of an oxazolone intermediate, especially with strong activating agents.[1][3]

Troubleshooting Workflow:

cluster_0 Problem: Low Yield & Multiple Byproducts cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield N-Acylurea N-Acylurea Formation Low Yield->N-Acylurea Anhydride Symmetric Anhydride Formation Low Yield->Anhydride Guanidine Guanidine Formation Low Yield->Guanidine Racemization Racemization Low Yield->Racemization Change Reagent Change Coupling Reagent (e.g., HATU, PyBOP) N-Acylurea->Change Reagent Purification Optimize Purification N-Acylurea->Purification Control Temp Control Temperature Anhydride->Control Temp Guanidine->Change Reagent Use Additives Use Additives (HOBt, HOAt) Racemization->Use Additives

Caption: Troubleshooting workflow for low yield in amidation.

Question 2: I am observing an impurity that is difficult to remove by standard silica gel chromatography. How can I identify and minimize it?

Answer:

The most likely persistent impurity is the N-acylurea byproduct, especially if you are using a carbodiimide like DCC. This compound often has similar polarity to the desired amide product.

Identification:

  • NMR Spectroscopy: The N-acylurea will have characteristic signals corresponding to both the piperidine ring and the cyclohexyl groups from DCC.

  • Mass Spectrometry: Look for a mass corresponding to the sum of your starting carboxylic acid and dehydrated DCC.

Minimization and Removal Strategies:

StrategyDescriptionPotential Advantages
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be added to the reaction. They form an active ester with the carboxylic acid, which is more reactive towards the amine and less prone to rearrange to the N-acylurea.[1][4]Increased reaction rate, reduced N-acylurea formation, and suppression of racemization.
Alternative Coupling Reagents Switch to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagent. These reagents do not form N-acylurea byproducts.[4][5]Cleaner reaction profiles and easier purification.
Use of Water-Soluble Carbodiimides Employ a water-soluble carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting N-acylurea is also water-soluble and can be removed with an aqueous workup.Simplified purification by extraction.
Optimized Workup If using DCC, the N,N'-dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution. Precipitation from a different solvent system post-reaction might be effective.Cost-effective if DCC is the preferred reagent.

Question 3: How can I confirm that the stereochemical integrity of the 3-position is maintained during the amidation?

Answer:

Racemization is a significant risk when activating a chiral carboxylic acid. The N-Cbz protecting group is generally considered to be more robust against racemization than other protecting groups like N-acetyl.[3] However, the choice of coupling reagent and reaction conditions is crucial.

Strategies to Minimize and Verify Stereochemical Integrity:

  • Use of Racemization Suppressants: The addition of HOBt or HOAt is highly recommended as they are known to minimize racemization during peptide coupling reactions.[1][4]

  • Chiral HPLC Analysis: The most definitive way to assess the enantiomeric purity of your product is by chiral High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your product to that of a racemic standard.

  • Optical Rotation: While less precise than chiral HPLC, measuring the specific rotation of your purified product and comparing it to literature values (if available) can provide an indication of enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for the synthesis of this compound?

General Experimental Protocol:

  • Dissolution: Dissolve 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) and a racemization suppressant such as HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Ammonia Addition: After stirring for 15-30 minutes at 0 °C, add a source of ammonia. This can be a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride (1.5 equivalents) along with a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Logical Flow of the Synthesis Protocol:

Start Start Dissolve Dissolve Starting Material & Additive Start->Dissolve Activate Activate Carboxylic Acid (0 °C) Dissolve->Activate Add_Ammonia Add Ammonia Source & Base Activate->Add_Ammonia React React at Room Temperature Add_Ammonia->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End Final Product Purify->End

References

Technical Support Center: Purification of Benzyl 3-carbamoylpiperidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 3-carbamoylpiperidine-1-carboxylate using column chromatography. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: My TLC analysis shows that the Rf value of my target compound is very close to that of a major impurity, resulting in poor separation on the column. What can I do?

  • Answer: Co-elution of compounds with similar polarities is a common challenge.[1] To improve separation, you can try optimizing the mobile phase. Experiment with different solvent systems, such as gradients of hexane/ethyl acetate or dichloromethane/methanol.[2] A shallower gradient during elution can also enhance resolution between closely eluting spots.[3]

Issue 2: Significant Peak Tailing of the Product

  • Question: The fractions containing my product show significant tailing on the TLC plates, leading to broader elution and lower purity. Why is this happening and how can I fix it?

  • Answer: Peak tailing with piperidine-containing compounds is often due to interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the surface of the silica gel.[4] To mitigate this, you can:

    • Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (TEA), before loading your sample.[3][5]

    • Use a base-deactivated column: Employing a commercially available base-deactivated column can also minimize these secondary interactions.[4]

    • Add a basic modifier to the mobile phase: Including a small percentage (e.g., 0.1-1%) of triethylamine or another suitable base in your eluent can improve peak shape.[4][5]

Issue 3: The Compound is Very Polar and Stays at the Baseline

  • Question: My compound, this compound, is not moving from the baseline on the TLC plate, even with highly polar solvent systems. How can I get it to elute from the column?

  • Answer: For highly polar compounds that exhibit strong retention on silica gel, you may need to use a more polar mobile phase.[6][7] Consider solvent systems containing methanol or even a small percentage of ammonium hydroxide in methanol to increase the eluting power.[7] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), could be a suitable alternative.[5][8]

Issue 4: The Compound Appears to be Decomposing on the Column

  • Question: I'm observing new, unexpected spots on my TLC plates after running the column, suggesting my compound might be unstable on silica gel. How can I prevent this?

  • Answer: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[6][7] To address this:

    • Use deactivated silica: As mentioned for peak tailing, using base-washed silica gel or adding a basic modifier to your eluent can neutralize the acidic sites and prevent decomposition.[3]

    • Consider alternative stationary phases: If deactivation is insufficient, you could try a less acidic stationary phase like alumina (neutral or basic).[3]

    • Minimize contact time: Employ flash column chromatography instead of gravity chromatography to reduce the amount of time the compound is in contact with the stationary phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for N-Boc protected piperidine derivatives is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[2] It is recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[5]

Q2: How do I properly pack a silica gel column to avoid issues like cracking or channeling?

A2: To ensure a well-packed column, it is advisable to prepare a slurry of the silica gel in the initial, less polar mobile phase.[9] Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.[2] Never let the solvent level drop below the top of the silica bed.[2]

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: The presence of residual solvent or impurities can prevent a compound from solidifying.[10] Ensure that all solvent has been thoroughly removed under high vacuum. If the product remains an oil, it may indicate the presence of impurities, and further purification or an alternative method like recrystallization might be necessary.[10]

Q4: How can I visualize the compound on a TLC plate if it is not UV active?

A4: If this compound is not sufficiently UV active, you can use a variety of staining solutions to visualize the spots on a TLC plate. Common stains include potassium permanganate, anisaldehyde, or molybdenum-based stains.[6]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of a compound similar in structure, ortho-methyl 4-Anilino-1-Boc-piperidine, which can serve as a starting point for optimizing the purification of this compound.

ParameterRecommended Condition/MaterialRationaleExpected Purity
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for moderately polar compounds.[2]>98%[2]
Mobile Phase System Hexanes / Ethyl Acetate (EtOAc) or Dichloromethane / Methanol (DCM/MeOH)Good for separating compounds of intermediate polarity.[2]
Elution Mode Gradient ElutionStart with a lower polarity to elute non-polar impurities, then gradually increase polarity to elute the target compound.
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)To minimize peak tailing by masking acidic silanol groups.[4][5]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane:ethyl acetate or DCM:methanol) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Ensure the solvent level does not fall below the top of the silica bed.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.[9]

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar mobile phase to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[2] For example, if starting with 10% EtOAc in hexanes, you might increase to 20%, then 30%, and so on.

    • Collect fractions in test tubes or vials and monitor the elution process by TLC.

  • Isolation of Pure Product:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.[2]

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification check_separation Poor Separation? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No optimize_mobile_phase Optimize Mobile Phase (e.g., shallower gradient) check_separation->optimize_mobile_phase Yes check_baseline Compound at Baseline? check_tailing->check_baseline No use_deactivated_silica Use Deactivated Silica or add TEA to eluent check_tailing->use_deactivated_silica Yes check_decomposition Decomposition on Column? check_baseline->check_decomposition No increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) check_baseline->increase_polarity Yes use_alternative_stationary_phase Use Alumina or Deactivated Silica check_decomposition->use_alternative_stationary_phase Yes end_success Successful Purification check_decomposition->end_success No optimize_mobile_phase->check_tailing use_deactivated_silica->check_baseline increase_polarity->check_decomposition end_fail Consider Alternative Method (e.g., Recrystallization, HPLC) use_alternative_stationary_phase->end_fail

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of N-Cbz-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of N-Cbz-3-piperidinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of N-Cbz-3-piperidinecarboxamide?

A1: The most frequently encountered impurities can be categorized based on their origin:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Unreacted Starting Materials: Residual N-Cbz-3-piperidinecarboxylic acid and the amine source (e.g., ammonia, ammonium salt).

    • Coupling Reagent Byproducts: For instance, if using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding N-acylurea and water-soluble urea byproducts are common.[1][2][3][4]

    • Di-Cbz-piperidine-3-carboxamide: Over-protection where a second Cbz group is attached, potentially at the amide nitrogen under certain conditions.

  • Side-Product Impurities: These are formed from unintended reactions.

    • N-Benzylpiperidine-3-carboxamide: This can occur if the Cbz protecting group is cleaved and the resulting secondary amine is benzylated under certain reaction conditions.[5]

    • Benzyl Alcohol and Dibenzyl Carbonate: These are degradation products of the Cbz protecting group precursor, benzyl chloroformate, especially in the presence of moisture.[1]

  • Degradation Impurities:

    • 3-Piperidinecarboxamide: Formed by the cleavage of the N-Cbz bond.

    • N-Cbz-3-piperidinecarboxylic acid: Resulting from the hydrolysis of the amide bond of the final product.[4][6]

Q2: My reaction yield is low, and the TLC/HPLC shows multiple unexpected spots. What could be the cause?

A2: Low yields and a complex impurity profile often point to several potential issues:

  • Suboptimal Coupling Conditions: The efficiency of the amide bond formation is highly dependent on the coupling reagents, solvent, temperature, and pH. Inefficient activation of the carboxylic acid or side reactions with the coupling agent can lead to low conversion and the formation of byproducts.[1][2]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate and the coupling reagents, leading to the formation of byproducts and reducing the yield of the desired amide.[1] It can also lead to the formation of benzyl alcohol from benzyl chloroformate.[1]

  • Incorrect Stoichiometry: An excess of either the carboxylic acid or the amine can lead to unreacted starting materials remaining. An excess of the coupling reagent can result in the formation of related byproducts.

  • Side Reactions: As outlined in Q1, various side reactions can consume the starting materials and product, leading to a lower yield and a more complex mixture.

Q3: How can I minimize the formation of the N-acylurea byproduct when using EDC?

A3: The formation of N-acylurea is a common side reaction in carbodiimide-mediated couplings.[2] To minimize its formation:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more stable active ester.[1][4]

  • Control of Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to slow down the rate of the competing N-acylurea formation.

  • Order of Addition: Adding the coupling reagent to a pre-mixed solution of the carboxylic acid, amine, and additive (like HOBt) can sometimes be beneficial.

Q4: I am observing racemization of my chiral starting material. How can this be prevented?

A4: Racemization can be a concern, particularly if the 3-position of the piperidine ring is a chiral center. To prevent this:

  • Use of Racemization Suppressants: Additives like HOBt are known to minimize racemization during amide coupling reactions.[3][7]

  • Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can promote racemization.

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to minimize base-catalyzed racemization.

Troubleshooting Guides

Problem 1: Presence of Unreacted N-Cbz-3-piperidinecarboxylic Acid
Potential Cause Troubleshooting Step
Inefficient coupling reaction- Ensure the coupling reagents (e.g., EDC, HOBt) are fresh and active.- Optimize the reaction solvent and temperature.- Increase the equivalents of the coupling reagents and/or the amine source.
Poor solubility of starting material- Choose a solvent in which all reactants are fully soluble. Common solvents for amide coupling include DMF, DCM, and THF.
Premature quenching of the reaction- Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting carboxylic acid before workup.
Problem 2: Formation of Benzyl Alcohol and Dibenzyl Carbonate
Potential Cause Troubleshooting Step
Presence of water in the reaction- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Degradation of benzyl chloroformate (if used for Cbz protection in situ)- Use freshly opened or purified benzyl chloroformate.- Add the benzyl chloroformate slowly at a low temperature (e.g., 0 °C).[1]
Problem 3: Difficulty in Removing Coupling Reagent Byproducts
Potential Cause Troubleshooting Step
Water-insoluble byproducts (e.g., from DCC)- If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.- For solid-phase synthesis, DIC is preferred as its urea byproduct is more soluble and can be washed away.[3]
Water-soluble byproducts (e.g., from EDC)- The urea byproduct from EDC is water-soluble and can be removed by performing an aqueous workup with dilute acid (e.g., 1M HCl) and/or brine washes.[3][4]
Residual HOBt- HOBt can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution).

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield 70-95%Highly dependent on the specific coupling method and purification.
Purity (by HPLC) >98%Achievable with proper reaction control and purification.
Key Impurity Levels <0.1% - 0.5%Target for pharmaceutical applications. Levels can be higher in crude product.
Reaction Temperature 0 °C to 25 °CLower temperatures are often preferred to minimize side reactions.
Reaction Time 2 - 24 hoursMonitored by TLC or HPLC for completion.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. This method is suitable for identifying impurities such as benzyl alcohol.

Protocol 3: ¹H NMR for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent. Acquire a standard proton NMR spectrum. Key signals to look for include the aromatic protons of the Cbz group, the piperidine ring protons, and the amide protons. Impurities will present as additional, often smaller, signals that can be identified by their characteristic chemical shifts and coupling patterns.

Visualizing Synthesis and Impurity Formation

Synthesis_and_Impurity_Pathways cluster_synthesis Main Synthesis Pathway cluster_impurities Common Impurity Formation Pathways NCA N-Cbz-3-piperidine- carboxylic acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) NCA->Activated_Ester Coupling Reagent (e.g., EDC) Product N-Cbz-3-piperidine- carboxamide Amine Amine Source (e.g., NH₃) Amine->Product Nucleophilic Attack Activated_Ester->Product Nucleophilic Attack N_Acylurea N-Acylurea Activated_Ester->N_Acylurea Rearrangement Hydrolysis_Product Hydrolysis to Carboxylic Acid Product->Hydrolysis_Product H₂O / Acid or Base Urea_Byproduct Urea Byproduct Benzyl_Alcohol Benzyl Alcohol Coupling_Reagent EDC Coupling_Reagent->Activated_Ester Coupling_Reagent->Urea_Byproduct with H₂O Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Benzyl_Alcohol Hydrolysis

Caption: Synthetic pathway of N-Cbz-3-piperidinecarboxamide and common impurity formations.

Troubleshooting_Logic Start Impurity Detected in Synthesis Unreacted_SM Unreacted Starting Material? Start->Unreacted_SM Coupling_Byproduct Coupling Reagent Byproduct? Start->Coupling_Byproduct Degradation_Product Degradation Product? Start->Degradation_Product Optimize_Coupling Optimize Coupling Conditions Unreacted_SM->Optimize_Coupling Modify_Workup Modify Aqueous Workup Coupling_Byproduct->Modify_Workup Anhydrous_Conditions Ensure Anhydrous Conditions Degradation_Product->Anhydrous_Conditions Control_Temp_pH Control Temp/pH Degradation_Product->Control_Temp_pH

Caption: Troubleshooting logic for identifying and addressing impurities.

References

Technical Support Center: Optimizing Reaction Conditions for N-Benzyloxycarbonyl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzyloxycarbonyl (Cbz) protected piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-Cbz protection of piperidines?

The N-Cbz protection of a piperidine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine's nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting piperidine.[1]

Q2: What is the role of the base in the N-Cbz protection reaction?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction.[1][2] This is essential for two main reasons:

  • It prevents the protonation of the starting piperidine, which would render it non-nucleophilic and unable to react.[1]

  • It drives the reaction equilibrium towards the formation of the N-Cbz piperidine product.[1] Commonly used bases include sodium carbonate, sodium bicarbonate, sodium hydroxide, and tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3][4][5]

Q3: How can I monitor the progress of my N-Cbz protection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][6] A spot for the starting piperidine should diminish over time, while a new spot for the N-Cbz protected product appears.

Q4: What are the typical workup procedures for an N-Cbz protection reaction?

A typical aqueous workup involves:

  • Washing the reaction mixture with a solvent like diethyl ether to remove unreacted benzyl chloroformate.[6][7]

  • If the reaction is performed in an aqueous medium, the product can be extracted with an organic solvent such as ethyl acetate or dichloromethane.[2][6]

  • The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities.[4]

  • The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][4][6]

Q5: My benzyl chloroformate (Cbz-Cl) has a yellowish tint. Can I still use it?

Yellowing of benzyl chloroformate can indicate decomposition, often due to moisture, which leads to the formation of HCl and other byproducts.[1] While it might still be usable for less sensitive substrates, it is highly recommended to use fresh or purified reagent for optimal results and to avoid introducing impurities into your reaction.[1]

Troubleshooting Guide

Issue: Low or No Product Formation

Potential Cause Recommended Solution(s)
Insufficient Base Ensure at least one equivalent of base is used to neutralize the HCl generated. For Schotten-Baumann conditions, a slight excess of base is often beneficial.[2][3]
Poor Solubility of Piperidine Starting Material Choose a suitable solvent system to ensure all reactants are in the same phase. A mixture of THF and water or dioxane and water can be effective for piperidine salts.[1][2]
Low Reaction Temperature While the initial addition of Cbz-Cl is often done at 0 °C to control the reaction rate, allowing the reaction to warm to room temperature can help drive it to completion.[3][6]
Deactivated Piperidine If the piperidine starting material is protonated (e.g., a hydrochloride salt), ensure enough base is added to both neutralize the salt and the HCl generated during the reaction.

Issue: Formation of Side Products

Potential Cause Recommended Solution(s)
Hydrolysis of Benzyl Chloroformate This occurs when Cbz-Cl reacts with water, forming benzyl alcohol and CO2.[1] To minimize this, add the Cbz-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C).[2][6] Ensure the piperidine is a more accessible nucleophile than water.
Formation of Benzyl Alcohol Can occur from the hydrolysis of Cbz-Cl or during the workup.[1] Most of the benzyl alcohol can be removed during the aqueous workup and subsequent purification (e.g., column chromatography).
Over-alkylation of the Product While less common for secondary amines like piperidine compared to primary amines, ensuring a controlled stoichiometry of Cbz-Cl (1.05-1.2 equivalents) can prevent potential side reactions.[1]

Issue: Difficulties During Workup and Purification

Potential Cause Recommended Solution(s)
Presence of Unreacted Benzyl Chloroformate Unreacted Cbz-Cl can be removed by washing the reaction mixture with diethyl ether.[6][7] It can also be quenched by adding a small amount of a scavenger amine after the main reaction is complete, although this will require subsequent purification to remove the new Cbz-protected scavenger.
Emulsion Formation During Extraction Emulsions can form during the aqueous workup. To break up an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Product is Water-Soluble If the N-Cbz piperidine derivative has polar functional groups, it may have some water solubility. In such cases, perform multiple extractions with your organic solvent and consider back-extracting the aqueous layers.

Data Presentation

Table 1: Typical Reagent Stoichiometry for N-Cbz Protection of Piperidines

ReagentMolar Ratio (Equivalents)Role
Piperidine Derivative1.0Substrate
Benzyl Chloroformate (Cbz-Cl)1.05 - 1.2Cbz Source[1][2][6]
Base (e.g., Na2CO3, NaHCO3, NaOH)1.1 - 2.5Acid Scavenger, pH Control[3][6]
Solvent-Aqueous, Biphasic, or Organic[3][8]

Table 2: Comparison of Common Conditions for N-Cbz Protection

ConditionBaseSolventTemperatureKey Considerations
Schotten-Baumann Na2CO3, NaHCO3, or NaOHWater or a biphasic system (e.g., water/THF, water/dioxane)0 °C to Room Temperature[2][6]A widely used, robust method. pH should be maintained between 8 and 10.[2][9]
Anhydrous Organic Triethylamine (TEA) or DIPEADichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile0 °C to Room Temperature[8]Useful for substrates that are not soluble in water. Requires anhydrous conditions.
Catalytic --Room TemperatureMethods using catalytic amounts of reagents like dodecatungstophosphoric acid hydrate have been reported to give excellent yields without an aqueous workup.[10]

Experimental Protocols

Protocol 1: Classical Schotten-Baumann N-Cbz Protection of Piperidine

This protocol is a widely used method for the N-Cbz protection of piperidines.[2]

Materials:

  • Piperidine (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Water

  • Dichloromethane or Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine and sodium carbonate in water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.[2]

  • Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz piperidine.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Caption: General experimental workflow for N-Cbz protection of piperidines.

Caption: Troubleshooting workflow for low yield in N-Cbz piperidine synthesis.

reaction_mechanism piperidine Piperidine (R₂NH) intermediate Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->intermediate product N-Cbz Piperidine (R₂N-Cbz) intermediate->product Chloride Elimination hcl HCl intermediate->hcl salt Salt (BH⁺Cl⁻) hcl->salt base Base (B:) base->salt Neutralization

Caption: Simplified reaction mechanism for N-Cbz protection of piperidines.

References

stability and degradation pathways of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of Benzyl 3-carbamoylpiperidine-1-carboxylate. The information herein is intended to assist in troubleshooting experimental issues and in the development of stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under typical stress conditions?

A1: Based on the structure, which includes a benzyl carbamate, a piperidine ring, and a primary amide, the main anticipated degradation pathways are hydrolysis, oxidation, and to a lesser extent, photolysis and thermolysis.

  • Hydrolysis: The ester linkage of the benzyl carbamate and the primary amide are susceptible to hydrolysis under acidic or basic conditions. This can lead to the cleavage of the N-Cbz protecting group to form piperidine-3-carboxamide, or hydrolysis of the amide to yield 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid.

  • Oxidation: The piperidine ring is susceptible to oxidation, potentially forming N-oxides or other oxidized species. The benzylic position is also a potential site for oxidation.

  • Photolysis: While specific data is limited, compounds with aromatic rings can be susceptible to photodegradation.

  • Thermolysis: At elevated temperatures, degradation may occur, though specific pathways for this molecule are not well-documented in publicly available literature.

Q2: What are the expected major degradation products?

A2: The primary degradation products will likely result from the cleavage of the most labile bonds under stress conditions. These include:

  • Piperidine-3-carboxamide (from cleavage of the benzyl carbamate)

  • 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (from hydrolysis of the primary amide)

  • Benzyl alcohol (a byproduct of carbamate cleavage)

  • 3-Carbamoylpiperidine-1-carboxylic acid (from cleavage of the benzyl ester)

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) can further protect against oxidative degradation. For long-term storage, refrigeration or freezing is advisable.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to resolve the parent compound from its degradation products and any process-related impurities. A general approach would be to use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The method should be validated by analyzing samples from forced degradation studies to demonstrate specificity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram of a freshly prepared sample. Contamination of solvent or glassware. Impurities in the starting material. On-column degradation.Use fresh, high-purity solvents and clean glassware. Verify the purity of the starting material using a reference standard. Investigate the effect of mobile phase pH and column temperature on the appearance of the unexpected peaks.
Rapid degradation observed during sample preparation. The compound may be unstable in the chosen sample diluent.Assess the stability of the compound in different diluents. Consider using a mobile phase or a buffer at a neutral pH as the diluent. Prepare samples immediately before analysis.
Inconsistent results in stability studies. Variability in stress conditions (temperature, humidity, light exposure). Inhomogeneous sample. Analytical method variability.Ensure precise control and monitoring of all stress conditions. Ensure the sample is homogeneous before taking aliquots for analysis. Perform system suitability tests before each analytical run to ensure consistent method performance.
Mass balance issues in forced degradation studies (sum of parent and degradants is less than 100%). Formation of non-UV active or volatile degradation products. Degradation products are not being eluted from the HPLC column. Inaccurate response factors for degradation products.Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector. Modify the HPLC method (e.g., extend the gradient, use a different column) to ensure all components are eluted. If possible, isolate and purify the major degradation products to determine their individual response factors.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B Piperidine-3-carboxamide A->B Acid/Base Hydrolysis (Carbamate Cleavage) C 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid A->C Acid/Base Hydrolysis (Amide Hydrolysis) D Benzyl Alcohol A->D Hydrolysis E 3-Carbamoylpiperidine-1-carboxylic acid A->E Hydrogenolysis F N-Oxide Derivative A->F Oxidation G Oxidized Piperidine Ring Species A->G Oxidation

Caption: Potential degradation pathways of this compound.

Summary of Forced Degradation Studies (Hypothetical Data)

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition % Degradation Major Degradation Products Identified
0.1 M HCl (60°C, 24h) 15.2%Piperidine-3-carboxamide, Benzyl alcohol
0.1 M NaOH (60°C, 8h) 25.8%1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid, Piperidine-3-carboxamide
3% H₂O₂ (RT, 48h) 8.5%N-Oxide Derivative, Oxidized Piperidine Ring Species
Thermal (80°C, 72h) 5.1%Minor unidentified peaks
Photolytic (ICH Q1B) 3.7%Minor unidentified peaks

Experimental Protocols

General Forced Degradation Procedure

Objective: To generate potential degradation products to facilitate the development of a stability-indicating analytical method.

Workflow:

G A Prepare Stock Solution of This compound B Aliquot Stock Solution into Separate Vials A->B C Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Neutralize/Quench Reactions at Specified Time Points C->D E Dilute Samples to a Suitable Concentration D->E F Analyze Samples by HPLC-UV/MS E->F G Identify and Quantify Degradation Products F->G

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer, pH 7.0

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of ACN and 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples at various time points in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound in a 1:1 ACN:water mixture to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Disclaimer: The quantitative data and specific degradation products presented here are hypothetical and for illustrative purposes. Actual stability and degradation pathways should be confirmed through rigorous experimental studies.

Technical Support Center: Troubleshooting Low Yield in Piperidine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of piperidine carboxamides.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between a piperidine and a carboxylic acid is resulting in a low yield. What are the common causes?

Low yields in amide coupling reactions are frequently due to several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the piperidine nitrogen. If the coupling reagents (e.g., HATU, HBTU, EDC/NHS) are old, have been improperly stored, or are not used in sufficient quantity (typically 1.1-1.5 equivalents), activation will be incomplete.[1]

  • Decomposition of Acylating Agent: If using an acyl halide or anhydride, it is crucial to maintain anhydrous (dry) conditions. Any moisture present will hydrolyze the acylating agent, rendering it ineffective. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Protonated Piperidine: The piperidine nitrogen must be nucleophilic to attack the activated carboxylic acid. If the reaction mixture is acidic, the piperidine can become protonated, making it non-nucleophilic. The addition of a non-nucleophilic base is often necessary to prevent this.[2]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the carboxylic acid can physically block the reaction, slowing it down or preventing it from going to completion.[3]

Q2: I am observing unreacted starting materials in my reaction mixture. How can I improve the reaction conversion?

If you are seeing significant amounts of unreacted starting materials, consider the following troubleshooting steps:

  • Increase Reactant Concentration: Higher concentrations can favor the desired bimolecular reaction. However, be cautious of potential aggregation at very high concentrations.[1]

  • Optimize Reaction Temperature: The reaction rate is influenced by temperature. While higher temperatures can increase the rate, they may also lead to the formation of side products. It's important to find the optimal temperature for your specific substrates.[1][3]

  • Check Stoichiometry: Ensure the molar ratios of your reactants and coupling agents are correct. A slight excess of one reactant or the coupling agent may be necessary to drive the reaction to completion.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the consumption of your starting materials. This will help you determine the optimal reaction time.[1]

Q3: What are common side reactions that can lower the yield of my desired piperidine carboxamide?

Several side reactions can compete with the formation of your product:

  • Diketopiperazine (DKP) Formation: This is particularly problematic in the synthesis of piperidine-2-carboxamides. An intramolecular "backbite" reaction can occur where the deprotected piperidine nitrogen attacks an ester linkage, leading to a cyclic byproduct.[4]

  • Racemization: If you are working with chiral piperidine carboxylic acids, you may lose the desired stereochemistry. This often happens through the formation of an azlactone intermediate.[4] The choice of coupling reagent is critical to minimize racemization.[4]

  • Guanidinium Byproduct Formation: Guanidinium-based coupling reagents like HATU or HBTU can sometimes react with the piperidine amine to form an unwanted byproduct.[4]

  • Reaction with Other Nucleophiles: If your molecule contains other nucleophilic groups (e.g., other amines or thiols), they may compete with the piperidine for reaction with the activated carboxylic acid. Using protecting groups for these competing nucleophiles may be necessary.[1]

Troubleshooting Workflow

Below is a generalized workflow for troubleshooting low yields in piperidine carboxamide synthesis.

G start Low Yield Observed check_reagents Verify Reagent Quality (Coupling agents, solvents, etc.) start->check_reagents reagent_issue Use fresh/anhydrous reagents check_reagents->reagent_issue Degraded? check_conditions Review Reaction Conditions (Temp, time, stoichiometry) check_reagents->check_conditions OK reagent_issue->check_conditions conditions_issue Optimize conditions (Adjust temp, time, ratios) check_conditions->conditions_issue Suboptimal? check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->check_side_reactions OK conditions_issue->check_side_reactions side_reactions_issue Address specific side reactions (e.g., use different coupling agent) check_side_reactions->side_reactions_issue Present? success Improved Yield check_side_reactions->success Absent side_reactions_issue->success

Caption: Troubleshooting workflow for low yield.

Data Summary Tables

Table 1: Common Coupling Reagents and Conditions

Coupling ReagentAdditive (if required)Typical SolventBase (if required)Key Considerations
EDCHOBt, OxymaPureDCM, DMFDIPEA, Et₃NGood for preventing racemization.[4]
HATUNoneDMF, DCMDIPEA, Et₃NHighly efficient but can form guanidinium byproducts.[1][4]
HBTUNoneDMF, DCMDIPEA, Et₃NSimilar to HATU, also with potential for side reactions.[1][4]
Acyl ChlorideNoneDCM, THFEt₃N, PyridineHighly reactive, requires anhydrous conditions.[2][5]
Acetic AnhydrideDMAP (catalytic)DCM, PyridineEt₃N, PyridineLess reactive than acyl chlorides, often gives cleaner reactions.[5]

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No reaction/starting material recoveredInactive coupling agentUse fresh, anhydrous coupling reagents.[1]
Protonated piperidineAdd a non-nucleophilic base like DIPEA or Et₃N.[2]
Low temperatureGradually increase the reaction temperature while monitoring for side products.[3]
Multiple products observedSide reactions (e.g., DKP formation)For piperidine-2-carboxamides, consider alternative synthetic routes.[4]
RacemizationUse coupling reagents known to suppress racemization (e.g., EDC/OxymaPure).[4][6]
Reaction with other nucleophilesProtect other nucleophilic groups in your starting material.[1]
Low conversionInsufficient reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal time.[1]
Steric hindranceIncrease reaction temperature or consider a less hindered analogue.[3]
Incorrect stoichiometryCarefully check and optimize the molar ratios of reactants and reagents.[1]

Key Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Conjugation: Add a solution of the piperidine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 4-12 hours), monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: Acylation using an Acyl Chloride

  • Preparation: Dissolve the piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere. If the piperidine is a hydrochloride salt, use at least 2.0 equivalents of base.[5]

  • Addition: Cool the solution to 0 °C. Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps in diagnosing a low-yield reaction.

G start Low Yield check_sm Starting Materials (SM) Consumed? start->check_sm no_reaction Problem: No Reaction - Inactive Reagents - Protonated Amine - Low Temperature check_sm->no_reaction No complex_mixture Problem: Complex Mixture - Side Reactions - Decomposition check_sm->complex_mixture Yes, but many spots sm_and_product Problem: Incomplete Reaction - Stoichiometry - Time/Temperature - Steric Hindrance check_sm->sm_and_product Partially

Caption: Diagnostic flowchart for low yield.

References

Technical Support Center: Purification of Cbz-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Cbz-protected compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on removing residual benzyl alcohol, a common impurity from the Cbz protection step. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during the purification of your compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of residual benzyl alcohol from your Cbz-protected compounds.

Issue 1: My Cbz-protected compound is an oil, and I cannot crystallize it to remove benzyl alcohol.

  • Potential Cause: The product may be inherently non-crystalline, or residual solvent is preventing crystallization.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Attempt to remove the benzyl alcohol by placing the oil under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

    • Solvent Trituration: Add a non-polar solvent in which your compound is insoluble but benzyl alcohol is at least slightly soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. The benzyl alcohol will partition into the solvent, and your oily product may solidify. Decant the solvent and repeat.

    • Flash Chromatography: This is often the most effective method for purifying oily compounds. Use a solvent system that provides good separation between your product and benzyl alcohol. A common starting point is a gradient of ethyl acetate in hexanes.

Issue 2: I am having difficulty separating benzyl alcohol from my product using flash chromatography.

  • Potential Cause: The polarity of your Cbz-protected compound and benzyl alcohol may be too similar, leading to co-elution.

  • Troubleshooting Steps:

    • Optimize Solvent System: Experiment with different solvent systems. A less polar eluent may improve separation. Try adding a small percentage of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexanes mobile phase to improve the resolution.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This technique often provides better separation than loading the sample dissolved in a solvent.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase C18 column.

Issue 3: My compound is water-soluble, making extractive work-up to remove benzyl alcohol inefficient.

  • Potential Cause: The polarity of your Cbz-protected compound allows it to partition into the aqueous phase during extraction.

  • Troubleshooting Steps:

    • Salting Out: During the aqueous wash, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and may force your compound into the organic layer.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be more efficient than separatory funnel extractions.

    • Alternative Purification Methods: If extraction is not feasible, consider other methods like flash chromatography or lyophilization (if the compound is not volatile).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual benzyl alcohol from Cbz-protected compounds?

A1: The most common methods include:

  • Aqueous Extraction: Washing the organic layer containing the product with water or brine.

  • Flash Column Chromatography: A highly effective method for separating compounds based on polarity.

  • Crystallization: An excellent method for obtaining highly pure crystalline products, leaving impurities in the mother liquor.

  • Azeotropic Distillation: Co-distilling the benzyl alcohol with a solvent that forms a low-boiling azeotrope with it, such as toluene or water.

  • Lyophilization (Freeze-Drying): Effective for removing volatile impurities from non-volatile products.

Q2: How can I quantify the amount of residual benzyl alcohol in my purified Cbz-protected compound?

A2: Several analytical techniques can be used for quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting and quantifying residual benzyl alcohol. The characteristic signals of the benzylic protons (around 4.5-5.2 ppm) and aromatic protons (around 7.3 ppm) can be integrated and compared to a known internal standard or a signal from the purified compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for detecting and quantifying volatile organic compounds like benzyl alcohol.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify benzyl alcohol from your Cbz-protected compound.[2]

Q3: Is it possible to remove benzyl alcohol without using chromatography?

A3: Yes, it is possible. If your Cbz-protected compound is a solid, crystallization is an excellent and often preferred method. For liquid products, a thorough aqueous extraction followed by drying under high vacuum can be effective. Azeotropic distillation is another non-chromatographic option.

Q4: Can I use lyophilization to remove benzyl alcohol?

A4: Yes, lyophilization can be effective for removing benzyl alcohol, especially if your Cbz-protected compound is a non-volatile solid or oil. The process involves freezing the sample and then reducing the pressure to allow the frozen benzyl alcohol to sublimate directly from the solid to the gas phase.

Data Presentation

The following table summarizes the typical efficiency of various methods for removing residual benzyl alcohol. The actual efficiency will depend on the specific properties of the Cbz-protected compound.

Purification MethodTypical Efficiency (% Benzyl Alcohol Removed)AdvantagesDisadvantages
Aqueous Extraction 60-90%Simple, fast, and inexpensive.May not be sufficient for high purity requirements; not suitable for water-soluble compounds.
Flash Chromatography >99%Highly effective for a wide range of compounds, including oils.Can be time-consuming and requires solvents and a stationary phase.
Crystallization >99.5%Can yield highly pure material; scalable.Only applicable to solid compounds; product loss in the mother liquor.
Azeotropic Distillation 95-99%Effective for large-scale removal of solvents.Requires specific equipment and careful control of conditions.
Lyophilization >98%Gentle method that avoids high temperatures; effective for non-volatile samples.Can be a slow process; requires specialized equipment.

Experimental Protocols

Protocol 1: Removal of Benzyl Alcohol by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude Cbz-protected compound containing benzyl alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a silica gel column with a non-polar eluent (e.g., hexanes).

  • Loading: Load the dissolved sample onto the column. For better separation, consider dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Start the elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes). Benzyl alcohol will typically elute before the more polar Cbz-protected compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Benzyl Alcohol by Crystallization

  • Dissolution: Dissolve the crude Cbz-protected compound in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing benzyl alcohol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Quantification of Residual Benzyl Alcohol by ¹H NMR

  • Sample Preparation: Accurately weigh a sample of the purified Cbz-protected compound (e.g., 10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a well-resolved signal for the Cbz-protected compound and the internal standard.

    • Identify the characteristic signal for the benzylic protons of benzyl alcohol (a singlet around 4.6 ppm in CDCl₃).

    • Integrate the signals for the compound, the internal standard, and the benzyl alcohol.

    • Calculate the molar ratio of benzyl alcohol to the Cbz-protected compound using the integration values and the number of protons for each signal. From this, the weight percentage of residual benzyl alcohol can be determined.

Mandatory Visualization

experimental_workflow start Crude Cbz-Protected Compound (with residual Benzyl Alcohol) is_solid Is the compound a solid? start->is_solid crystallization Crystallization is_solid->crystallization Yes is_oil Is the compound an oil? is_solid->is_oil No is_pure_solid Is the purity >99.5%? crystallization->is_pure_solid pure_solid Pure Crystalline Product is_pure_solid->pure_solid Yes chromatography_from_solid Flash Chromatography is_pure_solid->chromatography_from_solid No chromatography_from_solid->pure_solid extraction Aqueous Extraction is_oil->extraction Yes is_pure_oil Is the purity sufficient? extraction->is_pure_oil chromatography_from_oil Flash Chromatography is_pure_oil->chromatography_from_oil No pure_oil Pure Oily Product is_pure_oil->pure_oil Yes chromatography_from_oil->pure_oil troubleshooting_guide start Problem: Residual Benzyl Alcohol in Cbz-Protected Compound check_method What purification method was used? start->check_method extraction Aqueous Extraction check_method->extraction Extraction chromatography Flash Chromatography check_method->chromatography Chromatography crystallization Crystallization check_method->crystallization Crystallization extraction_issue Issue: Incomplete Removal extraction->extraction_issue extraction_solution Solution: - Increase number of washes - Use brine to 'salt out' - Proceed to chromatography extraction_issue->extraction_solution chromatography_issue Issue: Co-elution chromatography->chromatography_issue chromatography_solution Solution: - Optimize solvent system (gradient) - Use dry loading technique - Try a different stationary phase chromatography_issue->chromatography_solution crystallization_issue Issue: Oiling out / No crystals crystallization->crystallization_issue crystallization_solution Solution: - Ensure all benzyl alcohol is removed - Try different crystallization solvents - Use trituration with a non-polar solvent crystallization_issue->crystallization_solution

References

Technical Support Center: Navigating the Scale-Up of Piperidine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of piperidine carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed when scaling up piperidine carboxamide synthesis?

A1: The most common challenges encountered during the scale-up of piperidine carboxamide synthesis include:

  • Decreased Yields: A noticeable drop in product yield is a frequent issue when transitioning from laboratory to pilot or production scale.[1]

  • Increased Impurity Profile: Side reactions that are minor at a small scale can become significant, leading to a more complex impurity profile and difficulties in purification.[1]

  • Exotherm and Heat Transfer Issues: Many reactions in piperidine carboxamide synthesis are exothermic. Poor heat dissipation in larger reactors can lead to temperature gradients, side reactions, and product degradation.[1]

  • Mixing Inefficiencies: Achieving homogeneous mixing in large reactors is challenging and can result in localized concentration gradients, leading to incomplete reactions and byproduct formation.[1]

  • Difficulties in Product Isolation and Purification: Crystallization and isolation of the final product can be more complex at a larger scale, with issues like "oiling out" or the formation of undesirable crystal forms.

Q2: How can I minimize the formation of the over-alkylation byproduct (quaternary ammonium salt) during N-alkylation of piperidine?

A2: To minimize the formation of the quaternary ammonium salt, you should:

  • Control Stoichiometry: Use a slight excess of the piperidine reactant.

  • Slow Addition: Add the alkylating agent slowly and at a controlled rate to the reaction mixture.

  • Temperature Control: Maintain a lower reaction temperature to disfavor the second alkylation step.[1]

Q3: My piperidine starting material has a yellow tint. Can I still use it?

A3: A yellow color in piperidine is typically due to oxidation products. While it may be acceptable for some applications, it is highly recommended to purify the piperidine by distillation before use, especially for syntheses where high purity is critical. To prevent discoloration, store piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.

Q4: We are observing significant epimerization at a chiral center in our piperidine carboxylic acid during the amide coupling step at scale. What can we do?

A4: Epimerization during amide coupling is a common issue. To mitigate this:

  • Optimize Coupling Reagents: Choose coupling reagents known for low racemization potential, such as HATU or COMU.

  • Control Temperature: Perform the coupling reaction at a lower temperature.

  • Base Selection: The choice and stoichiometry of the base are critical. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can sometimes minimize epimerization.

Q5: What are the key safety precautions when handling piperidine at a large scale?

A5: Piperidine is a flammable, corrosive, and toxic liquid.[2] Key safety precautions include:

  • Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and flame-retardant protective clothing.[3][5][6]

  • Grounding and Bonding: Use proper grounding and bonding procedures for all containers and equipment to prevent static discharge, which can be an ignition source.[4][7]

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Ensure personnel are trained on emergency procedures for spills and exposure.[3]

Troubleshooting Guides

Guide 1: Low Yield on Scale-Up

This guide helps to diagnose and resolve issues leading to decreased yield during the scale-up of piperidine carboxamide synthesis.

Symptom Possible Cause Recommended Solution
Reaction stalls before completion Poor Mixing/Mass Transfer: Inadequate agitation in a large reactor leads to heterogeneous reaction conditions.[1]- Increase the stirring speed or use a more efficient agitator (e.g., pitched-blade turbine).- Consider using a reactor with baffles to improve mixing.- For solid-liquid reactions, ensure the solid is adequately suspended.
Significant formation of degradation products Inefficient Heat Transfer: Localized "hot spots" due to poor heat dissipation in an exothermic reaction.[1]- Slow down the addition rate of reagents.- Use a reactor with a larger heat transfer area (jacketed reactor with a lower surface-area-to-volume ratio).- Improve the efficiency of the cooling system.
Low conversion of starting material Suboptimal Reaction Temperature: The bulk temperature may not reflect the actual reaction temperature due to poor heat transfer.- Use multiple temperature probes to monitor for temperature gradients within the reactor.- Adjust the heating/cooling medium temperature to maintain the desired internal reaction temperature.
Product loss during workup Phase Separation Issues: Emulsion formation or poor phase separation during aqueous workup at a larger scale.- Add a small amount of brine to help break emulsions.- Allow for longer separation times.- Consider centrifugation if emulsions are persistent.
Guide 2: Increased Impurity Profile

This guide addresses the common problem of increased impurity levels upon scaling up the synthesis.

Impurity Type Possible Cause Recommended Solution
Over-acylation of the amine Excess acylating agent or coupling reagent. - Use a stoichiometric amount or a minimal excess (e.g., 1.05 equivalents) of the acylating/coupling agent.- Add the acylating agent portion-wise to control its concentration.
Diketopiperazine (DKP) formation (for piperidine-2-carboxamides) Intramolecular cyclization, often promoted by heat. - Perform the reaction at a lower temperature.- Choose a coupling reagent and conditions that favor intermolecular coupling over intramolecular cyclization.
Unreacted starting materials Incomplete reaction due to poor mixing or insufficient reaction time. [1]- Improve mixing efficiency.- Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC, GC) before quenching.
Side products from reaction with solvent Reaction of intermediates with the solvent at elevated temperatures. - Choose a more inert solvent for the reaction.- Optimize the reaction to proceed at a lower temperature.
Guide 3: Crystallization and Product Isolation Issues

This guide provides solutions for common problems encountered during the crystallization and isolation of piperidine carboxamides at scale.

Problem Possible Cause Recommended Solution
"Oiling out" (product separates as a liquid) - The solution is too supersaturated.- The cooling rate is too fast.- High impurity levels are depressing the melting point.- Add a small amount of solvent to reduce supersaturation.- Slow down the cooling rate.- Use a seed crystal to encourage crystallization.- Purify the crude material before crystallization.
Formation of fine needles or powder Rapid nucleation and crystal growth. - Reduce the cooling rate.- Use an anti-solvent addition method with slow addition of the anti-solvent.- Screen different crystallization solvents.
No crystal formation Solution is not sufficiently supersaturated. - Concentrate the solution by removing some of the solvent.- Add an anti-solvent to decrease the solubility of the product.- Introduce a seed crystal.
Inconsistent crystal form (polymorphism) Variations in crystallization conditions (temperature, solvent, agitation). - Tightly control all crystallization parameters.- Develop a robust crystallization protocol with defined solvent ratios, cooling profiles, and agitation rates.

Data Presentation

Table 1: Illustrative Impact of Scale on Reductive Amination Yield and Impurity Formation

Scale Reactor Volume (L) Stirring Speed (RPM) Average Yield (%) Key Impurity A (%) Key Impurity B (%)
Lab1300921.50.8
Pilot50150854.22.1
Pilot50250892.51.3

This is illustrative data based on general principles of chemical scale-up.

Table 2: Comparison of Amide Coupling Reagents at Pilot Scale

Coupling Reagent Reaction Time (h) Reaction Temperature (°C) Yield (%) Epimerization (%)
DCC/HOBt1225885.2
EDC/HOBt1025904.8
HATU625941.5
T3P825913.0

This is illustrative data based on common outcomes in peptide and amide coupling reactions.

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination

Objective: To synthesize an N-substituted piperidine carboxamide via reductive amination at a 10 L scale.

Materials:

  • Piperidine-4-carboxamide (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with piperidine-4-carboxamide and DCM.

  • Reagent Addition: Add the aldehyde or ketone to the reactor.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride in portions, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Slowly add 1 M HCl to quench the reaction, ensuring the temperature remains below 20 °C.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 2: Scale-Up of Amide Coupling using HATU

Objective: To synthesize a piperidine carboxamide via amide coupling at a 10 L scale.

Materials:

  • Piperidine carboxylic acid (1.0 eq)

  • Amine (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with the piperidine carboxylic acid, HATU, and DMF.

  • Cooling: Cool the mixture to 0-5 °C.

  • Base Addition: Add DIPEA to the stirred mixture.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by HPLC or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from an appropriate solvent system.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Piperidine Carboxamide Synthesis Scale-Up start Problem Identified (e.g., Low Yield, High Impurities) check_reaction Reaction Monitoring Data Review (HPLC, TLC, Temp Logs) start->check_reaction incomplete_conv Incomplete Conversion? check_reaction->incomplete_conv high_impurities High Impurity Levels? incomplete_conv->high_impurities No mixing Evaluate Mixing Efficiency - Increase Agitation - Check for Dead Zones incomplete_conv->mixing Yes side_reaction Identify Side Reactions - Characterize Impurities (MS, NMR) - Adjust Conditions (Temp, Conc.) high_impurities->side_reaction Yes workup_issue Workup/Isolation Issue? high_impurities->workup_issue No temp_control Evaluate Temperature Control - Check for Exotherms - Slow Reagent Addition mixing->temp_control stoichiometry Verify Stoichiometry - Re-check Calculations - Purity of Starting Materials temp_control->stoichiometry solution Problem Resolved stoichiometry->solution side_reaction->temp_control crystallization Optimize Crystallization - Solvent Screening - Cooling Profile - Seeding workup_issue->crystallization Yes workup_issue->solution No purification Optimize Purification - Chromatography Conditions - Recrystallization Solvents crystallization->purification purification->solution

Caption: A logical workflow for troubleshooting common issues in the scale-up of piperidine carboxamide synthesis.

Amide_Coupling_Pathway Amide Coupling Reaction Pathway and Key Checkpoints acid Piperidine Carboxylic Acid activated_ester Activated Ester Intermediate acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (e.g., DIPEA) base->activated_ester product Piperidine Carboxamide Product activated_ester->product epimerization Epimerization Side Product activated_ester->epimerization amine Amine amine->product

Caption: Key steps and potential side reactions in the amide coupling synthesis of piperidine carboxamides.

References

Technical Support Center: Preventing Racemization During Functionalization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of maintaining stereochemical integrity during the chemical modification of piperidine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the functionalization of piperidine derivatives?

A1: Racemization is the process by which a pure, optically active enantiomer is converted into a 1:1 mixture of both enantiomers, known as a racemate.[1] This results in a loss of optical activity.[1][2] In drug development, the three-dimensional structure of a molecule is often crucial for its biological activity and therapeutic efficacy. The presence of an undesired stereoisomer can lead to reduced potency, altered pharmacological profiles, or even toxic side effects.[3] Therefore, preventing racemization during the synthesis and functionalization of chiral piperidine scaffolds is essential for producing safe and effective pharmaceutical agents.

Q2: What is the primary chemical mechanism responsible for racemization during amide bond formation involving a chiral piperidine-carboxylic acid?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids or similar structures is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] This occurs when the activated carboxyl group cyclizes. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction mixture.[3][4] The resulting achiral intermediate can then be attacked by an amine nucleophile, producing a mixture of both stereoisomers.[3] A less common pathway is the direct removal of the alpha-proton from the activated acid by a strong base, which also leads to a planar, achiral enolate intermediate.[1][3]

Q3: Which experimental factors have the most significant impact on the degree of racemization during amide coupling reactions?

A3: Several experimental factors critically influence the extent of racemization. The most important are:

  • Base Selection: Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the alpha-proton, promoting racemization. Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred as they are less likely to cause this side reaction.[3][4]

  • Coupling Reagents & Additives: The choice of activating agent is crucial. While standard carbodiimides can induce racemization, their effect can be suppressed by using additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4][5] Modern coupling reagents like HATU and COMU are specifically designed to minimize racemization.[3]

  • Temperature: The rate of racemization increases with temperature. Performing the coupling reaction at low temperatures (e.g., starting at 0 °C) is a critical strategy to preserve stereochemical integrity.[3]

  • Pre-activation Time: A long pre-activation step, where the carboxylic acid is activated before the amine component is added, increases the opportunity for the formation of the problematic oxazolone intermediate.[3]

Q4: How can I control stereoselectivity during C-H functionalization of the piperidine ring?

A4: Achieving site- and stereoselectivity during C-H functionalization is a significant challenge that relies heavily on the interplay between the catalyst and the directing group on the piperidine nitrogen. For rhodium-catalyzed C-H insertion reactions, the choice of both the chiral rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) and the nitrogen protecting group (e.g., N-Boc or N-brosyl) dictates which position on the ring is functionalized (C2, C3, or C4) and with what level of stereocontrol.[6] For instance, different catalyst and protecting group combinations can be used to selectively generate 2-substituted or 4-substituted analogues.[7] 3-substituted analogues often require an indirect, multi-step approach.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Significant Racemization Observed During Amide Coupling
  • Symptom: You are coupling a chiral piperidine-containing carboxylic acid with an amine, and chiral HPLC analysis of the product shows a significant loss of enantiomeric or diastereomeric excess.

Possible Cause Recommended Solution Rationale
Inappropriate Base You are using a strong, non-hindered base like triethylamine (TEA).[3]Switch to a sterically hindered base. Use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Their bulkiness minimizes the abstraction of the sensitive α-proton, thus suppressing racemization.[3][4]
High Reaction Temperature The reaction is being run at room temperature or higher.[3]Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Low temperatures decrease the rate of the racemization side reaction.[3]
Suboptimal Coupling Reagent You are using a carbodiimide (e.g., DIC, EDC) without an additive.[4]Use additives or switch to a modern coupling reagent. Add racemization suppressors like HOAt or Oxyma to your carbodiimide reaction.[4][5] Alternatively, use a uronium-based reagent like HATU or COMU, which are designed for low racemization.[3]
Prolonged Pre-activation You are performing a long pre-activation of the carboxylic acid before adding the amine nucleophile.[3]Minimize pre-activation time. Add the amine component shortly after the activating agent. This reduces the concentration and lifetime of the activated intermediate, lowering the probability of oxazolone formation.[3]
Issue 2: Poor Site-Selectivity or Diastereoselectivity in C-H Functionalization
  • Symptom: A rhodium-catalyzed C-H functionalization reaction on your N-protected piperidine yields a mixture of regioisomers or a low diastereomeric ratio (d.r.).

Possible Cause Recommended Solution Rationale
Suboptimal Catalyst-Protecting Group Combination The chosen catalyst and N-protecting group are not effectively controlling the reaction's selectivity.Screen different catalysts and protecting groups. The site of functionalization is controlled by the catalyst and the amine protecting group.[6] For C2 functionalization, N-Boc with Rh₂(R-TCPTAD)₄ or N-Bs with Rh₂(R-TPPTTL)₄ have proven effective, with the latter often providing higher diastereoselectivity.[7]
Thermodynamic Equilibration In some photoredox-catalyzed reactions, an initial unselective functionalization is followed by an epimerization to the thermodynamically most stable diastereomer.[8][9]Analyze the thermodynamic stability of the product diastereomers. If the observed ratio reflects the calculated thermodynamic equilibrium, altering the reaction conditions (catalyst, solvent) may not significantly change the outcome. In this case, the reaction inherently favors the more stable product.[8]

Section 3: Data Presentation

Table 1: Influence of Catalyst and Protecting Group on Rhodium-Catalyzed C2-Functionalization of Piperidine. Data is representative of typical results from rhodium-catalyzed C-H insertion reactions. d.r. = diastereomeric ratio, ee = enantiomeric excess.[7]

EntryN-Protecting GroupCatalystAryldiazoacetate (Ar)Yield (%)d.r.ee (%)
1N-BocRh₂(R-TCPTAD)₄Ar = 4-MeO-Ph6212:175
2N-BocRh₂(R-TCPTAD)₄Ar = 4-Cl-Ph652:138
3N-BsRh₂(R-TPPTTL)₄Ar = 4-MeO-Ph71>30:173
4N-BsRh₂(R-TPPTTL)₄Ar = 4-Cl-Ph7029:165

Table 2: Qualitative Comparison of Organic Bases for Racemization Control in Peptide Coupling.

BaseSteric HindranceBasicityTendency to Cause Racemization
Triethylamine (TEA)LowHighHigh[3][4]
N,N-Diisopropylethylamine (DIPEA)HighHighLow[3][4]
N-Methylmorpholine (NMM)MediumMediumLow[4]
2,4,6-Collidine (TMP)HighMediumVery Low[4]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization [3]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral piperidine-carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.0 equivalent) to the cooled solution.

  • Initiation: Add a sterically hindered base, preferably DIPEA (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Proceed with a standard aqueous work-up and purify the product via flash column chromatography.

Protocol 2: Rhodium-Catalyzed C2-H Functionalization of N-Bs-Piperidine [7]

  • Preparation: To a solution of the rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.5 mol %) and N-Bs-piperidine (0.75 mmol) in a suitable solvent (e.g., pentane/CH₂Cl₂), add a solution of the aryldiazoacetate (0.5 mmol) in the same solvent over 2 hours via syringe pump.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to reflux) and monitor for completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-functionalized piperidine product.

  • Analysis: Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Chiral HPLC Analysis for Stereochemical Purity [3]

  • Method Development: Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexanes and isopropanol) to achieve baseline separation of the stereoisomers.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC system.

  • Quantification: Identify the peaks corresponding to the desired and undesired stereoisomers. Integrate the peak areas to calculate the enantiomeric excess (ee) or diastereomeric ratio (d.r.).

Section 5: Visual Guides

RacemizationMechanism cluster_0 Racemization via Oxazolone Intermediate Start Chiral N-Protected Piperidine-COOH Activated Activated Ester Start->Activated Coupling Agent (e.g., HATU, DIC) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Product (Mixture of Stereoisomers) Activated->Racemic Amine Nucleophile Attack (Desired Pathway, suppresses racemization) Achiral Achiral Intermediate (Enolate/Anion) Oxazolone->Achiral Base (e.g., TEA) -H⁺ (deprotonation) at chiral center Achiral->Racemic Amine Nucleophile Attack

Caption: The primary pathway for racemization via the oxazolone intermediate.

TroubleshootingWorkflow Start Problem: Racemization in Amide Coupling CheckBase Is the base sterically hindered? (e.g., DIPEA, Collidine) Start->CheckBase CheckTemp Is the reaction temperature low? (Start at 0°C) CheckBase->CheckTemp Yes SolutionBase Action: Switch from TEA to DIPEA or 2,4,6-collidine CheckBase->SolutionBase No CheckReagent Using modern coupling reagent (HATU) or additives (HOAt)? CheckTemp->CheckReagent Yes SolutionTemp Action: Run reaction at 0°C or below CheckTemp->SolutionTemp No SolutionReagent Action: Use HATU/COMU or add HOAt/Oxyma to DIC/EDC CheckReagent->SolutionReagent No End Stereochemical Integrity Preserved CheckReagent->End Yes SolutionBase->CheckTemp SolutionTemp->CheckReagent SolutionReagent->End

Caption: Troubleshooting workflow for racemization during amide coupling.

SiteSelectivity Goal Goal: Site-Selective C-H Functionalization of Piperidine Ring Decision Select N-Protecting Group (PG) & Metal Catalyst Combination Goal->Decision PathC2 PG: N-Boc or N-Bs Catalyst: Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ Decision->PathC2 For C2 Site PathC4 PG: N-α-oxoarylacetyl Catalyst: Rh₂(S-2-Cl-5-BrTPCP)₄ Decision->PathC4 For C4 Site PathC3 Indirect Approach Required Decision->PathC3 For C3 Site ResultC2 Outcome: C2-Functionalization PathC2->ResultC2 ResultC4 Outcome: C4-Functionalization PathC4->ResultC4 ResultC3 Outcome: C3-Functionalization (via cyclopropanation & ring-opening) PathC3->ResultC3

Caption: Logic diagram for controlling C-H functionalization site-selectivity.

References

Technical Support Center: Crystallinity of Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 3-carbamoylpiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallinity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and provides systematic approaches to resolve them.

Issue 1: The compound oils out or precipitates as an amorphous solid instead of forming crystals.

Possible Causes:

  • High degree of supersaturation: The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth.

  • Inappropriate solvent system: The solvent may be too polar or non-polar, or the anti-solvent may be added too quickly.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth.

  • Cooling rate is too fast: Rapid cooling does not allow sufficient time for molecules to arrange into a crystal lattice.

Troubleshooting Steps:

  • Optimize Solvent System:

    • Solvent Screening: Systematically screen a range of solvents with varying polarities. Good solvents are those in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2]

    • Anti-Solvent Method: If using an anti-solvent, add it slowly and in a controlled manner to the saturated solution of the compound.[3][4] Consider vapor diffusion of the anti-solvent for very slow addition.

  • Control Supersaturation and Cooling Rate:

    • Reduce Concentration: Start with a less concentrated solution to slow down the precipitation process.

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly. Further cooling in a refrigerator or freezer should also be gradual.[5]

  • Purification of the Compound:

    • Ensure the starting material is of high purity. If necessary, purify the compound using techniques like column chromatography before attempting crystallization.

  • Seeding:

    • Introduce a small, well-formed crystal of the compound (a seed crystal) to the supersaturated solution to induce crystallization.[4][6]

Issue 2: The resulting crystals are very small (microcrystalline).

Possible Causes:

  • Rapid nucleation: Too many crystal nuclei form simultaneously, leading to a large number of small crystals.

  • Insufficient crystal growth time: The conditions do not favor the growth of existing crystals over the formation of new nuclei.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Employ techniques that achieve supersaturation slowly, such as slow evaporation of the solvent or vapor diffusion.[5]

  • Temperature Cycling:

    • Subject the solution to temperature cycles. This involves dissolving the smaller crystals by gentle heating and then allowing the solution to cool slowly, which promotes the growth of larger crystals at the expense of smaller ones (a process known as Ostwald ripening).[7]

  • Minimize Mechanical Disturbance:

    • Avoid scratching or agitating the crystallization vessel, as this can induce secondary nucleation.

Issue 3: Poor or inconsistent yield of crystals.

Possible Causes:

  • Suboptimal solvent choice: The compound may still have significant solubility in the mother liquor at low temperatures.

  • Incomplete precipitation: The crystallization time may be too short.

Troubleshooting Steps:

  • Optimize Solvent and Anti-solvent Ratios:

    • Carefully determine the optimal ratio of solvent to anti-solvent to maximize the precipitation of the compound.

  • Increase Crystallization Time:

    • Allow the crystallization mixture to stand for a longer period at a low temperature to ensure complete precipitation.

  • Recovery from Mother Liquor:

    • If a significant amount of the compound remains in the mother liquor, it can be recovered by evaporating the solvent and attempting recrystallization under different conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for crystallization?

Q2: Which solvent systems are generally suitable for crystallizing compounds with amide and carbamate functionalities?

A2: Compounds with amide and carbamate groups often exhibit moderate polarity. A good starting point for solvent screening would include:

  • Alcohols: Ethanol, methanol, isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Ethers: Tetrahydrofuran (THF), diethyl ether (as an anti-solvent).[2]

  • Hydrocarbons: Hexane, heptane (as anti-solvents).[2]

  • Chlorinated solvents: Dichloromethane.

  • Water: Can be used as an anti-solvent with water-miscible organic solvents.[2]

A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[2]

Q3: How can I deal with polymorphism in this compound?

A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development.[4] Different polymorphs can have different physical properties. To investigate and control polymorphism:

  • Vary Crystallization Conditions: Experiment with different solvents, cooling rates, and temperatures.

  • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphic forms.

Q4: Are there any advanced techniques to improve the crystallinity of this compound?

A4: Yes, several advanced techniques can be employed:

  • Co-crystallization: Forming a crystalline structure with another molecule (a co-former) can sometimes improve crystallinity and modify physicochemical properties.[3]

  • Sonocrystallization: The use of ultrasound can sometimes influence nucleation and crystal growth.

  • High-throughput crystallization screening: Automated systems can rapidly screen a large number of crystallization conditions.[9]

Data Presentation

Table 1: General Solvent Properties for Crystallization Screening

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Common Use
AlcoholsMethanol, Ethanol5.1, 4.365, 78Good general solvents
EstersEthyl Acetate4.477Good general solvent
KetonesAcetone5.156Good general solvent
EthersTHF, Diethyl Ether4.0, 2.866, 35Solvents or anti-solvents
HydrocarbonsHexane, Toluene0.1, 2.469, 111Anti-solvents
ChlorinatedDichloromethane3.140Solvent

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Crystal Collection: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Slow Cooling Crystallization
  • Dissolution: In a flask, dissolve the compound in a minimum amount of a suitable solvent (e.g., ethanol) at an elevated temperature (near the solvent's boiling point).[10]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Low-Temperature Incubation: Once the flask has reached room temperature, place it in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. Dry the crystals under vacuum.

Protocol 3: Vapor Diffusion Crystallization
  • Preparation of the Inner Vial: Dissolve the compound in a good solvent to make a concentrated solution and place it in a small, open vial.

  • Preparation of the Outer Chamber: In a larger, sealable container (e.g., a jar or beaker), place a layer of an anti-solvent in which the compound is poorly soluble but which is miscible with the good solvent.

  • Assembly: Place the inner vial inside the outer chamber, ensuring the liquid levels are such that the anti-solvent cannot directly enter the inner vial. Seal the outer chamber.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the good solvent in the inner vial, reducing the compound's solubility and inducing crystallization.

  • Crystal Collection: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Visualizations

experimental_workflow start Start: Amorphous or Oily Product purification Purify Compound (e.g., Chromatography) start->purification solvent_screening Solvent System Screening (Single Solvent, Binary Mixture) dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution purification->solvent_screening cooling Slow Cooling dissolution->cooling evaporation Slow Evaporation dissolution->evaporation vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion crystals_formed Crystals Formed? cooling->crystals_formed evaporation->crystals_formed vapor_diffusion->crystals_formed characterization Characterize Crystals (XRPD, DSC, TGA) crystals_formed->characterization Yes troubleshoot Troubleshoot: - Adjust concentration - Seeding - Temperature cycling crystals_formed->troubleshoot No end End: Crystalline Product characterization->end troubleshoot->solvent_screening

Caption: Workflow for optimizing the crystallization of this compound.

troubleshooting_crystallization start Problem Encountered no_crystals No Crystals / Oiling Out start->no_crystals small_crystals Microcrystalline Product start->small_crystals low_yield Low Yield start->low_yield sol_too_concentrated Solution too concentrated? -> Dilute no_crystals->sol_too_concentrated Yes cooling_too_fast Cooling too fast? -> Slow down cooling rate no_crystals->cooling_too_fast No rapid_nucleation Rapid nucleation? -> Slower supersaturation (e.g., vapor diffusion) small_crystals->rapid_nucleation Yes incomplete_precipitation Incomplete precipitation? -> Increase crystallization time low_yield->incomplete_precipitation Yes wrong_solvent Inappropriate solvent? -> Re-screen solvents cooling_too_fast->wrong_solvent No seeding Try Seeding wrong_solvent->seeding No temp_cycling Temperature Cycling rapid_nucleation->temp_cycling solubility_issue High solubility in mother liquor? -> Optimize anti-solvent ratio incomplete_precipitation->solubility_issue No

References

avoiding over-alkylation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperidine synthesis, with a specific focus on avoiding over-alkylation.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a quaternary ammonium salt byproduct in my N-alkylation of piperidine. What is the primary cause and how can I prevent this?

A1: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of piperidines, occurring when the initially formed tertiary amine is further alkylated. This issue, known as over-alkylation, is particularly prevalent when the alkylating agent is used in excess or when the reaction conditions favor multiple alkylation events.[1][2]

To minimize the formation of quaternary ammonium salts, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of the piperidine starting material relative to the alkylating agent. A common approach is to use 2-3 equivalents of the piperidine.

  • Slow Addition of Alkylating Agent: Add the alkylating agent to the reaction mixture slowly, preferably using a syringe pump.[1] This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[1]

  • Choice of Base: The presence of a base is necessary to neutralize the acid generated during the reaction. However, strong bases can deprotonate the resulting tertiary amine, increasing its nucleophilicity and promoting a second alkylation. Consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[1][3]

  • Alternative Methods: For a more robust solution, consider using reductive amination, which is not prone to over-alkylation.[2][4]

Q2: My N-alkylation reaction is very slow or appears to be incomplete. What factors could be responsible for this?

A2: Sluggish or incomplete N-alkylation reactions can be attributed to several factors that hinder the nucleophilic attack of the piperidine nitrogen on the alkylating agent.[3]

  • Insufficient Basicity: The reaction between piperidine and an alkyl halide produces an acid (e.g., HCl, HBr) which protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[1][3] Ensure at least one equivalent of a suitable base is present.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[3]

  • Solvent Choice: The reaction is typically favored in polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF), which can stabilize the transition state.[1]

Q3: When should I choose reductive amination over direct N-alkylation for synthesizing an N-alkylpiperidine?

A3: Reductive amination is often the preferred method for N-alkylation of piperidines, especially when over-alkylation is a concern or when starting with a primary or secondary amine that could undergo multiple alkylations.[2] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[5][6]

Choose reductive amination under the following circumstances:

  • To Prevent Over-alkylation: Reductive amination does not lead to the formation of quaternary ammonium salts, as the reaction stops after the formation of the tertiary amine.[2][4]

  • Readily Available Aldehyde/Ketone: If the corresponding aldehyde or ketone of the desired alkyl group is readily available and stable.

  • Mild Reaction Conditions: Reductive aminations are typically carried out under mild conditions with a variety of selective reducing agents available.[5]

Direct N-alkylation may be suitable for simple, unhindered alkylations where precise control of stoichiometry is feasible and the risk of over-alkylation can be managed.

Q4: I am working with a piperidine derivative that has another primary amine. How can I selectively alkylate the piperidine nitrogen?

A4: Selective N-alkylation in the presence of multiple amine functionalities requires a strategic approach to differentiate the reactivity of the nitrogen atoms. For a molecule like 4-aminomethylpiperidine, where there is a secondary amine within the piperidine ring and a primary amine on the side chain, the secondary amine is generally more nucleophilic.[4] However, to ensure exclusive alkylation at the desired site, a protecting group strategy is highly recommended.[4]

A common approach involves:

  • Protection: Selectively protect the more reactive primary amine using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[4]

  • Alkylation: Perform the N-alkylation on the unprotected piperidine nitrogen.

  • Deprotection: Remove the protecting group to reveal the primary amine.[4]

Troubleshooting Guides

Issue 1: Formation of Multiple Products (Mono- and Di-alkylated Piperidine)
Potential Cause Troubleshooting Steps Expected Outcome
Excess Alkylating Agent Carefully control the stoichiometry. Use a 1.05 to 1.1 molar equivalent of the alkylating agent to the piperidine. For challenging cases, use the piperidine in excess.Increased yield of the desired mono-alkylated product.
Rapid Addition of Alkylating Agent Add the alkylating agent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours).[1]Minimizes localized high concentrations of the alkylating agent, reducing the rate of the second alkylation.
Reaction Temperature Too High Lower the reaction temperature. Start at room temperature and cool if necessary.[7]Decreases the rate of both alkylation steps, potentially allowing for better control over mono-alkylation.
Inappropriate Base Switch to a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).The steric hindrance of the base can disfavor the second alkylation step.
Issue 2: Low Yield of N-Alkylpiperidine
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider gently heating the mixture or allowing it to stir for a longer period.[1]Drive the reaction to completion and improve the yield.
Protonation of Piperidine Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is present to neutralize the acid formed during the reaction.[3]Maintains the nucleophilicity of the piperidine throughout the reaction.
Poor Leaving Group on Alkylating Agent If using an alkyl chloride, switch to an alkyl bromide or iodide.[3]Increases the reactivity of the alkylating agent and accelerates the reaction.
Product Loss During Workup If the product is basic, it may remain in the aqueous phase during extraction if the pH is too low. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent.[8]Improved recovery of the N-alkylpiperidine from the reaction mixture.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol is designed to favor the formation of the mono-alkylated product by controlling the reaction stoichiometry and the rate of addition of the alkylating agent.

Materials:

  • Piperidine (2.0 eq.)

  • Alkyl halide (1.0 eq.)

  • Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture and stir.

  • In a separate syringe, prepare a solution of the alkyl halide in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture at a slow rate (e.g., 0.1 mL/min) at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Piperidine via Reductive Amination

This protocol provides a reliable method for the synthesis of N-alkylpiperidines while avoiding over-alkylation.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the piperidine and the aldehyde or ketone in dichloromethane.

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious of gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

OverAlkylationPathway Piperidine Piperidine (Secondary Amine) TertiaryAmine N-Alkylpiperidine (Tertiary Amine) Piperidine->TertiaryAmine Mono-alkylation (Desired Reaction) AlkylHalide1 Alkyl Halide (R-X) QuaternarySalt Quaternary Ammonium Salt (Over-alkylation Product) TertiaryAmine->QuaternarySalt Di-alkylation (Side Reaction) AlkylHalide2 Alkyl Halide (R-X)

Caption: Reaction pathway illustrating the formation of the desired N-alkylpiperidine and the over-alkylation side product.

TroubleshootingWorkflow Start Over-alkylation Observed? ControlStoichiometry Use Piperidine in Excess Start->ControlStoichiometry Yes End Problem Resolved Start->End No SlowAddition Slowly Add Alkylating Agent ControlStoichiometry->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp ChangeBase Use Bulky, Non-nucleophilic Base LowerTemp->ChangeBase ReductiveAmination Consider Reductive Amination ChangeBase->ReductiveAmination If problem persists ReductiveAmination->End

Caption: A troubleshooting workflow for addressing over-alkylation in piperidine synthesis.

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for Piperidine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, the piperidine-3-carboxamide scaffold is a valuable structural motif. The strategic use of protecting groups for the piperidine nitrogen is crucial for successful multi-step syntheses. While the Carboxybenzyl (Cbz) group is a traditional choice, a range of alternative protecting groups offer distinct advantages in terms of stability, cleavage conditions, and orthogonality. This guide provides a detailed comparison of common alternatives to the Cbz group, supported by experimental data, to aid researchers in selecting the optimal protecting group for their synthetic strategy.[1][2]

The choice of a protecting group is dictated by its stability towards various reaction conditions and the mildness of the reagents required for its removal.[3] The key to a successful multi-step synthesis often lies in an orthogonal protection strategy, where one protecting group can be selectively removed in the presence of others.[4][5]

Comparison of Key Amine Protecting Groups

The most widely used alternatives to Cbz for protecting amine functionalities are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups.[1][6][7] Each of these carbamate-based protecting groups has a unique deprotection mechanism, which forms the basis of their orthogonality.[2]

Protecting Group Structure Cleavage Conditions Stability Key Advantages Potential Issues
Cbz (Carboxybenzyl)Benzyl-O-(C=O)-Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2]Stable to acidic and basic conditions.[8]Robust and well-established.[2]Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes, some aromatic systems). Requires specialized hydrogenation equipment.[1]
Boc (tert-Butoxycarbonyl)(t-Bu)-O-(C=O)-Strong Acid (e.g., TFA, HCl in dioxane)[6]Stable to basic conditions and hydrogenolysis.[8]Widely used in solid-phase peptide synthesis (SPPS).[9] Orthogonal to Fmoc and Alloc.[2]Acid-labile, limiting its use with acid-sensitive substrates. Strong acids like TFA can be corrosive.[1]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base (e.g., 20% piperidine in DMF)[10]Stable to acidic conditions and hydrogenolysis.[10]Core of modern Fmoc-based SPPS.[11] Deprotection is fast and clean.[12]Base-labile, not suitable for reactions involving strong bases. The released dibenzofulvene can form adducts if not properly scavenged.[12]
Alloc (Allyloxycarbonyl)Allyl-O-(C=O)-Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine).[7][13]Stable to acidic and basic conditions.[7]Orthogonal to Boc and Fmoc groups.[13] Cleavage conditions are very mild and neutral.[14][15]Requires a palladium catalyst, which can be expensive and may require removal from the final product. The catalyst can be sensitive to air.[15][16]

Experimental Protocols

The following are generalized protocols for the protection of the piperidine nitrogen of piperidine-3-carboxamide and the subsequent deprotection for each group.

Boc Group

Protection: Synthesis of tert-butyl 3-carbamoylpiperidine-1-carboxylate

To a solution of piperidine-3-carboxamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added a base like triethylamine or sodium bicarbonate (1.5-2 equivalents). Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is then added portion-wise at 0 °C.[17] The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated by aqueous workup and purification by chromatography.

Deprotection:

The Boc-protected piperidine-3-carboxamide is dissolved in a solvent like DCM or 1,4-dioxane. A solution of strong acid, such as 4 M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM, is added.[18] The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the deprotected amine.

Fmoc Group

Protection: Synthesis of 9H-fluoren-9-ylmethyl 3-carbamoylpiperidine-1-carboxylate

Piperidine-3-carboxamide (1 equivalent) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.[10] The solution is cooled to 0 °C, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equivalents) is added. The mixture is stirred at 0 °C for 1 hour and then at room temperature for several hours. The product is typically isolated by precipitation upon addition of water, followed by filtration and washing.

Deprotection:

The Fmoc-protected compound is dissolved in N,N-dimethylformamide (DMF). A solution of 20% (v/v) piperidine in DMF is added, and the reaction is stirred at room temperature.[12] The deprotection is usually complete within 30 minutes. The product is isolated by removing the solvent and piperidine under vacuum and purifying the residue.

Alloc Group

Protection: Synthesis of allyl 3-carbamoylpiperidine-1-carboxylate

To a solution of piperidine-3-carboxamide (1 equivalent) and a base such as pyridine or triethylamine in DCM, allyl chloroformate (Alloc-Cl, 1.1 equivalents) is added dropwise at 0 °C.[7] The reaction is stirred at room temperature until completion. An aqueous workup followed by chromatographic purification yields the desired product.

Deprotection:

The Alloc-protected compound is dissolved in an anhydrous, deoxygenated solvent like DCM or THF under an inert atmosphere (e.g., argon or nitrogen). A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equivalents), is added, followed by an allyl scavenger like phenylsilane (20 equivalents) or morpholine.[13][19] The reaction is stirred at room temperature until the starting material is consumed. The product is then isolated after an appropriate workup to remove the catalyst and scavenger byproducts.

Visualizing the Workflow

The selection of a protecting group is a critical decision in a synthetic plan. The following diagram illustrates a simplified decision-making process.

G Protecting Group Selection Logic start Protect Amine? acid_stable Subsequent steps involve strong acid? start->acid_stable base_stable Subsequent steps involve strong base? acid_stable->base_stable Yes use_boc Use Boc acid_stable->use_boc No h2_stable Molecule contains reducible groups? base_stable->h2_stable Yes use_fmoc Use Fmoc base_stable->use_fmoc No pd_sensitive Molecule sensitive to Pd catalyst? h2_stable->pd_sensitive Yes use_cbz Use Cbz h2_stable->use_cbz No use_alloc Use Alloc pd_sensitive->use_alloc No reconsider Reconsider Strategy pd_sensitive->reconsider Yes

Caption: Decision workflow for selecting an amine protecting group.

A typical experimental workflow for using a protecting group involves three main stages: protection, the main reaction, and deprotection.

G General Experimental Workflow cluster_protection Protection Stage cluster_reaction Main Reaction cluster_deprotection Deprotection Stage start Starting Material (Free Amine) protect Introduce Protecting Group (PG) start->protect isolate_prot Isolate & Purify PG-Amine protect->isolate_prot reaction Perform Desired Chemical Transformation isolate_prot->reaction isolate_int Isolate & Purify Intermediate reaction->isolate_int deprotect Cleave Protecting Group isolate_int->deprotect isolate_final Isolate & Purify Final Product deprotect->isolate_final end Final Product (Free Amine) isolate_final->end

Caption: A typical protection-reaction-deprotection sequence.

References

Navigating the Bioactive Potential of Piperidine Scaffolds: A Comparative Analysis of Cbz and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the piperidine ring is a ubiquitous scaffold, forming the core of numerous approved therapeutics. Its synthesis often necessitates the use of protecting groups on the ring's nitrogen atom to control reactivity and achieve the desired chemical modifications. Among the most common of these are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. While primarily regarded as synthetic intermediates, the choice between a Cbz or Boc protecting group can have significant implications for the physicochemical properties of the molecule, which in turn may influence its biological activity and pharmacokinetic profile.

This guide provides a comparative analysis of Cbz- and Boc-protected piperidines, offering insights into how the choice of protecting group may impact biological outcomes. While direct, head-to-head biological activity data for protected piperidine intermediates is scarce in the literature—as they are typically removed in the final active pharmaceutical ingredient—we will explore their differential properties and the potential downstream consequences for researchers in medicinal chemistry and pharmacology.

Physicochemical and Pharmacokinetic Profile Comparison

The Cbz and Boc groups impart distinct characteristics to a parent piperidine molecule. These differences in lipophilicity, steric bulk, and metabolic stability can theoretically influence how a protected piperidine derivative interacts with biological systems.

PropertyN-Cbz-piperidineN-Boc-piperidinePotential Biological Implication
Lipophilicity (LogP) HigherLowerHigher lipophilicity may increase cell membrane permeability but could also lead to higher plasma protein binding and non-specific toxicity.
Steric Bulk Planar, aromaticBulky, aliphaticThe larger steric hindrance of the Boc group might prevent binding to a target protein's active site more than the Cbz group. Conversely, the aromatic nature of the Cbz group could participate in pi-stacking interactions with a target.
Hydrogen Bond Acceptors 2 (carbonyl oxygens)2 (carbonyl oxygens)Both groups can act as hydrogen bond acceptors, potentially influencing solubility and target binding.
Metabolic Stability Susceptible to hydrogenolysisGenerally stable to hydrogenation but labile to acidThe Cbz group can be cleaved by certain metabolic pathways. The Boc group is more stable in vivo but can be removed in the acidic environment of the stomach if administered orally.
Aqueous Solubility LowerHigherHigher aqueous solubility for Boc derivatives may be advantageous for formulation and bioavailability.

Theoretical Impact on Biological Activity: A Signaling Pathway Perspective

Let's consider a hypothetical scenario where a piperidine-containing molecule is an antagonist for a G-protein coupled receptor (GPCR). The presence of a Cbz or Boc group could influence its activity.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Antagonist Blocks Cbz_Pip Cbz-Piperidine (Higher Lipophilicity) Cbz_Pip->GPCR Potential Pi-Stacking Stronger Binding? Boc_Pip Boc-Piperidine (Lower Lipophilicity) Boc_Pip->GPCR Potential Steric Hindrance Weaker Binding? Downstream Downstream Signaling (e.g., cAMP inhibition) G_Protein->Downstream

Caption: Hypothetical interaction of Cbz- and Boc-protected piperidines with a GPCR.

In this model, the aromatic Cbz group might engage in favorable pi-stacking interactions with the receptor, potentially leading to higher affinity. Conversely, the bulky Boc group could cause steric clashes, reducing binding affinity. These considerations are crucial during the drug design and lead optimization phases.

Experimental Protocols: Synthesis and Deprotection

The primary context for comparing Cbz- and Boc-protected piperidines is in their synthesis and deprotection. The choice of protecting group is often dictated by the chemical compatibility of other functional groups in the molecule.

General Workflow for Piperidine Functionalization

Piperidine Piperidine Protection Protection Step (Cbz-Cl or Boc₂O) Piperidine->Protection Protected_Pip N-Protected Piperidine Protection->Protected_Pip Modification Chemical Modification (e.g., Substitution) Protected_Pip->Modification Modified_Pip Modified Protected Piperidine Modification->Modified_Pip Deprotection Deprotection Step (Hydrogenolysis or Acid) Modified_Pip->Deprotection Final_Product Final Active Compound Deprotection->Final_Product

Caption: A typical synthetic workflow involving piperidine protection and deprotection.

Protocol 1: N-Boc Protection of Piperidine
  • Reagents: Piperidine, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM).

  • Procedure: Dissolve piperidine in DCM and cool the solution to 0 °C. Add a solution of Boc₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous HCl, followed by aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected piperidine.

Protocol 2: N-Cbz Protection of Piperidine
  • Reagents: Piperidine, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), ethyl acetate, water.

  • Procedure: Dissolve piperidine in a biphasic mixture of ethyl acetate and an aqueous solution of Na₂CO₃. Cool the mixture to 0 °C and add Cbz-Cl dropwise while stirring vigorously. Allow the reaction to proceed for 2-3 hours at 0 °C. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate in vacuo to obtain the N-Cbz-protected piperidine.

Protocol 3: Deprotection of N-Boc-piperidine
  • Reagents: N-Boc-protected piperidine derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure: Dissolve the N-Boc-protected piperidine in DCM. Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature. Stir the mixture for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine salt.

Protocol 4: Deprotection of N-Cbz-piperidine
  • Reagents: N-Cbz-protected piperidine derivative, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas (H₂).

  • Procedure: Dissolve the N-Cbz-protected piperidine in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine.

Conclusion

The selection between Cbz and Boc protecting groups for piperidine synthesis is a strategic decision based on the overall synthetic route and the chemical nature of the molecule. While these groups are typically removed from the final drug molecule, their influence on the physicochemical properties of synthetic intermediates should not be overlooked. An understanding of how the Cbz and Boc groups modify lipophilicity, steric profile, and metabolic stability can provide valuable insights for medicinal chemists. In cases where protected intermediates are screened for biological activity, these differences may explain variations in preliminary results and guide the design of more potent and drug-like molecules. Future research involving the systematic biological evaluation of such protected intermediates could further illuminate the subtle but potentially significant role of these "temporary" chemical moieties.

Validating the Structure of Benzyl 3-carbamoylpiperidine-1-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the validation of the molecular structure of Benzyl 3-carbamoylpiperidine-1-carboxylate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While experimental 2D NMR data for this specific compound is not publicly available, this guide presents a detailed, hypothetical dataset based on established spectroscopic principles and data from structurally similar molecules. This illustrative analysis serves as a practical walkthrough for researchers on how to interpret 2D NMR data for structural elucidation.

Hypothetical 2D NMR Data for Structural Validation

The structural validation of this compound relies on the through-bond correlations observed in various 2D NMR experiments, primarily COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Below is a tabulated summary of the expected ¹H and ¹³C NMR chemical shifts and their key 2D NMR correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
23.95 (m), 3.05 (m)45.2
32.55 (m)42.5
41.90 (m), 1.65 (m)27.8
51.80 (m), 1.55 (m)25.1
63.85 (m), 2.95 (m)44.8
7 (C=O, carbamate)-155.4
8 (CH₂, benzyl)5.15 (s)67.3
9 (C, benzyl)-136.8
10/147.30-7.40 (m)128.6
11/137.30-7.40 (m)128.2
127.30-7.40 (m)128.0
15 (C=O, amide)-175.8
16 (NH₂)7.10 (br s), 6.90 (br s)-

Table 2: Expected Key COSY, HSQC, and HMBC Correlations for this compound.

Proton(s) (Atom No.)COSY Correlations (Correlated Protons)HSQC Correlation (Correlated Carbon)HMBC Correlations (Correlated Carbons, 2-3 bonds)
H2 (3.95, 3.05)H3, H6C2C3, C6, C7
H3 (2.55)H2, H4C3C2, C4, C5, C15
H4 (1.90, 1.65)H3, H5C4C2, C3, C5, C6
H5 (1.80, 1.55)H4, H6C5C3, C4, C6, C7
H6 (3.85, 2.95)H2, H5C6C2, C5, C7
H8 (5.15)NoneC8C7, C9, C10/14
H10/14 (7.30-7.40)H11/13C10/14C8, C9, C11/13, C12
H11/13 (7.30-7.40)H10/14, H12C11/13C9, C10/14, C12
H12 (7.30-7.40)H11/13C12C9, C10/14
NH₂ (7.10, 6.90)NoneNoneC15

Visualizing the Connections: Key 2D NMR Correlations

The following diagram illustrates the key hypothetical COSY and HMBC correlations that would be crucial in confirming the structure of this compound.

G cluster_mol C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_amide C15=O C3->C3_amide C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 N1->C2 N1_cbz_C C7=O N1->N1_cbz_C C6->N1 N_amide NH2 N1_cbz_O O N1_cbz_CH2 C8H2 N1_cbz_Ph Ph H3 H3->C2 H3-C2 H3->C4 H3-C4 C15 C15 H3->C15 H3-C15 H8 C7 C7 H8->C7 H8-C7 C9 C9 H8->C9 H8-C9 caption Key HMBC and COSY correlations for structural validation.

Caption: Key HMBC and COSY correlations for structural validation.

Experimental Protocols

A detailed and standardized experimental protocol is essential for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the sample (this compound).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent is critical and should be based on the sample's solubility and the desire to observe or exchange labile protons (e.g., NH₂).

  • Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition: The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4-8 per increment

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8-16 per increment

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2, ¹H) x 200 ppm (F1, ¹³C)

    • Long-range coupling delay (d6): Optimized for 8 Hz

3. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to both dimensions to improve resolution and signal-to-noise.

  • Perform Fourier transformation, phase correction, and baseline correction for both dimensions to obtain the final 2D spectrum.

Structural Elucidation Workflow

The process of validating a chemical structure using 2D NMR follows a logical progression, as illustrated in the workflow diagram below.

G cluster_workflow Structure Validation Workflow A Acquire 1D NMR (¹H, ¹³C, DEPT) C Propose Initial Assignments (from 1D spectra) A->C B Acquire 2D NMR (COSY, HSQC, HMBC) D Identify Spin Systems (COSY) B->D C->D E Assign Protonated Carbons (HSQC) D->E F Connect Fragments & Assign Quaternary Carbons (HMBC) E->F G Final Structure Confirmation F->G

Caption: A generalized workflow for small molecule structure validation using 2D NMR.

Comparison with Alternatives

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of a molecule, which can help in confirming the molecular formula and identifying structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H, C-O) within a molecule.

comparative analysis of different synthetic routes to N-Cbz-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Cbz-3-piperidinecarboxamide, a valuable building block in medicinal chemistry, can be achieved through various synthetic pathways. The most common and direct approach involves the amidation of N-Cbz-3-piperidinecarboxylic acid. This guide provides a comparative analysis of two prominent methods for this conversion, utilizing different coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: EDC/HOBt CouplingRoute B: HATU Coupling
Reagents N-Cbz-3-piperidinecarboxylic acid, EDC, HOBt, NH₃ solution, DIPEAN-Cbz-3-piperidinecarboxylic acid, HATU, NH₃ solution, DIPEA
Reaction Time 4-24 hours2-4 hours
Typical Yield Good to ExcellentExcellent
Byproducts Water-soluble ureaSoluble guanidinium and phosphonium salts
Cost-Effectiveness More economicalHigher reagent cost
Work-up Aqueous work-up to remove urea byproductTypically straightforward aqueous work-up

Synthetic Pathway Overview

The synthesis of N-Cbz-3-piperidinecarboxamide from its corresponding carboxylic acid is fundamentally an amide bond formation. The choice of coupling reagent is critical as it influences reaction efficiency, time, and purification strategy. Both EDC/HOBt and HATU are widely used in peptide synthesis and are effective for this transformation.

cluster_0 Starting Material cluster_1 Amidation cluster_2 Product N-Cbz-3-piperidinecarboxylic_acid N-Cbz-3-piperidinecarboxylic acid Route_A Route A: EDC/HOBt, NH₃ N-Cbz-3-piperidinecarboxylic_acid->Route_A Route_B Route B: HATU, NH₃ N-Cbz-3-piperidinecarboxylic_acid->Route_B Product N-Cbz-3-piperidinecarboxamide Route_A->Product Route_B->Product

Caption: Synthetic workflow for N-Cbz-3-piperidinecarboxamide.

Experimental Protocols

Route A: Amide Coupling using EDC and HOBt

This method is a classic and cost-effective approach for amide bond formation. The reaction proceeds through the formation of an active HOBt ester, which then reacts with ammonia.

Materials:

  • N-Cbz-3-piperidinecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 7N in Methanol)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Cbz-3-piperidinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the ammonia solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route B: Amide Coupling using HATU

HATU is a more modern and highly efficient coupling reagent that often leads to shorter reaction times and higher yields, especially for challenging couplings.

Materials:

  • N-Cbz-3-piperidinecarboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Ammonia solution (e.g., 7N in Methanol)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve N-Cbz-3-piperidinecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the ammonia solution (1.5 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship of Synthetic Route Selection

The choice between these synthetic routes often depends on a balance of factors including cost, desired reaction speed, and the scale of the synthesis.

Start Project Goal: Synthesize N-Cbz-3- piperidinecarboxamide Decision Key Considerations Start->Decision Cost Cost Sensitivity Decision->Cost Time Time Constraints Decision->Time Scale Scale of Synthesis Decision->Scale RouteA Route A: EDC/HOBt (Economical, Slower) Cost->RouteA High RouteB Route B: HATU (Faster, Higher Cost) Cost->RouteB Low Time->RouteA Low Time->RouteB High Scale->RouteA Large Scale->RouteB Small/Medium

Caption: Decision matrix for synthetic route selection.

This comparative guide provides a framework for selecting an appropriate synthetic route for N-Cbz-3-piperidinecarboxamide based on project-specific requirements. Both EDC/HOBt and HATU are reliable coupling agents, and the optimal choice will depend on the researcher's priorities regarding cost, time, and scale.

assessing the purity of Benzyl 3-carbamoylpiperidine-1-carboxylate against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Benzyl 3-carbamoylpiperidine-1-carboxylate against a reference standard. Ensuring the purity of pharmaceutical intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines key analytical techniques, provides detailed experimental protocols, and discusses potential impurities.

Introduction to this compound

This compound is a piperidine derivative with the chemical formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol [1]. As a key building block in medicinal chemistry, its purity is paramount. Impurities can arise from the synthesis process, degradation, or improper storage. Therefore, robust analytical methods are required to identify and quantify any potential impurities.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to identify and quantify impurities, often without the need for a specific reference standard for the impurity itself.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Comparison with a Reference Standard

A certified reference standard is a highly purified and well-characterized material that serves as a benchmark for comparison. The purity of a test sample of this compound is determined by comparing its analytical data with that of the reference standard. While a specific certified reference standard for this compound may need to be sourced from specialized suppliers, certified standards for related compounds like Benzyl Benzoate and Benzyl Alcohol are commercially available and can be used for system suitability and method development[2][3][4].

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated methods for similar piperidine and benzyl derivatives and is suitable for the quantitative determination of purity and the separation of potential impurities[5][6][7][8].

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution.

  • Blank Solution: Use the 50:50 acetonitrile/water mixture.

Data Analysis: The purity of the test sample is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and the identification of impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the sample (test or reference) in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC): These experiments can be performed to aid in the complete structural assignment and to identify the connectivity of atoms, which is useful for characterizing unknown impurities.

Data Analysis: Compare the ¹H and ¹³C NMR spectra of the test sample with those of the reference standard. The presence of unexpected signals may indicate impurities. The concentration of impurities can be determined by comparing the integration of their signals to the integration of a known signal from the main compound.

Mass Spectrometry (MS)

LC-MS can be used to identify impurities by providing their molecular weights.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI)

Method: The HPLC method described in section 4.1 can be coupled with a mass spectrometer. The mass spectrometer will acquire mass spectra of the eluting peaks, allowing for the determination of the molecular weight of the main compound and any impurities.

Potential Impurities

Impurities in this compound can originate from several sources:

  • Starting Materials: Impurities in the starting materials, such as benzyl chloride or 3-piperidinecarboxamide, can be carried through the synthesis[9][10]. For instance, benzyl alcohol and benzaldehyde are common impurities in benzyl chloride.

  • Synthesis Byproducts: Incomplete reactions or side reactions can lead to the formation of related substances.

  • Degradation Products: The molecule may degrade under certain conditions of heat, light, humidity, or pH. Forced degradation studies, where the compound is subjected to stress conditions like acid/base hydrolysis, oxidation, and photolysis, are essential to identify potential degradation products[11][12][13][14].

Hypothetical Impurity Profile:

Potential Impurity Source Analytical Method for Detection
Benzyl AlcoholStarting MaterialHPLC, GC-MS
BenzaldehydeStarting Material / DegradationHPLC
3-PiperidinecarboxamideStarting MaterialHPLC
Hydrolyzed Carbamoyl GroupDegradation (Acid/Base)HPLC, LC-MS
Oxidized Piperidine RingDegradation (Oxidation)HPLC, LC-MS

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Purity Analysis of this compound

Sample ID HPLC Purity (%) ¹H NMR Purity (%) Major Impurity 1 (Area %) Major Impurity 2 (Area %)
Reference Standard99.999.80.050.03
Test Sample - Batch A99.599.40.250.10
Test Sample - Batch B98.898.70.600.35

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow start Start: Receive Test Sample and Reference Standard hplc_prep Prepare Samples for HPLC (Test, Reference, Blank) start->hplc_prep nmr_prep Prepare Samples for NMR (Dissolve in Deuterated Solvent) start->nmr_prep lcms_prep Prepare Sample for LC-MS start->lcms_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) hplc_prep->hplc_analysis data_comp Data Comparison and Purity Calculation hplc_analysis->data_comp nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) nmr_prep->nmr_analysis nmr_analysis->data_comp lcms_analysis LC-MS Analysis (Impurity Identification) lcms_prep->lcms_analysis lcms_analysis->data_comp Impurity MW report Generate Purity Report data_comp->report end End report->end

Caption: Workflow for the purity assessment of this compound.

Conclusion

A multi-faceted analytical approach is essential for the accurate assessment of the purity of this compound. By combining HPLC for quantitative analysis with NMR and MS for structural confirmation and impurity identification, researchers can obtain a comprehensive purity profile. Comparison against a certified reference standard ensures the reliability and accuracy of the results, which is fundamental for advancing drug development programs. The provided protocols and workflow serve as a robust starting point for establishing in-house purity testing methods.

References

The Versatility of Piperidine-3-Carboxamide Derivatives: A Comparative Review of Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of therapeutic agents. Its inherent structural features allow for three-dimensional diversity, enabling fine-tuning of physicochemical properties and target interactions. This has led to the discovery of potent and selective modulators of various biological targets, with significant applications in oncology, neurodegenerative diseases, and infectious diseases. This guide provides a comparative overview of the performance of notable piperidine-3-carboxamide derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.

Anticancer Applications: Targeting Key Oncogenic Drivers

Piperidine-3-carboxamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. These compounds often target critical signaling pathways involved in tumor growth, proliferation, and survival.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1] A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit ALK, demonstrating significant anti-tumor activity in cell models like the Karpas-299 cell line.[2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation STAT3 STAT3 ALK->STAT3 Activation Piperidine_Derivative Piperidine-3-carboxamide Derivative Piperidine_Derivative->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Experimental Protocol: In Vitro ALK Kinase Assay

A typical in vitro kinase assay to evaluate the inhibitory activity of piperidine-3-carboxamide derivatives against ALK can be performed as follows:

  • Reagents and Materials: Recombinant human ALK enzyme, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add the kinase buffer, recombinant ALK enzyme, and the piperidine-3-carboxamide derivative at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Induction of Senescence in Melanoma

Certain N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells.[3] Senescence is a state of irreversible cell cycle arrest, which can be a powerful tumor-suppressive mechanism.

One notable compound, designated as 54 , which is an S-isomer with a pyridine B-ring and a pyrrole R3 group, exhibited significant antimelanoma activity with an IC50 of 0.03 µM and induced senescence-like morphological changes at an EC50 of 0.04 µM in A375 human melanoma cells.[3]

Experimental Protocol: Cell Proliferation (MTT) Assay

The antiproliferative activity of these compounds can be assessed using the MTT assay:

  • Cell Culture: Plate human melanoma A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-3-carboxamide derivatives for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 1: Anticancer Activity of Selected Piperidine-3-Carboxamide Derivatives

CompoundCancer Cell LineBiological ActivityReference
54 A375 (Melanoma)IC50 = 0.03 µM[3]
H-9 -Cathepsin K IC50 = 0.08 µM
ALK Inhibitor Series Karpas-299 (Lymphoma)Significant anti-tumor activity[2]

Applications in Neurodegenerative Diseases: Modulating Cholinergic Pathways

Piperidine derivatives have long been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[4] The core strategy often involves the inhibition of cholinesterases to enhance cholinergic neurotransmission.

Cholinesterase Inhibitors for Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5] Inhibition of these enzymes increases the levels and duration of action of ACh, which is beneficial in Alzheimer's disease, a condition characterized by a cholinergic deficit.[6] Several N-benzylpiperidine carboxamide derivatives have been synthesized and shown to inhibit both AChE and BuChE.[7]

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE / BuChE ACh->AChE Degradation ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Piperidine_Derivative Piperidine-3-carboxamide Derivative Piperidine_Derivative->AChE Inhibition Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagents and Materials: Electric eel AChE, equine serum BuChE, acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and 96-well plates.

  • Procedure:

    • Add the phosphate buffer, DTNB, and the piperidine-3-carboxamide derivative at various concentrations to the wells of a 96-well plate.

    • Add the respective enzyme (AChE or BuChE) and incubate for a short period.

    • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Absorbance Measurement: Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Cholinesterase Inhibitory Activity of a Piperidine-3-Carboxamide Derivative

CompoundEnzymeBiological ActivityReference
4e Acetylcholinesterase (AChE)IC50 = 16.07 µM[8]
Butyrylcholinesterase (BuChE)IC50 = 15.16 µM[8]

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The piperidine scaffold is also a key component in the development of novel antimicrobial agents.[9] Piperidine-3-carboxamide derivatives have been synthesized and shown to possess moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).[10]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Procedure:

    • Prepare serial two-fold dilutions of the piperidine-3-carboxamide derivatives in the appropriate broth in the wells of a 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Assay_Workflow Start Start Preparation Prepare Serial Dilutions of Piperidine-3-carboxamide Derivative Start->Preparation Inoculation Inoculate with Standardized Microbial Suspension Preparation->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End MIC_Determination->End

Table 3: Antimicrobial Activity of Sulfonyl Piperidine-3-Carboxamide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Series of Sulfonamides Gram-positive bacteriaModerate to good activity[9]
Gram-negative bacteriaModerate to good activity[9]
FungiModerate to good activity[9]

Conclusion

The piperidine-3-carboxamide scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the broad-ranging potential of this chemical class, with promising activities in oncology, neurodegenerative diseases, and infectious diseases. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers to build upon. Future work in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their preclinical promise into clinical realities. The continued exploration of structure-activity relationships and the identification of novel biological targets will undoubtedly expand the therapeutic applications of piperidine-3-carboxamide derivatives even further.

References

A Comprehensive Cost-Benefit Analysis of Cbz vs. Other Protecting Groups in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic route. While modern protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are prevalent, particularly in solid-phase peptide synthesis, the classical Carboxybenzyl (Cbz) group offers a distinct set of advantages that merit careful consideration. This guide provides an objective, data-driven comparison of the Cbz protecting group with Boc and Fmoc, focusing on a cost-benefit analysis supported by experimental data.

At a Glance: Key Characteristics of Cbz, Boc, and Fmoc

The primary difference between these three widely used amine protecting groups lies in their cleavage conditions, which underpins their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1]

CharacteristicCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Protecting Group Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidic (e.g., Trifluoroacetic Acid - TFA)Basic (e.g., Piperidine)
Typical Synthesis Strategy Solution-Phase SynthesisSolid-Phase & Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Key Advantages Cost-effective reagent, imparts crystallinity, low racemization potential in solution-phase.Well-established in SPPS, mild acid cleavage.Orthogonal to acid-labile groups, automation-friendly.
Key Disadvantages Requires specialized equipment for hydrogenation, catalyst can be pyrophoric.Harsh acid for deprotection can cleave other sensitive groups.Base-labile, potential for diketopiperazine formation.

Cost-Benefit Analysis: A Quantitative Comparison

A thorough cost-benefit analysis extends beyond the initial price of reagents to include factors such as reaction efficiency, purification costs, and the potential for side reactions that can impact overall yield and purity.

Reagent and Deprotection Costs

The Cbz protecting group often presents a more economical option, particularly in large-scale synthesis, due to the lower cost of its primary reagent, benzyl chloroformate.[2]

Reagent/Protecting GroupTypical Reagent Cost (per kg)Deprotection ReagentDeprotection Reagent Cost
Cbz ~$10 - $2000[3][4][5][6]H₂, 10% Pd/C~$31.50 - $191.00 per gram of 10% Pd/C[2]
Boc ~$700 - $1930[7][8]Trifluoroacetic Acid (TFA)~$0.36 - $0.80 per mL[2]
Fmoc ~$1050 - $8250[9][10]Piperidine~$0.17 per mL[2]

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Performance and Efficiency

High yields in both protection and deprotection steps are crucial for the overall efficiency of a synthetic route. The following table provides representative yields for the protection and deprotection of a model primary amine, benzylamine.

Protecting GroupProtection Yield (%)Deprotection Yield (%)
Cbz ~98%>95%
Boc 90-97%High (qualitative)
Fmoc 87% (for N-(9-Fluorenylmethoxycarbonyl)-4-methylbenzylamine)High (qualitative)
Racemization Potential

In peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. The Cbz group has a long-standing reputation for providing good protection against racemization, particularly in solution-phase synthesis, by suppressing the formation of racemization-prone oxazolone intermediates.[11] While quantitative, direct comparisons across a wide range of amino acids are scarce in recent literature, studies have shown that racemization in peptide synthesis is a significant concern, with rates of 0.4% or less per synthesis cycle being achievable under optimized conditions.[12] The choice of coupling reagents and bases has a significant impact on the extent of racemization.[13][14]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are representative protocols for the protection and deprotection of a primary amine.

Cbz Protection of Benzylamine

Materials:

  • Benzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected benzylamine. Expected Yield: ~98%

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite™

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the flask with an inert gas and then introduce hydrogen gas (e.g., from a balloon).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Expected Yield: >95%

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, a general experimental workflow, and a decision-making guide for selecting an appropriate protecting group.

Chemical Structures of Protecting Groups Cbz Cbz (Carboxybenzyl) Boc Boc (tert-Butoxycarbonyl) Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl)

Caption: Chemical structures of Cbz, Boc, and Fmoc protecting groups.

General Experimental Workflow for Amine Protection and Deprotection Start Start: Unprotected Amine Protection Protection Reaction (e.g., + Cbz-Cl, Base) Start->Protection Protected_Amine Protected Amine (e.g., Cbz-Amine) Protection->Protected_Amine Reaction Subsequent Synthetic Steps Protected_Amine->Reaction Deprotection Deprotection Reaction (e.g., H2, Pd/C) Reaction->Deprotection Final_Product Final Product with Free Amine Deprotection->Final_Product

Caption: A generalized workflow for amine protection and deprotection.

Decision-Making Flowchart for Protecting Group Selection rect_node rect_node Start Need to protect an amine Acid_Sensitive Molecule sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Consider Boc Acid_Sensitive->Use_Boc No Reducible_Groups Presence of reducible groups (e.g., alkenes, alkynes)? Base_Sensitive->Reducible_Groups Yes Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc No Use_Cbz Consider Cbz Reducible_Groups->Use_Cbz No Consider_Alternatives Consider alternative deprotection for Cbz (e.g., HBr/AcOH) Reducible_Groups->Consider_Alternatives Yes

Caption: A flowchart to guide the selection of an amine protecting group.

Conclusion

The choice between Cbz, Boc, and Fmoc protecting groups is a nuanced decision that depends on the specific requirements of the synthetic target and the overall strategic goals. While Boc and Fmoc offer advantages in the context of automated solid-phase peptide synthesis, the Cbz group remains a highly valuable and cost-effective option, particularly for large-scale solution-phase synthesis. Its economic advantages, stemming from lower reagent costs and the potential for non-chromatographic purification of crystalline intermediates, make it an attractive choice for industrial applications. Furthermore, its well-documented ability to suppress racemization in solution-phase peptide synthesis can lead to higher purity products and reduce the need for costly and time-consuming purification steps. Ultimately, a thorough understanding of the cost-benefit profile of each protecting group, as outlined in this guide, empowers researchers to design more efficient, economical, and successful synthetic strategies.

References

A Comparative Guide to the Stereoselectivity of Reactions Involving N-Cbz-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry. The stereochemical configuration of substituents on the piperidine ring is often critical for biological activity. This guide provides an objective comparison of the stereoselectivity of various reactions involving N-Cbz (carboxybenzyl) protected piperidine derivatives, supported by experimental data. The N-Cbz protecting group offers a balance of stability and ease of removal, making it a popular choice in multistep syntheses. Understanding the factors that control stereoselectivity in reactions of N-Cbz-piperidine derivatives is crucial for the efficient synthesis of enantiomerically pure and diastereomerically defined target molecules.

Asymmetric Aldol Reactions of N-Cbz-4-piperidone

The aldol reaction is a powerful tool for carbon-carbon bond formation. When applied to N-Cbz-4-piperidone, it allows for the introduction of a functionalized side chain at the C4 position, creating a chiral center. Organocatalysis, particularly with proline and its derivatives, has proven effective in achieving high enantioselectivity in this transformation.

Data Presentation: Asymmetric Aldol Reactions

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%) (anti)
14-Nitrobenzaldehyde(S)-Proline (20)DMSO2495>99:199
24-Chlorobenzaldehyde(S)-Proline (20)DMSO4887>99:198
3Benzaldehyde(S)-Proline (20)DMSO728298:296
44-Nitrobenzaldehyde(S)-Proline (10)NMP489298:297

Data synthesized from representative literature on proline-catalyzed aldol reactions.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of N-Cbz-4-piperidone (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in the specified solvent (4.0 mL), (S)-proline (0.2 mmol, 20 mol%) was added. The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.

Logical Relationship: Proline Catalysis in Aldol Reaction

aldol_mechanism sub N-Cbz-4-piperidone + (S)-Proline enamine Chiral Enamine Intermediate sub->enamine Formation transition_state Zimmerman-Traxler-like Transition State enamine->transition_state aldehyde Aldehyde aldehyde->transition_state Attack iminium Iminium Ion Intermediate transition_state->iminium C-C Bond Formation product anti-Aldol Product (Major) iminium->product Hydrolysis catalyst_regen (S)-Proline (Regenerated) iminium->catalyst_regen

Caption: Proline-catalyzed asymmetric aldol reaction pathway.

Asymmetric Transfer Hydrogenation of N-Cbz-4-piperidone

The stereoselective reduction of N-Cbz-4-piperidone to the corresponding chiral 4-hydroxypiperidine is a fundamental transformation. Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts provides a highly efficient method to obtain the desired alcohol with excellent enantioselectivity.

Data Presentation: Asymmetric Transfer Hydrogenation

EntryCatalyst (mol%)H-SourceBaseSolventTemp (°C)Yield (%)e.e. (%)Configuration
1(R,R)-RuCl[(p-cymene)(TsDPEN)] (1)HCOOH/NEt3 (5:2)-CH2Cl2289899(S)
2(S,S)-RuCl[(p-cymene)(TsDPEN)] (1)HCOOH/NEt3 (5:2)-CH2Cl2289799(R)
3(R,R)-RuCl[(p-cymene)(TsDPEN)] (0.5)i-PrOHK2CO3i-PrOH809598(S)
4(S,S)-RuCl[(p-cymene)(TsDPEN)] (0.5)i-PrOHK2CO3i-PrOH809698(R)

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Experimental Protocol: Asymmetric Transfer Hydrogenation (HCOOH/NEt3)

The catalyst, (R,R)- or (S,S)-RuCl[(p-cymene)(TsDPEN)] (0.01 mmol, 1 mol%), was added to a solution of N-Cbz-4-piperidone (1.0 mmol) in CH2Cl2 (5 mL). A freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 1.0 mL) was then added. The reaction mixture was stirred at 28 °C for 12 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the corresponding N-Cbz-4-hydroxypiperidine. The enantiomeric excess was determined by chiral HPLC analysis.

Experimental Workflow: Asymmetric Transfer Hydrogenation

ath_workflow start Start: N-Cbz-4-piperidone Catalyst H-Source reaction Reaction Mixture (Stirring at specified temperature and time) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis: Yield Determination Chiral HPLC for e.e. purification->analysis end Product: Chiral N-Cbz-4-hydroxypiperidine analysis->end

Caption: General workflow for asymmetric transfer hydrogenation.

Diastereoselective Nucleophilic Addition to N-Cbz-4-piperidone

The addition of organometallic reagents, such as Grignard reagents, to N-Cbz-4-piperidone can lead to the formation of tertiary alcohols. The diastereoselectivity of this reaction is influenced by the nature of the nucleophile and the presence of chelating agents or Lewis acids.

Data Presentation: Diastereoselective Grignard Addition

EntryGrignard ReagentAdditiveSolventTemp (°C)Yield (%)d.r. (axial/equatorial attack)
1MeMgBrNoneTHF09070:30
2MeMgBrCeCl3THF-789595:5
3PhMgBrNoneTHF08865:35
4PhMgBrCeCl3THF-7892>98:2

Axial attack leads to the equatorial alcohol, while equatorial attack leads to the axial alcohol. The major diastereomer results from axial attack.

Experimental Protocol: Diastereoselective Grignard Addition with CeCl3

Anhydrous cerium(III) chloride (1.2 mmol) was suspended in dry THF (5 mL) and stirred vigorously for 2 hours at room temperature. The suspension was then cooled to -78 °C, and the Grignard reagent (1.2 mmol) was added dropwise. After stirring for 1 hour at -78 °C, a solution of N-Cbz-4-piperidone (1.0 mmol) in dry THF (2 mL) was added slowly. The reaction mixture was stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction was quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The diastereomeric ratio of the crude product was determined by 1H NMR spectroscopy, and the product was purified by column chromatography.

Signaling Pathway: Chelation Control in Grignard Addition

grignard_chelation piperidone N-Cbz-4-piperidone chelate Chelated Intermediate (Carbonyl and Cbz oxygen coordinated to Ce) piperidone->chelate cecl3 CeCl3 cecl3->chelate axial_attack Axial Attack (Less hindered face) chelate->axial_attack equatorial_attack Equatorial Attack (More hindered face) chelate->equatorial_attack grignard Grignard Reagent (RMgX) grignard->axial_attack Attack grignard->equatorial_attack Attack major_product Equatorial Alcohol (Major Product) axial_attack->major_product minor_product Axial Alcohol (Minor Product) equatorial_attack->minor_product

Caption: Chelation control directs axial attack in Grignard additions.

Conclusion

The stereoselective functionalization of N-Cbz-piperidine derivatives is a well-developed field with a variety of reliable methods for controlling the stereochemical outcome of reactions. For the asymmetric aldol reaction of N-Cbz-4-piperidone, proline catalysis in polar aprotic solvents like DMSO provides excellent anti-diastereoselectivity and high enantioselectivity. In the reduction of the same ketone, Noyori's asymmetric transfer hydrogenation catalysts are highly effective, yielding the corresponding chiral alcohols with near-perfect enantiocontrol. For nucleophilic additions, such as Grignard reactions, the use of a chelating Lewis acid like CeCl3 is crucial for achieving high diastereoselectivity, favoring axial attack to produce the equatorial alcohol. The choice of catalyst, reagents, and reaction conditions allows for precise control over the stereochemistry of the resulting piperidine derivatives, enabling the synthesis of complex and biologically active molecules.

Comparative Analysis of Benzyl 3-carbamoylpiperidine-1-carboxylate Derivatives: A Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives based on the Benzyl 3-carbamoylpiperidine-1-carboxylate scaffold. In the absence of direct cross-reactivity studies for a single derivative across multiple targets, this document synthesizes findings from various studies on structurally related piperidine-3-carboxamide and N-benzylpiperidine derivatives. The data presented herein highlights the promiscuous nature of this chemical scaffold, demonstrating inhibitory activity against a range of unrelated biological targets, a critical consideration in drug development to anticipate potential off-target effects and explore polypharmacology.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro potency of various this compound derivatives and related compounds against several distinct biological targets. For each target, a well-established inhibitor is included for comparison.

Table 1: Inhibition of Cathepsin K

CompoundDerivative TypeTargetIC50 (µM)ComparatorComparator IC50 (µM)
(R)-N-(benzyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (H-9)[1]Piperidine-3-carboxamideCathepsin K0.08OdanacatibNot specified
Odanacatib Leucine-based nitrileCathepsin K---

Table 2: Inhibition of Plasmodium falciparum Proteasome

CompoundDerivative TypeTargetIC50 (µM)ComparatorComparator IC50 (µM)
Piperidine carboxamide (SW042)[2]Piperidine carboxamideP. falciparum proteasome (Pf20Sβ5)0.14-0.19BortezomibNot specified
Bortezomib Boronated peptideProteasome---

Table 3: Inhibition of Histone Deacetylases (HDACs)

CompoundDerivative TypeTargetIC50 (µM)ComparatorComparator IC50 (µM)
N-Benzyl piperidine derivative (d5)N-BenzylpiperidineHDAC0.17Vorinostat (SAHA)~0.01[3][4]
Vorinostat (SAHA) Hydroxamic acidHDAC---

Table 4: Inhibition of Acetylcholinesterase (AChE)

CompoundDerivative TypeTargetIC50 (µM)ComparatorComparator IC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)[5]N-BenzylpiperidineAChE0.41Donepezil~0.0067[2]
Donepezil N-BenzylpiperidineAChE---

Table 5: Inhibition of Monoamine Oxidase B (MAO-B)

CompoundDerivative TypeTargetIC50 (µM)ComparatorComparator IC50 (µM)
Pyridazinobenzylpiperidine derivative (S5)[6][7]N-BenzylpiperidineMAO-B0.203Selegiline0.051[8]
Selegiline PropargylamineMAO-B---

Table 6: Induction of Senescence in Melanoma Cells

CompoundDerivative TypeTarget Cell LineEC50 (µM)ComparatorComparator EC50 (µM)
N-arylpiperidine-3-carboxamide derivative (1)[4]Piperidine-3-carboxamideA375 (Melanoma)1.24EtoposideNot specified
Etoposide Podophyllotoxin glycosideVarious cancer cells---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used to generate the data in the tables above.

Cathepsin K Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of Cathepsin K.[5][9][10][11]

  • Principle: A fluorogenic substrate, which is a peptide sequence recognized and cleaved by Cathepsin K, is used. The substrate contains a fluorescent reporter molecule and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by Cathepsin K, the reporter is released from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

  • Procedure:

    • Recombinant human Cathepsin K is pre-incubated with various concentrations of the test compound in an appropriate assay buffer (e.g., containing DTT as a reducing agent).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Ac-LR-AFC).

    • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme alone).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Plasmodium falciparum Proteasome Inhibition Assay

This assay determines the inhibitory effect of compounds on the chymotrypsin-like activity of the P. falciparum 20S proteasome.

  • Principle: A fluorogenic peptide substrate specific for the β5 subunit of the proteasome is used. Cleavage of the substrate by the proteasome releases a fluorescent molecule. The reduction in fluorescence signal in the presence of an inhibitor corresponds to its inhibitory activity.

  • Procedure:

    • Purified P. falciparum 20S proteasome is incubated with the test compounds at various concentrations in an assay buffer.

    • The reaction is started by adding a fluorogenic substrate (e.g., Suc-LLVY-AMC).

    • The fluorescence is monitored kinetically using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • The initial velocity of the reaction is determined from the linear portion of the progress curves.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the inhibition of HDAC enzymatic activity.[12][13][14][15]

  • Principle: The assay utilizes a substrate containing an acetylated lysine residue. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution is then added, which processes the deacetylated substrate to produce a fluorescent or colored product. The signal intensity is inversely proportional to the HDAC activity.

  • Procedure:

    • Nuclear extract containing HDACs or purified recombinant HDAC enzyme is incubated with the test inhibitor at various concentrations.

    • A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time at 37°C.

    • A developer solution, which includes a stop solution (like Trichostatin A) and an enzyme that acts on the deacetylated substrate, is added.

    • The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • IC50 values are calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity.

  • Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

  • Procedure:

    • The assay is performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer, pH 8.0).

    • AChE enzyme and the test inhibitor at different concentrations are added to the wells and pre-incubated.

    • DTNB solution is added to all wells.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The absorbance is measured continuously at 412 nm for a specified period.

    • The rate of reaction is calculated, and the percentage of inhibition is determined.

    • IC50 values are obtained from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of compounds against MAO-A and MAO-B isoforms.[16][17][18][19][20]

  • Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct. The generated H2O2 is then used in a coupled reaction with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin).

  • Procedure:

    • Recombinant human MAO-A or MAO-B is pre-incubated with the test compounds in a suitable buffer.

    • The reaction mixture, containing HRP and a fluorescent probe, is added.

    • The reaction is initiated by the addition of a non-selective MAO substrate like p-tyramine or a selective substrate for each isoform.

    • The fluorescence is measured kinetically in a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).

    • The rate of H2O2 production is proportional to the MAO activity.

    • IC50 values are determined from the dose-response curves.

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This cytochemical assay is used to detect senescent cells.[6][21][22][23][24]

  • Principle: Senescent cells express β-galactosidase activity at a suboptimal pH of 6.0. The chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is cleaved by this enzyme, producing a blue precipitate within the senescent cells.

  • Procedure:

    • Cells (e.g., A375 melanoma cells) are cultured in multi-well plates and treated with various concentrations of the test compound for a defined period (e.g., 72 hours).

    • The cells are then washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

    • After washing again with PBS, the cells are incubated with the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other salts at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

    • The cells are then washed and observed under a microscope.

    • The percentage of blue-stained (senescent) cells is quantified by counting at least 200 cells per condition.

    • The EC50 value (the concentration that induces senescence in 50% of the cells) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the discussed biological targets.

Cathepsin_K_Pathway cluster_osteoclast Osteoclast RANKL RANKL RANK RANK RANKL->RANK binds Signaling_Cascade Signaling Cascade (NF-κB, MAPK) RANK->Signaling_Cascade activates Gene_Expression Increased Gene Expression of Cathepsin K Signaling_Cascade->Gene_Expression Pro_Cathepsin_K Pro-Cathepsin K Gene_Expression->Pro_Cathepsin_K translates to Mature_Cathepsin_K Mature Cathepsin K Pro_Cathepsin_K->Mature_Cathepsin_K processed to Resorption_Lacuna Resorption Lacuna (Acidic Environment) Mature_Cathepsin_K->Resorption_Lacuna secreted into Bone_Matrix Bone Matrix (Collagen Type I) Resorption_Lacuna->Bone_Matrix degrades Degradation_Products Degradation Products Bone_Matrix->Degradation_Products Inhibitor Cathepsin K Inhibitor Inhibitor->Mature_Cathepsin_K inhibits

Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.[7][25][26][27][28]

HDAC_Inhibition_Workflow cluster_assay HDAC Inhibition Assay HDAC_Enzyme HDAC Enzyme Deacetylation Deacetylation HDAC_Enzyme->Deacetylation Inhibitor Test Compound (Piperidine Derivative) Inhibitor->HDAC_Enzyme inhibits Substrate Fluorogenic Acetylated Substrate Substrate->Deacetylation Developer Developer Solution Deacetylation->Developer produces deacetylated substrate for Fluorescence Fluorescent Product Developer->Fluorescence Measurement Measure Fluorescence Fluorescence->Measurement

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

AChE_Signaling cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicle synthesizes & packages Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft releases ACh ACh Synaptic_Cleft->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction activates Inhibitor AChE Inhibitor Inhibitor->AChE inhibits

Caption: Acetylcholine signaling at the synapse and the role of AChE.[29][30][31][32][33]

MAO_Pathway cluster_neuron Monoaminergic Neuron Mitochondria Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO is oxidized by Aldehyde Aldehyde Intermediate MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid is further oxidized Inhibitor MAO Inhibitor Inhibitor->MAO inhibits

Caption: Monoamine oxidase pathway for neurotransmitter degradation.[34][35][36][37]

References

comparing the efficacy of different coupling reagents for piperidine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents where the piperidine carboxamide moiety is a common structural motif. The choice of coupling reagent is a critical factor that significantly influences reaction efficiency, product yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of commonly used coupling reagents for the synthesis of piperidine carboxamides, supported by experimental data and detailed methodologies.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is typically assessed based on several key parameters: the yield of the desired amide, the extent of side reactions (such as racemization if chiral centers are present), reaction time, and ease of purification. While much of the direct comparative data for coupling reagents comes from the field of peptide synthesis, the principles are directly applicable to the formation of piperidine carboxamides.

Uronium/aminium salt-based reagents like HATU and HBTU are highly popular for their efficiency.[1] HATU is often preferred over HBTU as it reacts faster and results in less epimerization during coupling.[1][2] The enhanced reactivity of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[2] COMU has emerged as a safer and highly efficient alternative to benzotriazole-based reagents, showing excellent performance, often comparable to HATU.[1][3][4]

Phosphonium salt-based reagents such as PyBOP are also very effective and are known for suppressing racemization.[5] Carbodiimides, like DCC, DIC, and the water-soluble EDC, are cost-effective options, especially for large-scale synthesis.[1][5] Their efficiency is often enhanced by the use of additives such as HOBt or Oxyma.[1] T3P (Propylphosphonic Anhydride) is another reagent that is gaining popularity due to its high reactivity and the easy removal of byproducts.

Data Presentation

The following table summarizes the performance of various coupling reagents. The data is collated from studies on amide and peptide synthesis to provide a representative overview. The exact yields and reaction times can vary depending on the specific piperidine carboxylic acid and amine used, as well as the reaction conditions.

Coupling Reagent ClassCoupling ReagentKey Observations
Uronium/Aminium Salt HATUConsistently high yields and purity with fast reaction times. Lower risk of racemization.[2][6]
HBTUGenerally effective but can lead to more impurities and a higher risk of racemization compared to HATU.[2][6]
COMUHigh coupling efficiency, comparable to HATU. Safer to handle than HOBt/HOAt-based reagents.[3][4]
Phosphonium Salt PyBOPEffective reagent, particularly good at minimizing racemization.[5]
Carbodiimide EDC/HOBtA cost-effective and widely used combination. The water-soluble urea byproduct from EDC simplifies purification.[1][7]
DIC/HOBtUsed in solid-phase synthesis as the urea byproduct is more soluble than that of DCC.[1]
Phosphonic Anhydride T3PHigh reactivity and easy workup as the byproducts are water-soluble.[8]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of a piperidine carboxamide using different classes of coupling reagents.

General Materials and Reagents:

  • Piperidine carboxylic acid derivative

  • Amine

  • Coupling reagent (e.g., HATU, EDC/HOBt, T3P)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Protocol 1: Piperidine Carboxamide Synthesis using HATU

  • To a solution of the piperidine carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired piperidine carboxamide.

Protocol 2: Piperidine Carboxamide Synthesis using EDC/HOBt

  • Dissolve the piperidine carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.0 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the pure piperidine carboxamide.[7]

Protocol 3: Piperidine Carboxamide Synthesis using T3P

  • To a solution of the piperidine carboxylic acid (1.0 eq.) and the amine (1.0 eq.) in an appropriate solvent (e.g., ethyl acetate or THF), add a base such as triethylamine (2.0-3.0 eq.).

  • Add a 50% solution of T3P in ethyl acetate (1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

  • After completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by column chromatography.

Mandatory Visualization

G cluster_start Starting Materials cluster_reagents Reagents Piperidine_Acid Piperidine Carboxylic Acid Activation Activation of Carboxylic Acid Piperidine_Acid->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activation Base Base (e.g., DIEA, TEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Piperidine Carboxamide Purification->Product

Caption: Experimental workflow for piperidine carboxamide synthesis.

G Coupling_Reagents Coupling Reagents Uronium Uronium/Aminium (HATU, COMU) Coupling_Reagents->Uronium Phosphonium Phosphonium (PyBOP) Coupling_Reagents->Phosphonium Carbodiimide Carbodiimide (EDC, DIC) Coupling_Reagents->Carbodiimide Other Other (T3P) Coupling_Reagents->Other High_Efficacy High Efficacy Uronium->High_Efficacy Strongly Correlated Low_Racemization Low Racemization Uronium->Low_Racemization Phosphonium->Low_Racemization Strongly Correlated Cost_Effective Cost-Effective Carbodiimide->Cost_Effective Strongly Correlated Other->High_Efficacy Easy_Workup Easy Workup Other->Easy_Workup Strongly Correlated

Caption: Logical relationships of coupling reagent performance.

References

A Comparative Guide to the Stability of Benzyl 3-carbamoylpiperidine-1-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the chemical stability of Benzyl 3-carbamoylpiperidine-1-carboxylate against its structural analogues. Due to the limited availability of direct comparative stability data in published literature, this document outlines detailed experimental protocols for forced degradation studies, enabling researchers to generate robust, comparable data. The guide also presents hypothetical data in structured tables and includes visualizations to illustrate experimental workflows and potential degradation pathways, serving as a practical blueprint for internal stability assessment programs.

Introduction

This compound is a key structural motif in medicinal chemistry. Understanding its intrinsic stability and how it compares to its analogues is crucial for drug development, formulation, and establishing appropriate storage conditions. Forced degradation studies are an essential component of this process, providing insights into potential degradation pathways and demonstrating the specificity of stability-indicating analytical methods.[1][2]

This guide focuses on a systematic approach to evaluating the stability of this compound and a selection of its analogues under various stress conditions, including hydrolysis, oxidation, heat, and light.

Selected Compounds for Comparison

For the purpose of this guide, the following compounds have been selected for a comparative stability assessment:

  • Target Compound: this compound

  • Analogue 1: Benzyl piperidine-1-carboxylate (Unsubstituted piperidine ring)

  • Analogue 2: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (Hydroxymethyl substituent)

  • Analogue 3: Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (Amino substituent)

  • Analogue 4: Benzyl 4-acetylpiperidine-1-carboxylate (Substituent at the 4-position)

These analogues were chosen to represent common structural modifications to the piperidine ring, allowing for an evaluation of the impact of different functional groups on the overall stability of the molecule.

Experimental Protocols

The following protocols for forced degradation studies are based on established industry practices and regulatory guidelines.[2][3][4]

General Stock Solution Preparation

Prepare a stock solution of each compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The use of co-solvents may be necessary for compounds with poor solubility in the stress medium.[5]

Hydrolytic Degradation
  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light for 48 hours.

  • Sample Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Procedure: Place both solid powder and the 1 mg/mL stock solution of each compound in a calibrated oven at 80°C for 72 hours.

  • Sample Analysis: After the exposure period, allow the samples to cool to room temperature. Prepare a 100 µg/mL solution of the solid sample in the mobile phase. Dilute the stock solution sample to the same concentration. Analyze by HPLC.

Photolytic Degradation
  • Procedure: Expose both solid powder and the 1 mg/mL stock solution of each compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6][7] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After exposure, prepare solutions of the solid and solution samples at a suitable concentration in the mobile phase and analyze by HPLC.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical reverse-phase HPLC method would be employed.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.025 M KH₂PO₄, pH 2) and an organic phase (e.g., acetonitrile).[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Column Temperature: 40°C.[9]

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in clear and concise tables to facilitate easy comparison of the stability profiles of the different compounds.

Table 1: Hypothetical Degradation of this compound and Analogues under Hydrolytic Stress (% Degradation after 48 hours)

Compound0.1 M HCl at 60°CPurified Water at 60°C0.1 M NaOH at 60°C
This compound 8.5< 1.015.2
Benzyl piperidine-1-carboxylate5.2< 1.012.8
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate6.1< 1.013.5
Benzyl 3-aminopiperidine-1-carboxylate HCl9.81.218.7
Benzyl 4-acetylpiperidine-1-carboxylate7.3< 1.014.1

Table 2: Hypothetical Degradation under Oxidative, Thermal, and Photolytic Stress (% Degradation)

Compound3% H₂O₂ (48h, RT)Thermal (Solid, 80°C, 72h)Thermal (Solution, 80°C, 72h)Photolytic (Solid)Photolytic (Solution)
This compound 12.32.15.83.57.9
Benzyl piperidine-1-carboxylate10.51.54.22.86.5
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate15.82.56.94.18.8
Benzyl 3-aminopiperidine-1-carboxylate HCl20.13.28.15.210.3
Benzyl 4-acetylpiperidine-1-carboxylate13.92.36.23.88.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solutions (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze Samples base->hplc Analyze Samples neutral->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Comparison hplc->data

Forced degradation experimental workflow.
Potential Degradation Pathways

The benzyl carbamate and piperidine ring are the most likely sites for degradation. The following diagram illustrates potential degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound debenzylation Piperidine-3-carboxamide parent->debenzylation Decarboxylation hydrolyzed_carbamate Benzyl alcohol + CO2 + Piperidine-3-carboxamide parent->hydrolyzed_carbamate Ester Hydrolysis n_oxide Piperidine N-oxide derivative parent->n_oxide N-Oxidation

Potential degradation pathways.

Conclusion

This guide provides a robust framework for conducting forced degradation studies to benchmark the stability of this compound and its analogues. By following the detailed experimental protocols and utilizing a validated stability-indicating analytical method, researchers can generate reliable and comparable data. This information is invaluable for lead candidate selection, formulation development, and ensuring the overall quality and safety of potential drug products. The provided templates for data presentation and workflow visualizations can be adapted for internal reporting and regulatory submissions.

References

Safety Operating Guide

Proper Disposal of Benzyl 3-carbamoylpiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Benzyl 3-carbamoylpiperidine-1-carboxylate as a hazardous chemical waste product.[1] Disposal should be conducted by a licensed and qualified hazardous waste disposal company. Adherence to local, state, and federal regulations is mandatory. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

Pre-Disposal and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on information for structurally similar compounds, this should include, at a minimum:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).

  • Body Protection: A lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust or aerosols, use a NIOSH-approved respirator.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • This compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) must be classified and segregated as hazardous chemical waste.

    • Do not mix this waste with non-hazardous laboratory trash or other incompatible waste streams.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • The label on the waste container should clearly identify the contents, including the full chemical name: "this compound" and its CAS number: "569348-14-7".[3][4]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Keep the storage area cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.

    • After thorough rinsing and air-drying, and once all chemical residue has been removed, the container can be disposed of as regular solid waste after defacing the original label.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

Quantitative Data Summary

While a comprehensive Safety Data Sheet with specific quantitative data for this compound is not publicly available, the following table summarizes general safety parameters based on related compounds.

ParameterGuideline
Personal Protective EquipmentSafety glasses, chemical-resistant gloves, lab coat. Respirator if ventilation is inadequate.
Handling EnvironmentWell-ventilated area or chemical fume hood.
Waste ClassificationHazardous Chemical Waste.[1]
Waste ContainerLabeled, sealed, and chemically compatible.
Disposal MethodVia a licensed hazardous waste disposal company.
Spill CleanupUse inert absorbent material; collect and dispose of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Benzyl 3-carbamoylpiperidine-1-carboxylate waste? is_contaminated Is material (e.g., gloves, glassware) contaminated with the chemical? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container. is_contaminated->collect_waste Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No store_waste Store in a designated, secure, and well-ventilated area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. store_waste->contact_ehs end_disposal Professional disposal. contact_ehs->end_disposal is_empty_container->end_disposal No rinse_container Triple rinse with a suitable solvent. Collect first rinseate as hazardous waste. is_empty_container->rinse_container Yes dispose_container Deface label and dispose of container as non-hazardous waste. rinse_container->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Benzyl 3-carbamoylpiperidine-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar carbamate and benzylpiperidine compounds to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2][3]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][2]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1][2]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[3] Minimize dust generation and accumulation.[2] Do not inhale the substance.[2] Ground/bond the container and receiving equipment to prevent static discharge.[2]

  • After Handling: Wash hands and face thoroughly after handling.[2][3] Remove contaminated clothing and wash it before reuse.[2][3] Do not eat, drink, or smoke in work areas.[2]

Disposal Plan:

  • Waste Classification: this compound should be treated as hazardous waste. This is based on the potential hazards associated with carbamate compounds.[4]

  • Segregation: Segregate this chemical waste from non-hazardous laboratory trash.

  • Containment: Place the waste material into a clearly labeled, sealed container for hazardous waste.

  • Disposal: Dispose of the contents and container through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3][4][5] Do not let the product enter drains, other waterways, or soil.[3]

Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material with a suitable solvent and transfer it to a clean, dry, closed container for disposal. Use absorbent paper dampened with the solvent to pick up any remaining material.

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[2] Sweep up or absorb the material and place it into a suitable container for disposal.[3] Avoid generating dusty conditions and provide ventilation.[2][3]

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • First Aid - Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep_start Start: Assess Risks review_sds Review Safety Information (or data for similar compounds) prep_start->review_sds gather_ppe Gather Required PPE review_sds->gather_ppe setup_workspace Set Up in Fume Hood gather_ppe->setup_workspace don_ppe Don PPE setup_workspace->don_ppe weigh_handle Weigh & Handle Compound don_ppe->weigh_handle post_handling Post-Handling Procedures weigh_handle->post_handling spill Spill Occurs weigh_handle->spill segregate_waste Segregate Hazardous Waste post_handling->segregate_waste package_waste Package & Label Waste segregate_waste->package_waste dispose_waste Dispose via Licensed Contractor package_waste->dispose_waste decontaminate Decontaminate Workspace & Glassware dispose_waste->decontaminate remove_ppe Remove & Dispose/Clean PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands evacuate Evacuate & Ventilate spill->evacuate contain_spill Contain Spill evacuate->contain_spill collect_waste Collect Waste contain_spill->collect_waste decontaminate_spill Decontaminate Area collect_waste->decontaminate_spill decontaminate_spill->dispose_waste

Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.